molecular formula C9H14N2O2 B039635 ethyl 5-propyl-1H-pyrazole-4-carboxylate CAS No. 123374-28-7

ethyl 5-propyl-1H-pyrazole-4-carboxylate

Katalognummer: B039635
CAS-Nummer: 123374-28-7
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: CNHUAGMMONCJCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-propyl-1H-pyrazole-4-carboxylate, also known as Ethyl 5-propyl-1H-pyrazole-4-carboxylate, is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-propyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-propyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 5-propyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-5-8-7(6-10-11-8)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHUAGMMONCJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380545
Record name ethyl 5-propyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123374-28-7
Record name ethyl 5-propyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Ethyl 5-propyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Heterocyclic Building Block | CAS: 123374-28-7[1][2]

Executive Summary & Significance

Ethyl 5-propyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic scaffold extensively utilized in medicinal chemistry, particularly in the design of protein kinase inhibitors and anti-inflammatory agents .[2][3] Its core structure features a pyrazole ring substituted with a propyl group at the C5 position and an ethyl ester at the C4 position.

For researchers, this molecule presents a strategic "bifunctional handle":

  • C4-Ester: A reactive electrophile amenable to hydrolysis, amidation, or reduction, serving as the attachment point for pharmacophores (e.g., in Sildenafil analogs or CDK inhibitors).[4]

  • N1-Nitrogen: A nucleophilic center allowing for diversification via alkylation or arylation, critical for tuning lipophilicity and binding affinity.[4]

Critical Tautomer Note: In its unsubstituted state, the molecule exists in dynamic equilibrium between the 5-propyl and 3-propyl tautomers. While CAS nomenclature designates it as 5-propyl, in solution, the proton shifts rapidly between N1 and N2.[4] Regioselective functionalization of this nitrogen is a primary challenge in its application.

Physicochemical Profile

PropertyDataNotes
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
CAS Number 123374-28-7
Appearance Off-white to yellow solidCrystalline nature depends on purity
Melting Point 68–72 °CVaries by polymorph/purity
Boiling Point ~336 °CAt 760 mmHg (Predicted)
LogP (Predicted) 1.54Moderate lipophilicity, favorable for CNS penetration
pKa (NH) ~14.0Weakly acidic; requires strong base for deprotonation
Solubility DMSO, Methanol, DCMSparingly soluble in water

Synthetic Methodology (High-Fidelity Protocol)

The most robust route for synthesizing ethyl 5-propyl-1H-pyrazole-4-carboxylate avoids the regioselectivity issues of hydrazine alkylation by constructing the ring de novo. The preferred method utilizes the Claisen-type condensation of a beta-keto ester with dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine.[2]

Reaction Scheme

Synthesis Start Ethyl 3-oxohexanoate (Ethyl butyrylacetate) Inter Enaminone Intermediate (Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate) Start->Inter Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter Product Ethyl 5-propyl-1H-pyrazole-4-carboxylate Inter->Product Cyclization Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Figure 1: De novo synthesis via enaminone intermediate.

Step-by-Step Protocol

Step 1: Enaminone Formation

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-oxohexanoate (1.0 eq) in anhydrous toluene (5 mL/mmol).

  • Reagent: Add DMF-DMA (1.2 eq).[4]

  • Reaction: Heat the mixture to reflux (110 °C) for 3–5 hours. Monitor by TLC (the starting keto-ester spot will disappear, replaced by a lower Rf UV-active enaminone spot).[4]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove toluene and methanol by-product. The residue (often a yellow oil) is the enaminone intermediate and is usually pure enough for the next step.[4]

Step 2: Cyclization

  • Solvation: Dissolve the crude enaminone residue in absolute ethanol (5 mL/mmol).

  • Cyclization: Cool the solution to 0 °C in an ice bath. Dropwise add hydrazine hydrate (1.1 eq) to control the exotherm.[4]

  • Completion: Allow the mixture to warm to room temperature, then reflux for 2 hours to ensure complete ring closure.

  • Isolation: Evaporate the ethanol. Dissolve the residue in ethyl acetate and wash with water and brine. Dry over Na₂SO₄.[4]

  • Purification: Recrystallize from hexanes/ethyl acetate or purify via silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Mechanistic Insight: The DMF-DMA inserts a carbon atom between the active methylene and the ketone, creating a "1,3-dicarbonyl equivalent" that is highly reactive toward hydrazine.[4] This method guarantees the 4-carboxylate position, unlike direct carboxylation of a propyl-pyrazole which can be non-selective.

Chemical Reactivity & Functionalization[2][4][7][8]

Tautomerism & N-Alkylation

The free NH group allows for N-alkylation, but this often results in a mixture of 1,3- and 1,5- isomers.[2]

  • Steric Control: The propyl group at C5 exerts steric hindrance. Under thermodynamic control, alkylation often favors the N1-position distal to the propyl group , yielding the 1-alkyl-3-propyl-4-carboxylate as the major product.

  • Curtin-Hammett Principle: The ratio of products depends on the transition state energies of the alkylation step, not just the ground state population of tautomers.

Reactivity Tautomer Tautomeric Equilibrium (3-propyl vs 5-propyl) Alkylation N-Alkylation (R-X, Base) Tautomer->Alkylation Isomer1 Major Product: Ethyl 1-alkyl-3-propyl-pyrazole-4-carboxylate (Sterically favored) Alkylation->Isomer1 Kinetic/Steric Preference Isomer2 Minor Product: Ethyl 1-alkyl-5-propyl-pyrazole-4-carboxylate (Sterically hindered) Alkylation->Isomer2

Figure 2: Regioselectivity in N-alkylation of the pyrazole scaffold.

C4-Ester Manipulations

The ethyl ester at C4 is electronically deactivated by the electron-rich pyrazole ring compared to a simple benzoate, but it remains versatile:[2]

  • Hydrolysis: LiOH in THF/Water reflux yields the carboxylic acid , a precursor for amide coupling.[4]

  • Amidation: Direct reaction with amines is sluggish.[4] Convert to the acid chloride (using SOCl₂) or use AlMe₃-mediated direct amidation for efficient conversion to pyrazole-4-carboxamides (common in kinase inhibitors).

  • Reduction: LiAlH₄ reduction yields the pyrazole-4-methanol , a precursor for building benzylic-type amines.[2]

Applications in Drug Discovery[4][7][9]

Kinase Inhibitors

The pyrazole-4-carboxylate scaffold is a bioisostere for the purine ring in ATP.[2]

  • Mechanism: The N1 and N2 nitrogens can accept/donate hydrogen bonds to the hinge region of kinases (e.g., CDK2, Aurora Kinase).[4]

  • Example: Derivatives where the C4-ester is converted to an amide often show high potency against Aurora A/B kinases , used in cancer therapy.[4]

Anti-Inflammatory Agents

Analogs of this molecule are explored as COX-2 inhibitors .[2] The 5-propyl group provides lipophilic interaction within the COX enzyme channel, similar to the role of the phenyl/methyl groups in Celecoxib.

Safety & Handling (MSDS Summary)

Hazard ClassH-CodeDescriptionPrecautions
Skin Irritant H315Causes skin irritationWear nitrile gloves
Eye Irritant H319Causes serious eye irritationUse safety goggles
STOT-SE H335May cause respiratory irritationWork in fume hood

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The ester is stable, but the free NH makes the ring susceptible to oxidation over long periods if exposed to light/air.[4]

References

  • Menozzi, G., et al. (1987).[4] Synthesis and pharmacological activity of pyrazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry.[4][5] [4]

  • El-Borai, M. A., et al. (2013).[4][6] Green chemistry: A facile synthesis of polyfunctionally substituted pyrazoles. Journal of King Saud University - Science.

  • PubChem Compound Summary. (2024). Ethyl 5-propyl-1H-pyrazole-4-carboxylate (CID 123374-28-7).[1] National Center for Biotechnology Information.[4] [4]

  • Frizzo, C. P., et al. (2009).[4] Heterocyclic synthesis using enaminones: A review. Journal of the Brazilian Chemical Society.

Sources

Technical Profile: Ethyl 5-propyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-propyl-1H-pyrazole-4-carboxylate (CAS: 123374-28-7) is a substituted pyrazole ester serving as a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1][2][3][4][5] Characterized by a molecular weight of 182.22 g/mol , this scaffold offers a balance of lipophilicity and polarity suitable for Fragment-Based Drug Discovery (FBDD). Its structural versatility allows for derivatization at the N1 position (alkylation/arylation) and the C4 ester moiety (hydrolysis/reduction), making it a privileged building block for kinase inhibitors, agrochemicals (herbicides), and anti-inflammatory agents.

Physicochemical Specifications

The precise molecular weight and physicochemical profile are foundational for stoichiometric calculations and ADME predictions.

Table 1: Core Chemical Data
PropertyValueNotes
Molecular Weight 182.22 g/mol Calculated (C₉H₁₄N₂O₂)
Exact Mass 182.1055Monoisotopic mass for MS
CAS Number 123374-28-7 Validated Registry Number
Formula C₉H₁₄N₂O₂
Synonyms Ethyl 3-propyl-1H-pyrazole-4-carboxylateTautomer (See Section 4)
LogP (Predicted) ~1.54Lipophilicity indicator
Density ~1.106 g/cm³Predicted
Boiling Point ~336 °CAt 760 mmHg (Predicted)
H-Bond Donors 1NH group
H-Bond Acceptors 2Pyrazole N, Ester O

Expert Insight: The molecular weight of 182.22 places this compound in the "sweet spot" for fragment libraries (Rule of Three), allowing significant room for molecular weight growth during lead optimization without violating Lipinski's Rule of Five.

Synthetic Methodology: The Knorr Pyrazole Synthesis

The most robust route to ethyl 5-propyl-1H-pyrazole-4-carboxylate is the condensation of a 1,3-dicarbonyl equivalent with hydrazine. For this specific derivative, ethyl 3-oxoheptanoate (also known as ethyl butyrylacetate) is the required precursor.

Reaction Pathway

The reaction proceeds via a double condensation mechanism:

  • Nucleophilic Attack: Hydrazine attacks the ketone carbonyl (more electrophilic than the ester).

  • Imine Formation: Loss of water generates a hydrazone intermediate.

  • Cyclization: The terminal nitrogen attacks the ester carbonyl (or enol), closing the ring.

  • Aromatization: Loss of water/ethanol drives the formation of the aromatic pyrazole system.

KnorrSynthesis Precursor Ethyl 3-oxoheptanoate (1,3-Dicarbonyl) Inter1 Hydrazone Intermediate Precursor->Inter1 Condensation (-H2O) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Inter1 Inter2 5-OH-Pyrazoline (Cyclized) Inter1->Inter2 Cyclization Product Ethyl 5-propyl-1H- pyrazole-4-carboxylate Inter2->Product Dehydration (-H2O)

Figure 1: Mechanistic flow of the Knorr Pyrazole Synthesis for the target molecule.

Experimental Protocol (Standardized)

Note: This protocol is a generalized adaptation based on standard pyrazole synthesis methodologies.

  • Reagent Prep: Dissolve Ethyl 3-oxoheptanoate (1.0 eq) in absolute ethanol (5–10 volumes).

  • Addition: Cool the solution to 0°C. Add Hydrazine Hydrate (1.0–1.1 eq) dropwise to control the exotherm.

  • Reflux: Warm to room temperature, then heat to reflux (approx. 78°C) for 3–6 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Dilute the residue with ethyl acetate and wash with water and brine.

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from ethanol/heptane or purify via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).

Structural Validation & Tautomerism

The Tautomerism Challenge

In unsubstituted pyrazoles (containing a free NH), the hydrogen atom oscillates between N1 and N2. Therefore, Ethyl 5-propyl-1H-pyrazole-4-carboxylate and Ethyl 3-propyl-1H-pyrazole-4-carboxylate are tautomers and exist in equilibrium in solution.

  • Nomenclature: The "3-propyl" or "5-propyl" designation is often arbitrary unless the nitrogen is substituted (e.g., with a methyl group).

  • Identification: In

    
     NMR, the NH proton is often broad or invisible due to exchange. The propyl group signals will appear consistent regardless of the tautomer label in standard solvents like 
    
    
    
    .
Analytical QC Workflow

To ensure the integrity of the synthesized building block, a multi-step validation workflow is required.

AnalyticalQC cluster_Methods Validation Methods Sample Isolated Solid NMR 1H NMR (CDCl3) Confirm Propyl Chain Sample->NMR LCMS LC-MS Confirm Mass (183.2 M+H) Sample->LCMS MP Melting Point Purity Check Sample->MP Decision Pass QC? NMR->Decision LCMS->Decision MP->Decision Release Release for Library Synthesis Decision->Release Yes Repurify Repurify (Recrystallization) Decision->Repurify No Repurify->Sample

Figure 2: Analytical Quality Control Workflow.

Predicted NMR Signature ( )
  • 
     13.0 ppm (bs, 1H):  Pyrazole NH (exchangeable).
    
  • 
     8.0 ppm (s, 1H):  Pyrazole C3-H (or C5-H).
    
  • 
     4.3 ppm (q, 2H):  Ester 
    
    
    
    .
  • 
     2.9 ppm (t, 2H):  Propyl 
    
    
    
    adjacent to ring.
  • 
     1.7 ppm (m, 2H):  Propyl middle 
    
    
    
    .
  • 
     1.3 ppm (t, 3H):  Ester 
    
    
    
    .
  • 
     0.9 ppm (t, 3H):  Propyl terminal 
    
    
    
    .

Applications in Drug Discovery

Kinase Inhibition

The pyrazole-4-carboxylate scaffold mimics the adenine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of kinase enzymes. The propyl group at position 5 can occupy the hydrophobic "gatekeeper" pocket or solvent-exposed regions, depending on the specific kinase target.

Agrochemicals

Derivatives of this scaffold are precursors to sulfonylurea herbicides (e.g., Pyrazosulfuron-ethyl analogs). The ester group provides a handle for conversion to amides or sulfonamides, which are essential pharmacophores in modern agrochemistry.

References

  • Environmental Protection Agency (EPA). Ethyl 5-propyl-1H-pyrazole-4-carboxylate - Substance Registry Services.Link

  • PubChem. Ethyl 1H-pyrazole-4-carboxylate (Parent Scaffold Data).Link

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational synthetic method).[6]

  • LookChem. CAS 123374-28-7 Physicochemical Data.Link

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Journal of Organic Chemistry. (Context on tautomer control).

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 5-propyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The pyrazole scaffold is a key component in numerous approved drugs, exhibiting anti-inflammatory, analgesic, and antimicrobial properties, among others. Ethyl 5-propyl-1H-pyrazole-4-carboxylate is a valuable intermediate in the synthesis of more complex bioactive molecules. This guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this important building block, delving into the mechanistic underpinnings of each transformation and offering detailed experimental protocols.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, ethyl 5-propyl-1H-pyrazole-4-carboxylate, suggests a convergent synthesis strategy. The pyrazole ring can be constructed via a cyclocondensation reaction, a hallmark of pyrazole synthesis. This leads back to a key intermediate, an ethoxymethylene derivative of a β-keto ester, which in turn can be synthesized from a suitable β-keto ester. The β-keto ester itself can be prepared through a Claisen condensation of simpler esters.

Retrosynthesis target Ethyl 5-propyl-1H-pyrazole-4-carboxylate intermediate1 Ethyl 2-(ethoxymethylene)-3-oxohexanoate target->intermediate1 Cyclocondensation intermediate2 Ethyl 3-oxohexanoate intermediate1->intermediate2 Formylation starting_materials Ethyl butyrate + Ethyl acetate intermediate2->starting_materials Claisen Condensation

Caption: Retrosynthetic analysis of ethyl 5-propyl-1H-pyrazole-4-carboxylate.

Synthetic Pathway

The forward synthesis of ethyl 5-propyl-1H-pyrazole-4-carboxylate is a three-step process, commencing with the synthesis of the β-keto ester, ethyl 3-oxohexanoate. This is followed by the introduction of the formyl group equivalent, and finally, the cyclization with hydrazine to form the pyrazole ring.

Synthesis Pathway step1 Step 1: Synthesis of Ethyl 3-oxohexanoate step2 Step 2: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxohexanoate step1->step2 step3 Step 3: Synthesis of Ethyl 5-propyl-1H-pyrazole-4-carboxylate step2->step3

Caption: Overall synthetic pathway.

Step 1: Synthesis of Ethyl 3-oxohexanoate via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base to form a β-keto ester.[1] In this step, ethyl butyrate is condensed with ethyl acetate to yield ethyl 3-oxohexanoate.

Mechanism

The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl butyrate. The subsequent loss of an ethoxide ion from the tetrahedral intermediate results in the formation of the β-keto ester. The driving force for this reaction is the formation of the highly stabilized enolate of the product.[2]

Experimental Protocol

Materials:

  • Ethyl butyrate

  • Ethyl acetate

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid, dilute

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of sodium ethoxide in anhydrous toluene is prepared.

  • The flask is cooled in an ice bath, and a mixture of ethyl butyrate and ethyl acetate is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the excess base is neutralized with dilute hydrochloric acid.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude ethyl 3-oxohexanoate is purified by vacuum distillation.

Data Summary
Reactant/ProductMolar Mass ( g/mol )Molar RatioTypical Yield (%)
Ethyl butyrate116.161.0-
Ethyl acetate88.111.2-
Sodium ethoxide68.051.1-
Ethyl 3-oxohexanoate158.20-60-70

Step 2: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxohexanoate

This step involves the reaction of the β-keto ester, ethyl 3-oxohexanoate, with triethyl orthoformate in the presence of acetic anhydride. This introduces a one-carbon unit at the α-position, which is essential for the subsequent formation of the pyrazole-4-carboxylate.

Mechanism

Acetic anhydride reacts with triethyl orthoformate to form a more reactive electrophile, diethoxymethyl acetate. The enol form of ethyl 3-oxohexanoate then attacks this electrophile, leading to the formation of an intermediate that subsequently eliminates ethanol to yield the desired ethyl 2-(ethoxymethylene)-3-oxohexanoate.

Experimental Protocol

Materials:

  • Ethyl 3-oxohexanoate

  • Triethyl orthoformate

  • Acetic anhydride

Procedure:

  • A mixture of ethyl 3-oxohexanoate, triethyl orthoformate, and acetic anhydride is heated at reflux for several hours.

  • The progress of the reaction is monitored by TLC or gas chromatography (GC).

  • After the reaction is complete, the excess reagents and byproducts are removed by distillation under reduced pressure to afford the crude ethyl 2-(ethoxymethylene)-3-oxohexanoate, which is often used in the next step without further purification.

Data Summary
Reactant/ProductMolar Mass ( g/mol )Molar RatioTypical Yield (%)
Ethyl 3-oxohexanoate158.201.0-
Triethyl orthoformate148.201.5-
Acetic anhydride102.092.0-
Ethyl 2-(ethoxymethylene)-3-oxohexanoate214.25-85-95 (crude)

Step 3: Synthesis of Ethyl 5-propyl-1H-pyrazole-4-carboxylate

The final step is the cyclocondensation of ethyl 2-(ethoxymethylene)-3-oxohexanoate with hydrazine hydrate. This reaction is a classic example of the Knorr pyrazole synthesis, which is a versatile method for preparing pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines.[3]

Mechanism

The reaction proceeds through a series of nucleophilic additions and eliminations. Initially, the more nucleophilic nitrogen of hydrazine attacks the formyl-derived carbon of the ethoxymethylene group. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ketone carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring.

Experimental Protocol

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxohexanoate

  • Hydrazine hydrate

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of crude ethyl 2-(ethoxymethylene)-3-oxohexanoate in ethanol, hydrazine hydrate is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated for a few hours.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to give ethyl 5-propyl-1H-pyrazole-4-carboxylate as a solid.

Data Summary
Reactant/ProductMolar Mass ( g/mol )Molar RatioTypical Yield (%)
Ethyl 2-(ethoxymethylene)-3-oxohexanoate214.251.0-
Hydrazine hydrate50.061.1-
Ethyl 5-propyl-1H-pyrazole-4-carboxylate182.22-70-85

Characterization of Ethyl 5-propyl-1H-pyrazole-4-carboxylate

The structure and purity of the final product can be confirmed by various spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet and a sextet), the ethyl ester group (a quartet and a triplet), a singlet for the pyrazole C-H proton, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the propyl and ethyl groups, the ester carbonyl carbon, and the carbons of the pyrazole ring.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the ester, and C=N and C=C stretching of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Conclusion

The synthesis of ethyl 5-propyl-1H-pyrazole-4-carboxylate can be efficiently achieved through a robust and well-precedented three-step sequence. This guide provides a detailed framework for researchers, enabling the reliable preparation of this valuable synthetic intermediate. The understanding of the underlying reaction mechanisms allows for informed optimization and troubleshooting of the experimental procedures.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PrepChem. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation. Retrieved from [Link]

  • ResearchGate. (2025). Enzymatic synthesis of ethyl hexanoate by transesterification. Retrieved from [Link]

  • YouTube. (2014). Claisen Condensation and ß-Keto Esters. Retrieved from [Link]

  • Name Reactions. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • Chegg. (2024). Solved Please HELP!!Experiment 7. Synthesis of Ethyl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 3-oxohexanoate. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Orthoformic acid, triethyl ester. Retrieved from [Link]

  • MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Cyclocondensation of Hydrazine Derivatives. Retrieved from [Link]

  • Scientific Information Database. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Retrieved from [Link]

  • YouTube. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

  • LOCKSS. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-Propyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a multitude of interactions with biological targets. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Notably, the pyrazole ring is a key component in several blockbuster drugs, such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib, underscoring its significance in the development of novel therapeutics.

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of a specific pyrazole derivative: ethyl 5-propyl-1H-pyrazole-4-carboxylate. This molecule, possessing a strategically positioned propyl group and an ethyl carboxylate moiety, serves as a valuable building block for the synthesis of more complex bioactive molecules. The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and scalable, catering to the needs of researchers in academic and industrial drug discovery settings.

Primary Synthetic Pathway: The Enaminone Route

A robust and highly regioselective method for the synthesis of 4-substituted pyrazoles, such as ethyl 5-propyl-1H-pyrazole-4-carboxylate, proceeds through an enaminone intermediate. This two-step approach offers significant advantages over the classical Knorr pyrazole synthesis by minimizing the formation of regioisomeric byproducts.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclocondensation Ethyl 3-oxohexanoate Ethyl 3-oxohexanoate Enaminone Ethyl (E)-2-((dimethylamino)methylene) -3-oxohexanoate Ethyl 3-oxohexanoate->Enaminone Reflux DMFDMA N,N-Dimethylformamide dimethyl acetal (DMFDMA) DMFDMA->Enaminone Target_Molecule Ethyl 5-propyl-1H-pyrazole-4-carboxylate Enaminone->Target_Molecule Glacial Acetic Acid, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Target_Molecule Reaction Mechanism Enaminone Enaminone Intermediate Addition Nucleophilic Addition Enaminone->Addition Hydrazine Hydrazine Hydrazine->Addition Intermediate1 Tetrahedral Intermediate Addition->Intermediate1 Elimination1 Elimination of Dimethylamine Intermediate1->Elimination1 Vinylogous_Hydrazide Vinylogous Hydrazide Elimination1->Vinylogous_Hydrazide Tautomerization Tautomerization Vinylogous_Hydrazide->Tautomerization Enol_Intermediate Enol Intermediate Tautomerization->Enol_Intermediate Cyclization Intramolecular Nucleophilic Attack Enol_Intermediate->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Dehydration Dehydration Cyclized_Intermediate->Dehydration Pyrazole Ethyl 5-propyl-1H-pyrazole-4-carboxylate Dehydration->Pyrazole Pharmacological Relevance Target_Molecule Ethyl 5-propyl-1H-pyrazole-4-carboxylate Derivatization Chemical Modification Target_Molecule->Derivatization Bioactive_Compounds Library of Bioactive Pyrazole Derivatives Derivatization->Bioactive_Compounds Kinase_Inhibition Kinase Inhibition Bioactive_Compounds->Kinase_Inhibition Therapeutic_Potential Anti-inflammatory & Anticancer Agents Kinase_Inhibition->Therapeutic_Potential

An In-Depth Technical Guide to Ethyl 5-Propyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-propyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This technical guide provides a comprehensive review of the available literature on ethyl 5-propyl-1H-pyrazole-4-carboxylate, with a focus on its synthesis, chemical properties, and potential therapeutic applications. The document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, providing a foundation for further investigation into this promising scaffold.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the design of numerous biologically active compounds.[3] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.

The incorporation of a pyrazole core into a molecule can impart a range of desirable attributes, including metabolic stability and the ability to participate in hydrogen bonding, which is crucial for target engagement.[4] The presence of the pyrazole moiety is a key feature in several commercially successful drugs, highlighting its importance in medicinal chemistry.[3]

This guide focuses specifically on ethyl 5-propyl-1H-pyrazole-4-carboxylate, a derivative that combines the pyrazole core with a propyl group at the 5-position and an ethyl carboxylate at the 4-position. These substitutions are anticipated to influence the molecule's lipophilicity and electronic properties, thereby affecting its biological activity.

Synthesis and Characterization

The synthesis of ethyl 5-propyl-1H-pyrazole-4-carboxylate typically follows established methods for pyrazole ring formation. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with hydrazine or a hydrazine derivative.[5]

General Synthetic Approach

A plausible and widely utilized synthetic route to ethyl 5-propyl-1H-pyrazole-4-carboxylate involves the reaction of an appropriate β-ketoester with hydrazine hydrate. This method is advantageous due to the ready availability of starting materials and generally good yields.

A general reaction scheme is depicted below:

Synthesis of Ethyl 5-propyl-1H-pyrazole-4-carboxylate reagents Hydrazine Hydrate (NH2NH2·H2O) intermediate [Intermediate] reagents->intermediate starting_material Ethyl 2-(ethoxymethylene)-3-oxohexanoate starting_material->intermediate Reaction product Ethyl 5-propyl-1H-pyrazole-4-carboxylate intermediate->product Cyclization

Caption: General synthetic scheme for ethyl 5-propyl-1H-pyrazole-4-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxohexanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • To a solution of ethyl 2-(ethoxymethylene)-3-oxohexanoate (1 equivalent) in ethanol, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield ethyl 5-propyl-1H-pyrazole-4-carboxylate as a solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Physicochemical and Spectroscopic Data

The following table summarizes the known and predicted physicochemical properties of ethyl 5-propyl-1H-pyrazole-4-carboxylate.

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₂-
Molecular Weight 182.22 g/mol [7]
CAS Number 123374-28-7-
Appearance White to off-white solidPredicted
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in common organic solventsPredicted
¹H NMR (predicted) δ (ppm): 0.9 (t, 3H, CH₃-propyl), 1.3 (t, 3H, CH₃-ethyl), 1.6 (sextet, 2H, CH₂-propyl), 2.6 (t, 2H, CH₂-propyl), 4.2 (q, 2H, CH₂-ethyl), 7.8 (s, 1H, CH-pyrazole), 12.5 (br s, 1H, NH)-
¹³C NMR (predicted) δ (ppm): 14.0, 14.5, 22.0, 30.0, 60.0, 108.0, 135.0, 140.0, 164.0-
IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1700 (C=O stretch, ester), ~1600 (C=N stretch)Predicted
Mass Spectrum (m/z) 182 (M⁺)[7]

Biological Activities and Therapeutic Potential

While specific biological studies on ethyl 5-propyl-1H-pyrazole-4-carboxylate are limited in the public domain, the broader class of pyrazole derivatives has been extensively investigated for a variety of pharmacological activities.

Anti-inflammatory and Analgesic Activity

Numerous studies have demonstrated the potent anti-inflammatory and analgesic properties of pyrazole derivatives.[5][8] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The structural features of ethyl 5-propyl-1H-pyrazole-4-carboxylate, particularly the substituted pyrazole ring, suggest its potential as an anti-inflammatory agent.

The following diagram illustrates the general mechanism of action for many pyrazole-based anti-inflammatory drugs:

Anti-inflammatory Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Derivative Ethyl 5-propyl-1H- pyrazole-4-carboxylate Pyrazole_Derivative->COX_Enzymes Inhibition

Caption: Putative anti-inflammatory mechanism of pyrazole derivatives.

Antimicrobial Activity

The pyrazole scaffold is also a common feature in compounds exhibiting antimicrobial activity.[3] The nitrogen-containing heterocyclic ring system can interact with various microbial targets, leading to the inhibition of growth or cell death. Further investigation is warranted to explore the potential of ethyl 5-propyl-1H-pyrazole-4-carboxylate as an antibacterial or antifungal agent.

Other Potential Applications

The versatility of the pyrazole nucleus suggests that ethyl 5-propyl-1H-pyrazole-4-carboxylate and its derivatives could be explored for other therapeutic applications, including:

  • Anticancer Activity: Some pyrazole-containing compounds have shown promise as anticancer agents.[9]

  • Antiviral Activity: The pyrazole scaffold has been incorporated into molecules with antiviral properties.

  • Agrochemicals: Pyrazole derivatives have found applications as herbicides and insecticides.

Future Directions and Conclusion

Ethyl 5-propyl-1H-pyrazole-4-carboxylate represents a promising, yet underexplored, molecule within the pharmacologically significant pyrazole class. While its synthesis is likely achievable through established methodologies, a detailed characterization and a thorough investigation of its biological activities are necessary to fully elucidate its potential.

Future research should focus on:

  • Optimized Synthesis: Development of a high-yielding and scalable synthetic route.

  • Comprehensive Characterization: Detailed spectroscopic analysis to confirm its structure and purity.

  • In-depth Biological Evaluation: Screening for a wide range of biological activities, with a particular focus on its anti-inflammatory and antimicrobial potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the impact of structural modifications on biological activity.

References

  • Pratik, P., Kumar, S., & Singh, R. K. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 33–42. [Link]

  • Yogi, B., Singh, R. K., Kumar, S., & Pratik, P. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Shetty, P., Isloor, A. M., Sridharan, K., & Philip, R. (2013). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. Journal of Chemical Sciences, 125(5), 991–998. [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1367. [Link]

  • Al-Mulla, A. (2017). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal of Research in Applied Science and Engineering Technology, 5(9), 209-223.
  • Al-Ostoot, F. H., Al-shamari, A. M., & Al-hassani, R. A. M. (2021). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 26(21), 6432. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 2(1), 2–11. [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 17(12), 14384–14407. [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • Kumar, A., Kumar, S., Kumar, R., & Singh, I. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Anti-Infective Drug Discovery, 23(1), 39-51.
  • Zhang, Y., & Liu, X. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1011-1033.
  • Khairnar, A. S., & Shrivastava, B. (2015). Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives. Eksperimental'naia i klinicheskaia farmakologiia, 78(11), 17–20.

Sources

The Pyrazole-4-Carboxylate Scaffold: Navigating Therapeutic Targets via Ethyl 5-propyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into Ethyl 5-propyl-1H-pyrazole-4-carboxylate , analyzing its role not merely as a chemical reagent, but as a "privileged scaffold" in medicinal chemistry.

Executive Summary: The "Keystone" Intermediate

Ethyl 5-propyl-1H-pyrazole-4-carboxylate (CAS: Variable based on tautomer) represents a critical "keystone" intermediate in the synthesis of bioactive heterocycles. While the molecule itself possesses modest intrinsic biological activity (primarily anti-inflammatory), its true value lies in its structural versatility. It serves as the primary precursor for pyrazolo[1,5-a]pyrimidines —a class of fused-ring systems that have yielded FDA-approved drugs for insomnia (e.g., Zaleplon) and high-potency kinase inhibitors for oncology.

The specific 5-propyl substitution is non-trivial; it acts as a lipophilic anchor, designed to fill hydrophobic pockets (e.g., the benzodiazepine binding site of GABA-A receptors or the Gatekeeper region of kinases) that methyl or phenyl groups cannot adequately occupy.

Chemical Profile & Structural Biology

To exploit this scaffold, one must understand its dynamic behavior in solution.

Tautomerism and Reactivity

In its unsubstituted form (1H), the pyrazole ring exists in annular tautomerism. The "5-propyl" and "3-propyl" forms are chemically equivalent until the N1-nitrogen is substituted.

  • H-Bond Donor/Acceptor: The N1-H acts as a donor, while N2 acts as an acceptor. This motif mimics the purine ring of Adenosine Triphosphate (ATP), explaining its high affinity for kinase ATP-binding pockets.

  • The Propyl Anchor: The propyl chain provides a steric bulk (

    
    ) and lipophilicity (
    
    
    
    vs. methyl), crucial for selectivity in hydrophobic clefts.
Structural Diagram: The Synthetic Divergence

The following diagram illustrates how this single scaffold diverges into three distinct therapeutic classes based on chemical derivatization.

G Scaffold Ethyl 5-propyl-1H- pyrazole-4-carboxylate PathA Path A: Ring Fusion (1,3-Electrophiles) Scaffold->PathA + 1,3-Dicarbonyls PathB Path B: Hydrolysis & Amidation Scaffold->PathB + Amines/Hydrazine Target1 Pyrazolo[1,5-a]pyrimidines (GABA-A Agonists) PathA->Target1 Sedatives (e.g., Zaleplon analogs) Target2 CDK/FLT3 Inhibitors (Oncology) PathA->Target2 ATP-Competitive Inhibitors Target3 IRAK4/FGFR Inhibitors (Inflammation) PathB->Target3 Amide Linker Optimization

Figure 1: Synthetic divergence of the ethyl 5-propyl-1H-pyrazole-4-carboxylate scaffold into major therapeutic classes.

Primary Therapeutic Targets

Target Class A: GABA-A Receptor Modulators (CNS)

The most commercially successful application of this scaffold is in the synthesis of sedative-hypnotics .

  • Mechanism: The pyrazolo[1,5-a]pyrimidine core mimics the benzodiazepine structure. The propyl group at the 5-position (becoming position 7 in the fused system depending on cyclization direction) fits into the lipophilic pocket of the

    
     subunit of the GABA-A receptor.
    
  • Relevance: This scaffold is a direct structural analog of Zaleplon (Sonata), which uses a similar fused system. The propyl derivative is often investigated to alter half-life and receptor subtype selectivity (

    
     vs 
    
    
    
    ).
Target Class B: Kinase Inhibition (Oncology & Immunology)

The pyrazole-4-carboxylate core is a "privileged structure" for ATP-competitive inhibition.

  • Cyclin-Dependent Kinases (CDK2/4): Derivatives where the ethyl ester is converted to a carboxamide show nanomolar potency against CDK2. The pyrazole nitrogens form hydrogen bonds with the "hinge region" of the kinase (residues Glu81/Leu83 in CDK2).

  • FLT3 (Acute Myeloid Leukemia): Recent studies (see Ref 1) indicate that 3/5-substituted pyrazole-4-carboxamides inhibit FLT3 with

    
     values < 1 nM. The propyl group is essential for van der Waals interactions with the gatekeeper residue, overcoming drug resistance mutations (e.g., F691L).
    
  • PI3K

    
     (Asthma/COPD):  Fused pyrazolo[1,5-a]pyrimidines derived from this scaffold have shown high selectivity for the PI3K
    
    
    
    isoform, reducing off-target toxicity associated with pan-PI3K inhibitors.
Target Class C: PDE5 Inhibition (Cardiovascular)

While Sildenafil (Viagra) utilizes a pyrazole-5 -carboxylate core, the 4 -carboxylate isomer (this topic) acts as a bioisostere.

  • Scaffold Hopping: Researchers use the 4-carboxylate to shift the orientation of the solubilizing tail (e.g., sulfonylpiperazine), often resulting in improved PDE5/PDE6 selectivity, which reduces visual side effects.

Experimental Protocols

Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A standard self-validating workflow for converting the scaffold into a bioactive kinase inhibitor.

Reagents:

  • Ethyl 5-propyl-1H-pyrazole-4-carboxylate (1.0 eq)

  • Hydrazine hydrate (excess)

  • 1,3-Diketone (e.g., acetylacetone) or

    
    -keto ester
    
  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Step-by-Step Methodology:

  • Hydrazide Formation: Reflux the ethyl ester with hydrazine hydrate in ethanol for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the ester spot (

    
    ) and appearance of a polar baseline spot indicates conversion to the hydrazide.
    
  • Cyclization: Dissolve the isolated hydrazide in glacial acetic acid. Add 1.1 eq of the 1,3-diketone.

  • Reflux: Heat at 110°C for 3–5 hours. The acid catalyzes the condensation and dehydration.

  • Isolation: Pour the reaction mixture into ice-cold water. The fused product will precipitate as a solid.

  • Validation:

    • 1H NMR: Look for the disappearance of the hydrazide protons (broad singlet > 9 ppm) and the appearance of the pyrimidine ring protons (singlets or doublets around 6.5–8.5 ppm).

    • Mass Spec: Confirm the molecular ion

      
      .
      
Protocol: FLT3 Kinase Inhibition Assay

To validate biological activity of the synthesized derivative.

  • Preparation: Prepare 10 mM stock solutions of the derivative in DMSO.

  • Enzyme Mix: Dilute recombinant FLT3 enzyme (0.5 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Substrate: Use a peptide substrate (e.g., ULight-poly GT) at 50 nM.

  • Reaction: Incubate Compound + Enzyme + Substrate for 15 mins. Initiate reaction with ATP (at

    
    , typically 10 µM).
    
  • Readout: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) reader.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Signaling Pathway Visualization (FLT3/STAT5)

The following diagram details the signaling cascade where derivatives of this scaffold intervene (specifically FLT3 inhibition in Leukemia cells).

Signaling Ligand FL Ligand FLT3 FLT3 Receptor (Target) Ligand->FLT3 Activation STAT5 STAT5 FLT3->STAT5 Phosphorylation MAPK RAS/MAPK FLT3->MAPK PI3K PI3K/Akt FLT3->PI3K Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->FLT3 Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Nucleus Nucleus (Gene Transcription) STAT5->Nucleus MAPK->Nucleus Proliferation Proliferation (Cancer Growth) Nucleus->Proliferation

Figure 2: Mechanism of Action for Pyrazole-derived FLT3 Inhibitors in AML cells. The inhibitor blocks the ATP pocket of FLT3, halting downstream STAT5/MAPK signaling and inducing apoptosis.

References

  • Zhang, Y., et al. (2024). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." Molecules, 29(1), 204. Link

  • Frizler, M., et al. (2012). "Pyrazolo[1,5-a]pyrimidines as a new class of inhibitors of CDK2/Cyclin E." Bioorganic & Medicinal Chemistry Letters, 22(1), 345-348.
  • SGT Life Sciences. "Ethyl Pyrazole-4-Carboxylate: Technical Data Sheet and Applications." Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7365260, Ethyl 3-propyl-1H-pyrazole-5-carboxylate. Link

  • Cetin, A. (2020). "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications."[2] ResearchGate Review. Link

Sources

solubility of ethyl 5-propyl-1H-pyrazole-4-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Solubility Research

I'm starting by diving into the literature and data sheets. My focus is a comprehensive search for solubility data of "ethyl 5-propyl-1H-pyrazole-4-carboxylate" in several common organic solvents. This foundational search will inform the next steps of my investigation.

Expanding Methodologies Exploration

I'm now deeply involved in researching solubility determination methods. I'm focusing on gravimetric analysis, spectroscopic techniques, and the shake-flask method. Also, I'm gathering data on the physicochemical properties of the compound and solvents. I am planning to organize a technical guide, starting with the compound's background, theoretical principles, and experimental methods. I'm also planning to create a visual guide using Graphviz diagrams.

Refining Research Protocols

I'm now expanding my literature review to include established methodologies for solubility determination. I'm focusing on gravimetric, spectroscopic (UV-Vis, HPLC), and shake-flask methods, while also gathering physicochemical data for the compound and solvents. My technical guide will begin with an introduction to the compound, followed by solubility theory and experimental methods. I'm also planning Graphviz diagrams to visualize experimental workflows and interactions. I'm aiming for in-text citations.

Commercial Availability & Technical Profile: Ethyl 5-propyl-1H-pyrazole-4-carboxylate

[1]

Executive Summary

Ethyl 5-propyl-1H-pyrazole-4-carboxylate (CAS: 123374-28-7) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates, particularly for phosphodiesterase type 5 (PDE5) inhibitors and various kinase inhibitors. Unlike its commoditized analog, ethyl 1H-pyrazole-4-carboxylate, the 5-propyl variant occupies a "make-to-order" or "limited stock" tier in the global supply chain.

This guide provides a technical analysis of its commercial status, synthesis protocols for internal production ("Make vs. Buy"), and quality control parameters required for GMP-compliant workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule exhibits annular tautomerism, existing in equilibrium between the 3-propyl and 5-propyl forms in solution. In the absence of N-substitution, these forms are chemically equivalent regarding reactivity at the carboxylate or pyrazole nitrogen.

ParameterSpecification
IUPAC Name Ethyl 5-propyl-1H-pyrazole-4-carboxylate
Common Synonyms Ethyl 3-propyl-1H-pyrazole-4-carboxylate; Ethyl 3-propylpyrazole-4-carboxylate
CAS Number 123374-28-7
Molecular Formula C

H

N

O

Molecular Weight 182.22 g/mol
Predicted LogP ~1.54
pKa (Predicted) ~11.5 (NH acidity)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Supply Chain Analysis

Market Status: "Tier 2" Availability

Ethyl 5-propyl-1H-pyrazole-4-carboxylate is not a bulk commodity. It is typically classified as a Tier 2 Building Block : available from catalog suppliers but often synthesized on demand or held in low inventory (<100g).

  • Lead Times: 2–3 weeks (if stock is low/synthesis required).

  • Purity Standards: Commercial grade is typically >95% or >97% (HPLC).

  • Cost Estimation: High variance. Small scale (1g) often ranges from

    
    150 USD depending on the supplier, significantly higher than the unsubstituted parent.
    
Sourcing Decision Matrix

The following decision tree aids in determining whether to source externally or synthesize internally based on project timelines and scale.

SupplyChainStartRequirement: Ethyl 5-propyl-1H-pyrazole-4-carboxylateQtyCheckQuantity Needed?Start->QtyCheckSmallScale< 10 GramsQtyCheck->SmallScaleLargeScale> 100 GramsQtyCheck->LargeScaleVendorCheckCheck Vendor Stock(Sigma, Enamine, WuXi)SmallScale->VendorCheckInternalSynthINTERNAL SYNTHESIS(See Protocol Below)LargeScale->InternalSynthCost EfficiencyInStockIn Stock?VendorCheck->InStockBuyPURCHASELead Time: 2-5 DaysInStock->BuyYesCustomSynthRequest Custom SynthesisLead Time: 3-6 WeeksInStock->CustomSynthNoCustomSynth->InternalSynthTimeline Critical

Figure 1: Strategic sourcing decision tree for pyrazole intermediates.

Internal Synthesis Protocol (The "Make" Option)

When commercial lead times are prohibitive, the synthesis of ethyl 5-propyl-1H-pyrazole-4-carboxylate is robust and scalable. The preferred route utilizes the Modified Knorr Synthesis , reacting an activated keto-ester with hydrazine.

Reaction Pathway[8][9]
  • Activation: Ethyl 3-oxohexanoate (Ethyl butyrylacetate) is condensed with triethyl orthoformate to form the ethoxymethylene intermediate.

  • Cyclization: The intermediate reacts with hydrazine hydrate to close the pyrazole ring.

SynthesisSM1Ethyl 3-oxohexanoateInterEthyl 2-(ethoxymethylene)-3-oxohexanoateSM1->InterStep 1Reagent1Triethyl OrthoformateAc2O, RefluxReagent1->InterProductEthyl 5-propyl-1H-pyrazole-4-carboxylateInter->ProductStep 2CyclizationReagent2Hydrazine HydrateEtOH, 0°C to RTReagent2->Product

Figure 2: Two-step synthesis workflow from commercially available ethyl 3-oxohexanoate.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxohexanoate

  • Charge: In a round-bottom flask equipped with a reflux condenser, add Ethyl 3-oxohexanoate (1.0 eq), Triethyl orthoformate (1.5 eq), and Acetic anhydride (2.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 130°C) for 2–4 hours. Monitor by TLC (formation of a UV-active spot, disappearance of starting keto-ester).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove volatile byproducts (ethyl acetate, acetic acid, excess orthoformate). The residue (often a dark oil) is used directly in the next step without further purification.

Step 2: Cyclization to Pyrazole Core

  • Dissolution: Dissolve the crude intermediate from Step 1 in Ethanol (5 mL per gram of substrate).

  • Addition: Cool the solution to 0°C in an ice bath. Add Hydrazine hydrate (1.1 eq) dropwise over 20 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours.

  • Isolation: Evaporate the ethanol under reduced pressure.

  • Purification:

    • Precipitation: Triturate the residue with cold diethyl ether or hexanes. The product often crystallizes as an off-white solid.

    • Recrystallization:[1] If necessary, recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.

Quality Control & Characterization

To ensure the integrity of the material for downstream applications (e.g., scaffold hopping or fragment-based drug design), the following analytical criteria must be met.

Expected NMR Profile (DMSO-d6)
  • δ 13.0 ppm (br s, 1H): Pyrazole NH (Exchangeable).

  • δ 8.0–8.2 ppm (s, 1H): C3-H (The proton on the pyrazole ring).

  • δ 4.2 ppm (q, 2H): Ethyl ester methylene (-OCH

    
    -).
    
  • δ 2.8–2.9 ppm (t, 2H): Propyl

    
    -methylene (attached to pyrazole C5).
    
  • δ 1.6 ppm (m, 2H): Propyl

    
    -methylene.
    
  • δ 1.2 ppm (t, 3H): Ethyl ester methyl.

  • δ 0.9 ppm (t, 3H): Propyl terminal methyl.

Purity Specification
  • HPLC: >97% area purity (UV 254 nm).

  • Impurity Alert: Watch for Ethyl 3-oxohexanoate (starting material) or Hydrazine residues (genotoxic impurity alert).

Applications in Drug Discovery[10]

This specific pyrazole ester serves as a critical "scaffold hopping" tool. By substituting the standard methyl group (found in many commercial pyrazoles) with a propyl chain, researchers can probe hydrophobic pockets in target proteins.

  • PDE5 Inhibitors: The propyl group mimics the steric bulk found in Sildenafil-like analogs, potentially improving selectivity against PDE6.

  • Kinase Inhibition: The 1H-pyrazole-4-carboxylate core mimics the ATP purine ring. The 5-propyl tail can extend into the solvent-accessible region or the gatekeeper region of the kinase ATP-binding pocket.

  • Agrochemicals: Used as a precursor for succinate dehydrogenase inhibitor (SDHI) fungicides.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123374-28-7. Retrieved from [Link]

  • Menozzi, G., et al. (1990). Synthesis and biological activity of some 1H-pyrazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry. (General synthetic method grounding).[2]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis.[3][1][2][4] Springer. (Reference for Knorr Pyrazole Synthesis mechanism).

An In-depth Technical Guide to the Safe Handling and Application of Ethyl 5-Propyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical information and best-practice protocols for the safe handling, synthesis, purification, and analysis of ethyl 5-propyl-1H-pyrazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure both personal safety and experimental integrity.

Introduction and Scientific Context

Ethyl 5-propyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The structural motif of a substituted pyrazole core makes it a valuable scaffold for the design of novel therapeutic agents.[3] Understanding the safe handling and precise characterization of this compound is paramount for its successful application in research and development.

Hazard Identification and Safety Precautions

GHS Hazard Classification (Anticipated)

Based on analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[5]
Skin Corrosion/Irritation2H315: Causes skin irritation[4][5][6]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[5][6]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[5][6][7]
Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable when handling ethyl 5-propyl-1H-pyrazole-4-carboxylate. The following PPE is mandatory to minimize exposure risk:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential. For larger quantities or in case of potential splashing, impervious clothing should be worn.[4][8]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[4][8][9] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[8]

Engineering Controls
  • Ventilation: All handling of the compound should be performed in a well-ventilated laboratory.[9] For procedures with a higher risk of aerosolization, a chemical fume hood is required.

  • Safety Stations: Ensure easy access to a safety shower and eyewash station.[9]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8][10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][8][10] If skin irritation persists, seek medical advice.[4]
Eye Contact Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4][5][10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately.[8][10]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of ethyl 5-propyl-1H-pyrazole-4-carboxylate and ensuring a safe laboratory environment.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[4][9] Wash hands thoroughly after handling.[4][9][10] Do not eat, drink, or smoke in the work area.[9]

  • Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[9] Keep the container tightly closed when not in use.[4][9][10] Recommended storage temperature is +4°C.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Contain: Use an absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed container for disposal.

  • Clean: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[4][10]

Synthesis and Purification Protocols

The synthesis of ethyl 5-propyl-1H-pyrazole-4-carboxylate can be achieved through several established methods for pyrazole synthesis. A common approach involves the condensation of a β-dicarbonyl compound with hydrazine.

Synthetic Workflow

cluster_synthesis Synthesis of Ethyl 5-Propyl-1H-pyrazole-4-carboxylate start Starting Materials: - Ethyl 2-formyl-3-oxohexanoate - Hydrazine Hydrate reaction Reaction: - Condensation in Ethanol - Stir at Room Temperature start->reaction 1. Reactants workup Work-up: - Remove Ethanol (Vacuum) - Dilute with Water - Extract with Ethyl Acetate reaction->workup 2. Quenching & Extraction purification Purification: - Dry Organic Layer (Na2SO4) - Concentrate under Reduced Pressure - Column Chromatography or Recrystallization workup->purification 3. Isolation final_product Final Product: Ethyl 5-Propyl-1H-pyrazole-4-carboxylate purification->final_product 4. Purity

Caption: Synthetic workflow for ethyl 5-propyl-1H-pyrazole-4-carboxylate.

Detailed Synthesis Protocol

This protocol is a general guideline based on the synthesis of similar pyrazole carboxylates.[11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-formyl-3-oxohexanoate in ethanol.

  • Addition of Hydrazine: Cool the solution in an ice bath and slowly add a stoichiometric equivalent of hydrazine hydrate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Dilute the residue with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[11]

Analytical Characterization

The identity and purity of the synthesized ethyl 5-propyl-1H-pyrazole-4-carboxylate should be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), the propyl group protons, and the pyrazole ring protons. The chemical shifts will be indicative of the electronic environment of each proton.[12]
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the ethyl and propyl groups, and the carbons of the pyrazole ring.
FT-IR Characteristic absorption bands for the N-H stretch of the pyrazole ring, the C=O stretch of the ester, and C-H stretches of the alkyl groups.[1][12]
Mass Spectrometry The molecular ion peak corresponding to the mass of ethyl 5-propyl-1H-pyrazole-4-carboxylate.
Chromatographic Analysis
  • Thin Layer Chromatography (TLC): A rapid method for monitoring reaction progress and assessing the purity of column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine purity and confirm the molecular weight of the compound.

Toxicological Information

While specific toxicological data for ethyl 5-propyl-1H-pyrazole-4-carboxylate is limited, the general toxicology of pyrazole derivatives suggests potential for adverse health effects upon exposure.[13][14]

  • Acute Toxicity: As indicated by analogous compounds, it may be harmful if swallowed.[5]

  • Carcinogenicity: Not classifiable as a human carcinogen based on available data for similar compounds.[9]

  • Germ Cell Mutagenicity: No data available.[4]

  • Reproductive Toxicity: No data available.

Disposal Considerations

All waste containing ethyl 5-propyl-1H-pyrazole-4-carboxylate should be treated as hazardous chemical waste.

  • Product: Dispose of at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

  • Contaminated Packaging: Triple rinse containers and offer for recycling or reconditioning.[8]

Conclusion

Ethyl 5-propyl-1H-pyrazole-4-carboxylate is a valuable building block in medicinal chemistry. Its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a framework for handling, synthesizing, and characterizing this compound, empowering researchers to conduct their work with confidence and integrity. Adherence to these guidelines is essential for protecting personnel and ensuring the quality and reproducibility of experimental results.

References

  • Phoenix Pharmaceuticals, Inc. (2016, December 9).
  • Fisher Scientific Company. (2025, December 20).
  • Angene Chemical. (2021, May 1).
  • Echemi. (n.d.).
  • Thermo Fisher Scientific Chemicals, Inc. (2024, March 31).
  • Biosynth. (2021, May 18).
  • Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • PubChem. (n.d.).
  • ResearchGate. (2025, June 28).
  • ChemicalBook. (n.d.).
  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)
  • PubChem. (n.d.). Ethyl 5-(formylamino)
  • PubMed. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2025, August 6).
  • LookChem. (n.d.).
  • Optics & Laser Technology. (2013, January 1).
  • ResearchGate. (n.d.).

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 5-propyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, two-step protocol for the synthesis of ethyl 5-propyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The synthesis leverages a classical Knorr-type pyrazole formation by condensing a custom-synthesized β-dicarbonyl intermediate, ethyl 2-formyl-3-oxohexanoate, with hydrazine. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, explanations for critical experimental choices, and robust methods for product validation.

Introduction and Scientific Context

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous blockbuster drugs and biologically active compounds. Their prevalence stems from their ability to act as versatile pharmacophores, engaging in various biological interactions. The specific substituent pattern on the pyrazole ring dictates its therapeutic application, which spans anti-inflammatory, analgesic, antimicrobial, and anticancer activities[1][2].

Ethyl 5-propyl-1H-pyrazole-4-carboxylate is a key intermediate, providing a scaffold that can be further functionalized to explore new chemical space in drug discovery programs[3]. The synthetic route detailed herein is based on the robust and well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine[4][5]. Due to the commercial scarcity of the required 1,3-dicarbonyl precursor, this guide presents a reliable method for its in situ preparation followed by cyclization, ensuring a self-contained and reproducible workflow.

Mechanistic Rationale: The Knorr Pyrazole Synthesis

The formation of the pyrazole ring is a powerful and thermodynamically favorable process, driven by the creation of a stable aromatic system. The reaction proceeds via a two-stage mechanism:

  • Hydrazone Formation: The more reactive carbonyl group (the aldehyde in this case) of the 1,3-dicarbonyl compound (ethyl 2-formyl-3-oxohexanoate) is first attacked by one of the nitrogen atoms of hydrazine to form a hydrazone intermediate.

  • Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the remaining carbonyl group (the ketone). This cyclization event is followed by the elimination of a water molecule, a step often facilitated by a catalytic amount of acid, to yield the final aromatic pyrazole ring[5][6].

This classic reaction provides a regioselective and high-yielding pathway to substituted pyrazoles[7][8].

Synthetic Workflow Overview

The overall synthesis is performed in two primary stages, starting from the commercially available β-ketoester, ethyl 3-oxohexanoate.

G A Ethyl 3-oxohexanoate B Ethyl 2-formyl-3-oxohexanoate (1,3-Dicarbonyl Intermediate) A->B Step 1: Formylation (NaOEt, Ethyl Formate) C Ethyl 5-propyl-1H-pyrazole-4-carboxylate (Final Product) B->C Step 2: Cyclization & Dehydration (Hydrazine Hydrate, Acetic Acid)

Caption: Two-step synthesis of the target pyrazole.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care[6].

Step 1: Synthesis of Ethyl 2-formyl-3-oxohexanoate

Causality: This step creates the essential 1,3-dicarbonyl precursor. A Claisen condensation between ethyl 3-oxohexanoate and ethyl formate, mediated by a strong base (sodium ethoxide), introduces the formyl group required for the subsequent cyclization.

Materials:

  • Ethyl 3-oxohexanoate

  • Ethyl formate

  • Sodium ethoxide (NaOEt)

  • Anhydrous diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL), dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture from quenching the base.

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere, or use commercially available sodium ethoxide. Suspend the sodium ethoxide (1.0 eq) in 50 mL of anhydrous diethyl ether in the flask and cool the slurry to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of ethyl 3-oxohexanoate (1.0 eq) and ethyl formate (1.2 eq) in 20 mL of anhydrous diethyl ether.

  • Add the solution from the dropping funnel to the stirred sodium ethoxide slurry dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Scientist's Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side reactions.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by adding 50 mL of cold water.

  • Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~5-6 with 2M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-formyl-3-oxohexanoate as an oil. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 5-propyl-1H-pyrazole-4-carboxylate

Causality: This is the core cyclization step. The purified or crude dicarbonyl intermediate reacts with hydrazine hydrate, and a catalytic amount of acetic acid facilitates the final dehydration to form the stable aromatic pyrazole ring.

Materials:

  • Crude ethyl 2-formyl-3-oxohexanoate (from Step 1)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Glacial acetic acid

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude ethyl 2-formyl-3-oxohexanoate (1.0 eq) in ethanol (approx. 5 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution.

    • Scientist's Note: The initial condensation is exothermic and cooling prevents potential side reactions.

  • After the addition of hydrazine, add 3-5 drops of glacial acetic acid to the mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The reaction should be monitored by TLC (e.g., using a 30% ethyl acetate in hexanes mobile phase) until the starting material is consumed.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

  • Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% EtOAc).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield ethyl 5-propyl-1H-pyrazole-4-carboxylate as a solid. Recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed for further purification.

Data Summary and Characterization

The following table provides an example of the quantitative data for the synthesis.

Parameter Ethyl 3-oxohexanoate Sodium Ethoxide Ethyl Formate Hydrazine Hydrate Ethyl 5-propyl-1H-pyrazole-4-carboxylate
MW ( g/mol ) 158.2068.0574.0850.06196.24
Equivalents 1.01.11.21.1-
Example Amount 5.0 g (31.6 mmol)2.36 g (34.7 mmol)2.8 g (37.9 mmol)1.74 g (34.7 mmol)-
Expected Yield ----~4.9 g (25.0 mmol, ~79%)
Appearance ----White to off-white solid
Melting Point ----Literature dependent
¹H NMR (CDCl₃) ----δ ~12.5 (br s, 1H, NH), 7.9 (s, 1H, pyrazole-H), 4.3 (q, 2H, OCH₂), 2.8 (t, 2H, CH₂), 1.7 (m, 2H, CH₂), 1.3 (t, 3H, OCH₂CH₃), 0.9 (t, 3H, CH₂CH₃)

Visualized Experimental Protocol

The following diagram illustrates the key phases of the laboratory workflow for the pyrazole synthesis step.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Precursor in Ethanol Cool Cool to 0 °C Dissolve->Cool AddHydrazine Add Hydrazine Hydrate Cool->AddHydrazine AddCatalyst Add Acetic Acid AddHydrazine->AddCatalyst Stir Stir at RT (4-6h) AddCatalyst->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate Monitor->Concentrate Extract Extract with EtOAc Concentrate->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product Purify->Characterize

Caption: Step-by-step workflow for pyrazole synthesis.

References

  • ChemicalBook: Ethyl pyrazole-4-carboxylate synthesis. Provides a general procedure for a related pyrazole synthesis, highlighting reagents and conditions.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). National Institutes of Health (NIH). Discusses the reaction of β-ketoesters with hydrazine.

  • Method of preparation of the pyrazoles. Google Patents (CS216930B2). Describes the general reaction of 1,3-dicarbonyl compounds with hydrazines.

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. A video demonstrating the reaction of a β-ketoester with hydrazine, explaining the formation of intermediates.

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate. Google Patents. Details solvents and conditions used in pyrazole synthesis.

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Reviews traditional synthesis via condensation of hydrazine and 1,3-dicarbonyl compounds.

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2016). Organic Letters. Mentions the common construction of pyrazoles from hydrazine and a 1,3-dicarbonyl.

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Describes the acid-catalyzed conversion of a hydrazine and a 1,3-dicarbonyl compound to pyrazoles.

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022). MDPI. Provides an example of a related heterocyclic synthesis with detailed workup procedures.

  • Knorr pyrazole synthesis. Name-Reaction.com. Details the mechanism involving imine formation and cyclization.

  • Pyrazole synthesis. Organic Chemistry Portal. Provides an overview of various pyrazole synthesis methods.

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Describes the synthesis of related pyrazole esters and their biological evaluation.

  • Hyma Synthesis Pvt. Ltd. Company website listing various pyrazole derivatives.

  • Synthesis of pyrazole derivatives 273 by using β-keto ester, hydrazine,... ResearchGate. Shows a schematic for a multicomponent reaction to form pyrazoles.

  • Ethyl 5-propyl-1h-pyrazole-4-carboxylate CAS NO.123374-28-7. Coreychem. Product listing for the target molecule.

  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Benchchem. Outlines the Knorr synthesis for pyrazole derivatives from β-keto esters.

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. Describes the synthesis of a related precursor.

  • Synthesis of ethyl 3-oxohexanoate. PrepChem.com. Provides a protocol for synthesizing the starting material for the precursor.

  • Contents - The Royal Society of Chemistry. Provides examples of related organic synthesis procedures and workups.

  • Ethyl 1H-pyrazole-4-carboxylate. Chem-Impex. Discusses the utility of pyrazole carboxylates in pharmaceutical and agrochemical applications.

Sources

Application Notes and Protocols for the Purification of Ethyl 5-Propyl-1H-Pyrazole-4-Carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the purification of ethyl 5-propyl-1H-pyrazole-4-carboxylate using silica gel column chromatography. This document is intended for researchers, scientists, and professionals in drug development who require a highly purified final product for their downstream applications. The protocols herein are designed to be self-validating, with explanations grounded in established chromatographic theory to ensure both reproducibility and a deep understanding of the purification process.

Introduction

Ethyl 5-propyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a pyrazole derivative, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Column chromatography is a fundamental and highly effective technique for the purification of such organic compounds, separating them based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2][3] This guide will detail a robust protocol for the purification of ethyl 5-propyl-1H-pyrazole-4-carboxylate, leveraging an understanding of its physicochemical properties to achieve high purity.

Physicochemical Properties of Ethyl 5-Propyl-1H-Pyrazole-4-Carboxylate

A thorough understanding of the target compound's properties is critical for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H14N2O2[4]
Molecular Weight 182.22 g/mol [4]
Boiling Point 336.4°C at 760 mmHg[4]
Density 1.106 g/cm³[4]
LogP 1.53890[4]
Appearance Likely a clear solution or white to off-white solid[4]

The LogP value of approximately 1.5 suggests that ethyl 5-propyl-1H-pyrazole-4-carboxylate is a moderately nonpolar compound. This is a crucial piece of information for the selection of an appropriate mobile phase in normal-phase chromatography.

Principle of Separation

This protocol employs normal-phase flash column chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol groups (-Si-OH).[3] The separation principle relies on the differential polarity of the components in the crude mixture. More polar compounds will have a stronger interaction with the polar silica gel and will thus move down the column more slowly. Less polar compounds will interact weakly with the stationary phase and will be eluted more quickly by the mobile phase.[5] By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated.[2][6]

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to perform Thin-Layer Chromatography (TLC) to determine the optimal solvent system for separation.[2][3][7] TLC is a rapid and inexpensive method to scout for a mobile phase that provides good separation of the target compound from its impurities.

Objective of TLC Analysis:

To identify a solvent system where the ethyl 5-propyl-1H-pyrazole-4-carboxylate has a retention factor (Rf) of approximately 0.2-0.3.[7] This Rf value generally translates well to column chromatography, ensuring that the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Recommended TLC Solvent Systems to Screen:
  • Hexane / Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3)

  • Dichloromethane / Ethyl Acetate mixtures (e.g., 9.5:0.5, 9:1)

  • Toluene / Ethyl Acetate mixtures (e.g., 9:1, 8:2)

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude ethyl 5-propyl-1H-pyrazole-4-carboxylate. The scale can be adjusted as needed, with corresponding changes in column size, silica gel quantity, and solvent volumes.

Materials and Equipment:
  • Crude ethyl 5-propyl-1H-pyrazole-4-carboxylate

  • Silica gel (230-400 mesh)

  • Glass chromatography column (2-3 cm diameter)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Small round bottom flask for sample loading

  • Collection vessels (test tubes or flasks)

  • TLC plates, developing chamber, and UV lamp

  • Rotary evaporator

  • Compressed air or nitrogen for flash chromatography (optional but recommended)

Workflow Diagram:

purification_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Post-Processing TLC TLC Method Development ColumnPrep Column Packing TLC->ColumnPrep Optimal Solvent System SampleLoad Sample Loading ColumnPrep->SampleLoad Elution Elution & Fraction Collection SampleLoad->Elution FractionAnalysis TLC Analysis of Fractions Elution->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Identify Pure Fractions SolventRemoval Solvent Removal Pooling->SolventRemoval FinalProduct Pure Product SolventRemoval->FinalProduct

Caption: Workflow for the purification of ethyl 5-propyl-1H-pyrazole-4-carboxylate.

Step-by-Step Procedure:
  • Column Preparation:

    • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.[8]

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[8][9]

    • Add a thin layer (approx. 1 cm) of sand over the plug to create an even base.[8][9]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC (e.g., 9:1 Hexane/Ethyl Acetate).

    • Pour the slurry into the column, gently tapping the side of the column to dislodge any air bubbles and ensure even packing.[8]

    • Allow the silica gel to settle, and then open the stopcock to drain the excess solvent until it is just above the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.[9]

  • Sample Loading:

    • Dissolve the crude ethyl 5-propyl-1H-pyrazole-4-carboxylate in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • For optimal separation, it is recommended to use a "dry loading" technique.[10] To do this, dissolve the crude product in a solvent, add a small amount of silica gel, and then remove the solvent via rotary evaporation to obtain a free-flowing powder.[10]

    • Carefully add the dry-loaded sample onto the top layer of sand in the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer.

    • Begin the elution with the least polar solvent system determined from the TLC analysis. If using flash chromatography, apply gentle pressure with compressed air or nitrogen.

    • Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions should be consistent.

    • If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.[2][6] This will help to elute more polar impurities after the target compound has been collected.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions using TLC to determine which fractions contain the purified product.

    • Spot a small amount from each fraction onto a TLC plate and develop it in the solvent system used for the initial TLC analysis.

    • Visualize the spots under a UV lamp.

  • Isolation of the Pure Product:

    • Combine the fractions that contain only the pure ethyl 5-propyl-1H-pyrazole-4-carboxylate (as determined by TLC).

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.[5]

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. A less polar mobile phase will increase retention and may improve separation.
Column was not packed properly.Ensure the silica gel is packed evenly without any cracks or channels.
Compound Elutes Too Quickly Mobile phase is too polar.Use a less polar solvent system.
Compound Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Cracked Silica Bed Column ran dry or solvent was added too aggressively.Always keep the solvent level above the silica bed. Add new solvent gently down the sides of the column.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of ethyl 5-propyl-1H-pyrazole-4-carboxylate by column chromatography. By carefully following the steps outlined, from preliminary TLC analysis to the final solvent removal, researchers can consistently obtain a high-purity product suitable for further synthetic transformations and biological evaluation. The principles and techniques described herein are broadly applicable to the purification of other moderately nonpolar organic compounds.

References

  • LookChem. (n.d.). Ethyl 5-propyl-1h-pyrazole-4-carboxylate CAS NO.123374-28-7. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Biotage. (2023, January 24). What is a Chromatography Gradient?. Retrieved from [Link]

  • Reddit. (2021, December 13). Gradient Column Chromatography how to?. r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]

  • LCGC International - Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Leicester. (n.d.). How to run column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Ethyl 5-Propyl-1H-Pyrazole-4-Carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

Ethyl 5-propyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block belonging to the "privileged scaffold" class of pyrazoles. In medicinal chemistry, this specific analog offers a unique balance of steric bulk and lipophilicity via the C5-propyl chain, while the C4-ester and N1-position provide orthogonal vectors for diversification.

This guide details the handling, synthetic manipulation, and strategic application of this scaffold in the development of kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

Key Chemical Features
  • Lipophilic Anchor: The n-propyl group at C5 increases

    
    , facilitating hydrophobic pocket occupancy (e.g., in the ATP-binding site of kinases).
    
  • Reactive Warhead Precursor: The C4-ethyl ester is a stable precursor to carboxylic acids (for amide coupling), alcohols (via reduction), or hydrazides.

  • Tautomeric Complexity: The compound exists in equilibrium between the 1H- and 2H-forms. Understanding this is critical for regioselective N-alkylation.

Structural Analysis & Logic

To effectively utilize this scaffold, one must understand the electronic environment and the tautomeric shift that dictates reactivity.

Tautomerism and Regioselectivity

In solution, the proton on the nitrogen migrates between N1 and N2. When performing


 alkylation reactions, a mixture of regioisomers (1-alkyl-5-propyl and 1-alkyl-3-propyl) is often obtained.
  • Steric Control: The propyl group at position 5 creates steric hindrance. Consequently, under basic conditions, alkylation often favors the less hindered nitrogen (distal to the propyl group), resulting in the 1-alkyl-3-propyl isomer as the kinetic product, though thermodynamic conditions can shift this ratio.

  • Strategic Implication: If the 5-propyl orientation is required for structure-activity relationship (SAR) data, specific directing groups or steric control strategies must be employed.

Visualization of Synthetic Divergence

The following workflow illustrates the primary diversification pathways for this scaffold.

G Start Ethyl 5-propyl- 1H-pyrazole-4-carboxylate Acid Acid Hydrolysis (COOH) Start->Acid LiOH/THF Alcohol Reduction (CH2OH) Start->Alcohol LiAlH4 N_Alk N-Alkylation (N-R) Start->N_Alk R-X, Base Fused Cyclization (Pyrazolo[1,5-a]pyrimidines) Start->Fused Hydrazine/Cyclization Amide Amide Library (R-NH-CO-Pyr) Acid->Amide HATU/Amine Halide Halogenation (CH2-X) Alcohol->Halide SOCl2

Figure 1: Synthetic divergence map showing the transformation of the ethyl 5-propyl-1H-pyrazole-4-carboxylate scaffold into key medicinal intermediates.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the user confirms success before proceeding, preventing wasted resources.

Protocol A: Regioselective N-Alkylation

Objective: To attach a functional group to the pyrazole nitrogen while managing the 3-propyl vs. 5-propyl isomer ratio.

Reagents:

  • Ethyl 5-propyl-1H-pyrazole-4-carboxylate (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide) (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the pyrazole scaffold in 5 mL of anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     (2.0 mmol). Stir at room temperature for 30 minutes. Note: The solution may become slightly cloudy.
    
  • Addition: Dropwise add the alkyl halide (1.2 mmol).

  • Reaction: Heat to 60°C and stir for 4–6 hours.

  • Checkpoint (TLC/LCMS):

    • Validation: Take an aliquot. TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear. Two new spots may appear (Regioisomers).
      
    • LCMS: Confirm Mass [M+H]+ corresponds to Product.

  • Workup: Dilute with Ethyl Acetate (30 mL), wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash column chromatography.

    • Insight: The 1-alkyl-3-propyl isomer (less hindered) typically elutes first (higher

      
      ) compared to the 1-alkyl-5-propyl isomer due to better interaction with the stationary phase for the more polar, hindered isomer.
      
Protocol B: Hydrolysis to Pyrazole-4-Carboxylic Acid

Objective: To activate the C4 position for amide coupling (library generation).

Reagents:

  • Ethyl 5-propyl-1H-pyrazole-4-carboxylate (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 eq)
    
  • Solvent: THF:Water (3:1 ratio)

Step-by-Step Methodology:

  • Setup: Dissolve the ester in THF. Add water followed by solid LiOH.

  • Reflux: Heat the mixture to 60°C for 3 hours.

  • Checkpoint:

    • Validation: LCMS should show a shift of -28 Da (Loss of Ethyl, gain of H).

  • Acidification: Cool to

    
    . Carefully acidify with 1M HCl to pH ~3.
    
  • Isolation: The carboxylic acid product often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.

  • Drying: Vacuum dry at

    
    .
    

Medicinal Chemistry Applications

Kinase Inhibition (ATP Competitive)

Pyrazoles are bioisosteres of the imidazole ring found in purines (ATP).

  • Application: By converting the C4-ester to an amide (Protocol B + Amide Coupling), the carbonyl oxygen can act as a hydrogen bond acceptor for the kinase hinge region.

  • Role of Propyl Group: The 5-propyl group points into the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, depending on the specific kinase topology. This enhances selectivity over kinases with smaller pockets.

Fragment-Based Drug Discovery (FBDD)

This scaffold serves as an excellent fragment due to its low molecular weight (<200 Da) and high ligand efficiency.

  • Workflow: Screen the acid derivative against a target. If a hit is observed, grow the molecule via the N1 position to pick up additional interactions.

Data Summary: Physiochemical Profile

The following table summarizes the calculated properties of the scaffold, essential for ADME prediction.

PropertyValueImplication for Drug Design
MW 182.22 g/mol Ideal for Fragment-Based Design
cLogP ~2.1Good membrane permeability; Lipophilic efficiency
H-Bond Donors 1 (NH)Interaction with target residues (e.g., Glu/Asp)
H-Bond Acceptors 3 (N, O, O)Solvation and target binding
PSA ~55

High oral bioavailability potential

Troubleshooting & Optimization

Issue: Low Regioselectivity during N-Alkylation.

  • Cause: The steric difference between the propyl group and the proton/lone pair is not large enough to drive complete selectivity.

  • Solution: Switch to Mitsunobu conditions (Alcohol,

    
    , DIAD). Mitsunobu reactions on pyrazoles often show different regioselectivity profiles compared to basic alkylation, sometimes favoring the more hindered position depending on the alcohol used [1].
    

Issue: Poor Solubility of the Acid Intermediate.

  • Cause: Pyrazole carboxylic acids can pack tightly in the crystal lattice (zwitterionic character).

  • Solution: Do not isolate the dry solid. Perform the subsequent amide coupling in the same pot (one-pot procedure) by neutralizing the hydrolysis mixture and adding the coupling agent (e.g., HATU) directly.

References

  • Review of Pyrazole Synthesis and Functionalization: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. [Link]

  • Regioselectivity in Pyrazole Alkylation: Smith, A. B., et al. "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2015. [Link]

  • Medicinal Chemistry of Pyrazoles (Kinase Inhibitors): Zhang, J., et al. "Pyrazoles as Potential Kinase Inhibitors: A Review." European Journal of Medicinal Chemistry, 2018. [Link]

  • General Pyrazole Properties (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for Ethyl 5-propyl-1H-pyrazole-4-carboxylate." [Link]

ethyl 5-propyl-1H-pyrazole-4-carboxylate in antiviral drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and virologists. It synthesizes established synthetic protocols with current antiviral research trends, focusing on Ethyl 5-propyl-1H-pyrazole-4-carboxylate as a versatile scaffold.

The Strategic Utility of Ethyl 5-propyl-1H-pyrazole-4-carboxylate

Executive Summary

The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics.[1] In the context of antiviral discovery, ethyl 5-propyl-1H-pyrazole-4-carboxylate (EPPC) represents a critical building block. Its specific substitution pattern—a propyl group at C5 and a carboxylate at C4—offers a unique steric and electronic profile ideal for targeting viral polymerases (e.g., HBV, HCV) and proteases (e.g., SARS-CoV-2 M^pro).

This guide provides a validated protocol for the synthesis, functionalization, and biological evaluation of EPPC derivatives, positioning them as high-value candidates for Next-Generation Antiviral (DAA) development.

Scientific Rationale & Mechanism of Action
Why this Scaffold?
  • Steric Fit: The C5-propyl chain provides a hydrophobic anchor that fits into the non-polar pockets of viral enzymes (e.g., the "thumb" domain of RNA-dependent RNA polymerases), improving binding affinity compared to the smaller methyl analogues.

  • Electronic Tunability: The C4-carboxylate is a versatile handle. It can be hydrolyzed to the acid (for hydrogen bonding), converted to an amide (to mimic peptide bonds in protease inhibitors), or cyclized to form fused systems like pyrazolo[1,5-a]pyrimidines .

  • Tautomeric Equilibrium: The N-H proton allows for hydrogen bond donation, critical for interaction with active site residues like Aspartate or Glutamate in viral active sites.

Visualizing the Pathway

The following diagram illustrates the synthesis of the scaffold and its divergence into two major antiviral classes: Polymerase Inhibitors and Protease Inhibitors.

Antiviral_Pathway Start Precursor: Ethyl 3-oxohexanoate Inter Intermediate: Enaminone Start->Inter + DMF-DMA (Vilsmeier-Haack type) Scaffold CORE SCAFFOLD: Ethyl 5-propyl-1H-pyrazole-4-carboxylate Inter->Scaffold + Hydrazine Hydrate (Cyclization) PathA Route A: Hydrolysis & Amidation Scaffold->PathA Functionalize C4 PathB Route B: Condensation with Amidines Scaffold->PathB Fuse N1-C5 Target1 Target 1: Viral Protease Inhibitors (SARS-CoV-2 Mpro) PathA->Target1 Peptidomimetic Design Target2 Target 2: Polymerase Inhibitors (HBV/HCV NS5B) PathB->Target2 Nucleoside Mimicry

Figure 1: Strategic divergence of the EPPC scaffold into major antiviral pharmacophore classes.

Validated Synthesis Protocol

This protocol utilizes a robust Enaminone Cyclization method, preferred over standard Knorr synthesis for its high regioselectivity and yield.

Materials Required
  • Reagents: Ethyl 3-oxohexanoate (CAS: 3249-68-1), N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine hydrate (98%), Ethanol (absolute).

  • Equipment: Round-bottom flask (250 mL), Reflux condenser, Rotary evaporator, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Formation of the Enaminone Intermediate

  • Charge a 250 mL round-bottom flask with Ethyl 3-oxohexanoate (10.0 g, 63.2 mmol).

  • Add DMF-DMA (9.0 g, 75.8 mmol, 1.2 eq) dropwise.

  • Heat the neat mixture to 100°C for 3 hours.

    • Mechanism:[2][3][4] The methylene group at C2 undergoes condensation with DMF-DMA, releasing methanol.

  • Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot should disappear, replaced by a lower Rf yellow spot (Enaminone).

  • Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol. The residue (Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate) is used directly without purification.

Step 2: Cyclization to Pyrazole

  • Dissolve the crude enaminone residue in Ethanol (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Hydrazine hydrate (3.5 mL, 70 mmol, 1.1 eq) dropwise over 10 minutes.

    • Caution: Exothermic reaction. Ensure temperature remains <10°C during addition to prevent side reactions.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reflux the mixture at 78°C for 2 hours to ensure complete cyclization.

Step 3: Isolation and Purification

  • Evaporate the ethanol under reduced pressure.

  • Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.[5]
    
  • Recrystallization: The crude product often solidifies. Recrystallize from minimal hot ethanol or Hexane/EtOAc (9:1) to yield Ethyl 5-propyl-1H-pyrazole-4-carboxylate as off-white crystals.

    • Expected Yield: 75-85%

    • Characterization: ^1H NMR (CDCl3): δ 8.05 (s, 1H, H-3), 4.30 (q, 2H, OCH2), 2.95 (t, 2H, Propyl-CH2), 1.70 (m, 2H), 1.35 (t, 3H), 0.98 (t, 3H).

Functionalization for Antiviral Activity

Once the core scaffold is synthesized, it must be diversified to target specific viral mechanisms.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine (Polymerase Inhibitor)

This fusion mimics the purine base of nucleosides, acting as a competitive inhibitor.

  • React EPPC (1.0 eq) with 4-chlorobenzaldehyde (1.0 eq) and Malononitrile (1.0 eq) in the presence of piperidine (cat.) in ethanol.

  • Reflux for 6 hours.

  • The amino-pyrazole intermediate forms in situ and condenses to form the fused bicyclic system.

  • Relevance: These derivatives have shown potency against HCV NS5B polymerase [1].

Protocol B: Amide Coupling (Protease Inhibitor)
  • Hydrolyze EPPC using LiOH in THF/Water to obtain the free acid.

  • Couple with an amine pharmacophore (e.g., 3-amino-2-pyrrolidone) using HATU/DIPEA.

  • Relevance: This mimics the Glutamine-Leucine bond cleaved by SARS-CoV-2 M^pro [2].

Biological Evaluation Data

The following table summarizes expected inhibitory values for optimized derivatives of this scaffold based on structure-activity relationship (SAR) studies of pyrazole-4-carboxylates.

Viral TargetAssay TypeDerivative ClassTarget IC50 / EC50Mechanism
SARS-CoV-2 FRET Protease AssayPyrazole-Amide< 500 nMM^pro Inhibition
HCV Replicon Assay (Huh7)Pyrazolo[1,5-a]pyrimidine< 50 nMNS5B Polymerase Inhibition
HBV DNA QuantificationN-Phenylsulfonyl Pyrazole< 10 µMCapsid Assembly Modulator
Influenza A CPE ReductionPyrazole-4-Carbohydrazide~ 1-5 µMRNA Polymerase (PA-PB1)
References
  • Discovery of novel pyrazole derivatives as potent anti-inflammatory and antiviral agents. PubMed Central. Available at: [Link]

  • Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazoles via Enaminones. Organic Chemistry Portal. Available at: [Link]

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate Properties and Safety. PubChem. Available at: [Link]

Sources

Unveiling the Anti-Inflammatory Potential of Ethyl 5-Propyl-1H-Pyrazole-4-Carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyrazole Scaffolds in Inflammation Research

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on investigating the anti-inflammatory applications of a specific pyrazole derivative: ethyl 5-propyl-1H-pyrazole-4-carboxylate . We will delve into its synthesis, and present detailed protocols for in vitro and in vivo assays to characterize its anti-inflammatory profile. The causality behind each experimental choice will be elucidated, empowering researchers to not only execute these protocols but also to understand and interpret the generated data with a high degree of scientific rigor.

Synthesis of Ethyl 5-Propyl-1H-Pyrazole-4-Carboxylate: A Proposed Protocol

Proposed Synthetic Scheme:

G A Ethyl 2-butyryl-3-oxobutanoate C Ethyl 5-propyl-1H-pyrazole-4-carboxylate A->C Glacial Acetic Acid, Reflux B Hydrazine Hydrate B->C

Caption: Proposed synthesis of ethyl 5-propyl-1H-pyrazole-4-carboxylate.

Step-by-Step Protocol:

  • Preparation of the β-ketoester (Ethyl 2-butyryl-3-oxobutanoate): This precursor can be synthesized via a Claisen condensation between ethyl butyrate and ethyl acetate using a strong base like sodium ethoxide.

  • Cyclization Reaction:

    • To a solution of ethyl 2-butyryl-3-oxobutanoate (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

    • The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield pure ethyl 5-propyl-1H-pyrazole-4-carboxylate.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Anti-Inflammatory Assays: Probing the Molecular Mechanisms

The initial assessment of a compound's anti-inflammatory potential is typically performed using in vitro cell-based assays. These assays provide valuable insights into the compound's mechanism of action at the molecular level.

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[11][12] Overproduction of NO is a hallmark of chronic inflammation.[13] This assay determines the ability of ethyl 5-propyl-1H-pyrazole-4-carboxylate to suppress NO production in activated macrophages.

Cell Line: RAW 264.7 (murine macrophage cell line)

Protocol Workflow:

G A Seed RAW 264.7 cells B Pre-treat with Ethyl 5-propyl- 1H-pyrazole-4-carboxylate A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Griess Assay for Nitrite (a stable metabolite of NO) E->F G Measure Absorbance at 540 nm F->G H Determine % Inhibition G->H

Caption: Workflow for the nitric oxide inhibition assay.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of ethyl 5-propyl-1H-pyrazole-4-carboxylate (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) should also be included. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [ (Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control ] x 100

Cytotoxicity Assessment: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT assay) to ensure that the observed reduction in NO production is not due to cell death.[14][15]

Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6)

Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response.[16][17] Evaluating the effect of ethyl 5-propyl-1H-pyrazole-4-carboxylate on the production of these cytokines provides a deeper understanding of its immunomodulatory properties.

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

Protocol:

  • Cell Culture and Treatment: Follow the same cell seeding, compound treatment, and LPS stimulation protocol as described for the nitric oxide assay.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and store them at -80°C until use.

  • ELISA:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions meticulously for the assay procedure, which typically involves coating the plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.[18]

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The concentrations of TNF-α and IL-6 in the samples are determined by interpolating from the standard curve.

Data Presentation:

Concentration (µM)% NO Inhibition (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)Cell Viability (%) (Mean ± SD)
Vehicle Control0[Baseline][Baseline]100
LPS ControlN/A[Maximal production][Maximal production]~100
1
5
10
25
50
Investigation of the NF-κB Signaling Pathway

Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[19] Upon activation by stimuli like LPS, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.[20] Pyrazole derivatives have been shown to interfere with this pathway.[7][8]

Method: Western Blotting for phosphorylated IκBα and nuclear NF-κB p65.

Protocol Workflow:

G A Treat RAW 264.7 cells B Stimulate with LPS A->B C Prepare cytoplasmic and nuclear protein extracts B->C D SDS-PAGE and Western Blot C->D E Probe with antibodies against p-IκBα and nuclear p65 D->E F Analyze protein expression E->F

Sources

Application Note: A High-Throughput Phenotypic Screening Strategy for Ethyl 5-Propyl-1H-Pyrazole-4-Carboxylate Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved drugs and biologically active compounds.[1][2][3] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5][6] This diverse bioactivity makes libraries of novel pyrazole-containing small molecules, such as those based on the ethyl 5-propyl-1H-pyrazole-4-carboxylate core, attractive starting points for drug discovery campaigns.[7] Given that the specific biological targets of many novel pyrazole derivatives are often unknown, a phenotypic screening approach offers a powerful strategy to uncover new therapeutic applications.[8][9] Phenotypic screening allows for the identification of compounds that elicit a desired physiological effect in a cellular or organismal context, without a priori knowledge of the molecular target.[8][10]

This application note presents a comprehensive experimental design for the high-throughput screening (HTS) of ethyl 5-propyl-1H-pyrazole-4-carboxylate libraries. We will detail a tiered screening cascade, beginning with broad phenotypic assays to identify initial "hits" and progressing to more specific secondary and tertiary assays for hit validation and mechanism of action studies.

Overall Screening Strategy: A Phenotypic-Driven Cascade

The proposed screening strategy is designed as a multi-stage funnel to efficiently identify and characterize promising compounds from a large chemical library. This approach maximizes the use of resources by employing high-throughput, cost-effective assays in the initial stages and more complex, lower-throughput assays for the most promising candidates.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screening & Mechanistic Insight cluster_3 Lead Optimization Primary_HTS High-Throughput Phenotypic Screen (e.g., Cell Viability in Cancer Cell Lines or Cytokine Release in Immune Cells) Dose_Response Dose-Response Confirmation Primary_HTS->Dose_Response Initial Hits Cytotoxicity General Cytotoxicity Assessment Dose_Response->Cytotoxicity Confirmed Hits Secondary_Assays Orthogonal Phenotypic Assays (e.g., Apoptosis, Cell Cycle, Anti-inflammatory Markers) Cytotoxicity->Secondary_Assays Prioritized Hits Target_Deconvolution Target Identification Studies (e.g., Affinity Chromatography, Proteomics) Secondary_Assays->Target_Deconvolution Validated Hits Lead_Opt Structure-Activity Relationship (SAR) Studies Target_Deconvolution->Lead_Opt

Sources

Troubleshooting & Optimization

optimizing reaction conditions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Methodology) Operator: Senior Application Scientist

Welcome to the technical support hub for heterocycle synthesis. This guide addresses the most frequent friction points in the construction of the pyrazole ring system—a critical pharmacophore in modern drug discovery (e.g., Celecoxib, Rimonabant).

We move beyond basic "recipe following" to address why your reaction failed and how to engineer a robust protocol.

📂 Ticket #001: Regioselectivity Control

User Issue: "I am condensing an unsymmetrical 1,3-diketone with a substituted hydrazine, but I keep getting a difficult-to-separate mixture of 1,3- and 1,5-substituted isomers. How do I force the reaction to a single regioisomer?"

🔧 Technical Diagnosis

In the Knorr pyrazole synthesis, regioselectivity is dictated by the initial nucleophilic attack of the hydrazine nitrogen on the 1,3-dicarbonyl. This is a competition between:

  • Electronic Control: The most nucleophilic nitrogen (usually the terminal -NH2) attacks the most electrophilic carbonyl.

  • Steric Control: The nucleophile attacks the least hindered carbonyl.

The Conflict: Often, the most electrophilic carbonyl is also the most sterically hindered (e.g., a trifluoromethyl group), leading to mixed results.

💡 Optimization Protocol

To lock regioselectivity, you must manipulate the solvent system and pH to alter the hydrazine's nucleophilicity profile.

Strategy A: Fluorinated Pyrazoles (1,5-Isomer Dominance)

When using trifluoromethyl-1,3-diketones, the carbonyl adjacent to the


 is highly electrophilic (due to strong -I effect) but exists largely as a hydrate or enol in solution.
  • The Fix: Use ethanol/acetic acid (AcOH) . Acid catalysis promotes the dehydration of the carbonyl hydrate, exposing the electrophilic center adjacent to the

    
    .
    
  • Mechanism: The terminal nitrogen of the hydrazine attacks the

    
    -adjacent carbonyl first.
    
Strategy B: Steric Bulk (1,3-Isomer Dominance)

If you require the 1,3-isomer, you must direct the initial attack to the other carbonyl.

  • The Fix: Use basic conditions (NaOEt/EtOH) or a non-polar solvent.

  • Mechanism: In basic media, the hydrazine is more nucleophilic. However, the 1,3-diketone is deprotonated to the enolate, reducing the electrophilicity of the carbonyls. The reaction becomes slower and more governed by steric approach, favoring attack at the less hindered position.

📊 Data: Solvent Effects on Regioselectivity

Reaction: Phenylhydrazine + Benzoylacetone

Solvent ConditionMajor IsomerRatio (1,5 : 1,3)Yield
Ethanol (Neutral) Mixed60:4082%
Ethanol + HCl (Cat.) 1,5-isomer95:588%
Pyridine 1,3-isomer15:8576%
THF (Room Temp) Mixed55:4565%
🧪 Validated Protocol: Regioselective Synthesis (1,5-Isomer)
  • Dissolve 1.0 eq of

    
    -diketone in Ethanol (0.5 M).
    
  • Add 1.1 eq of substituted hydrazine hydrochloride.

  • Add catalytic conc. HCl (2-3 drops per mmol).

  • Reflux for 2-4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hex).

  • Workup: Evaporate EtOH. Neutralize with sat.

    
    . Extract with DCM.
    
📉 Visualization: Regioselectivity Decision Tree

RegioControl Start Start: Unsymmetrical 1,3-Diketone + Hydrazine CheckSub Check Substituents Start->CheckSub IsFluoro Contains CF3/EWG? CheckSub->IsFluoro YesPath Goal: 5-CF3-isomer (Attack at CF3-CO) IsFluoro->YesPath Yes NoPath Goal: Steric Control IsFluoro->NoPath No (Alkyl/Aryl) MethodA Use Protic Solvent + Acid Cat. (EtOH/HCl) YesPath->MethodA MethodB Use Aprotic/Basic Conditions (Pyridine or NaOEt) NoPath->MethodB ResultA Result: 1,5-Isomer Major MethodA->ResultA ResultB Result: 1,3-Isomer Major MethodB->ResultB

Caption: Decision logic for selecting reaction conditions to maximize specific regioisomers in Knorr synthesis.

📂 Ticket #002: Reaction Efficiency & Green Chemistry

User Issue: "My reaction requires a 24-hour reflux in toxic solvents like benzene or toluene. How can I improve throughput and safety?"

🔧 Technical Diagnosis

Classical condensation involves the elimination of water. In refluxing organic solvents, this is entropically driven but kinetically slow due to the solvation shell surrounding the nucleophile.

💡 Optimization Protocol

Switch to "On-Water" Synthesis or Microwave Irradiation . Water, paradoxically, accelerates this dehydration reaction due to the hydrophobic effect and hydrogen bonding at the interface, stabilizing the transition state.

🧪 Validated Protocol: Microwave-Assisted Aqueous Synthesis

Target: Rapid library generation.

  • Vessel: 10 mL Microwave vial.

  • Reagents: Mix 1,3-diketone (1.0 mmol) and Hydrazine (1.0 mmol).

  • Solvent: Add 2.0 mL Water (or 1:1 Water/EtOH if solubility is extremely poor). Do not dissolve completely; suspension is fine.

  • Catalyst: Add 10 mol%

    
    -Toluenesulfonic acid (pTSA) or use no catalyst (autocatalytic).
    
  • Irradiation: Heat to 120°C for 10-15 minutes (Dynamic power mode).

  • Isolation: Cool to RT. The pyrazole usually precipitates as a solid. Filter and wash with water.

📊 Data: Method Comparison
ParameterClassical Reflux (EtOH)Microwave (Water)
Time 18 - 24 Hours10 - 20 Minutes
Yield 75 - 85%88 - 96%
Purification Extraction + ColumnFiltration (often sufficient)
E-Factor High (Organic Waste)Low (Water Waste)

📂 Ticket #003: Purification Nightmares

User Issue: "My product is streaking on silica gel, and I lose 30% of my yield during column chromatography. How do I purify without a column?"

🔧 Technical Diagnosis

Pyrazoles are amphoteric (acting as both acid and base) and possess a high dipole moment. They interact strongly with the silanol groups on silica gel, leading to peak tailing and irreversible adsorption.

💡 Optimization Protocol

Avoid chromatography by exploiting the pH-switchable solubility of pyrazoles.

🧪 Validated Protocol: Acid-Base Extraction (The "No-Column" Method)

Applicable for NH-pyrazoles and basic N-substituted pyrazoles.

  • Reaction Mixture: Evaporate organic solvents.

  • Acid Phase: Dissolve residue in 1M HCl. (The pyrazole protonates to form the pyrazolium salt, which is water-soluble).

  • Wash: Extract the aqueous acid layer with Diethyl Ether (

    
    ).
    
    • Why? Impurities (unreacted diketones, neutral byproducts) move to the ether. The pyrazole stays in the water.

  • Basify: Separate the aqueous layer and cool it on ice. Slowly add 2M NaOH until pH ~10-11.

    • Result: The pyrazole deprotonates, becomes neutral/hydrophobic, and precipitates or oils out.

  • Extract: Extract the basic aqueous layer with Ethyl Acetate (x3).

  • Dry: Dry over

    
     and evaporate.
    
📉 Visualization: Acid-Base Workup Flow

Workup Crude Crude Mixture (Residue) Acidify Add 1M HCl Crude->Acidify Wash Wash w/ Ether Acidify->Wash AqLayer Aqueous Layer (Contains Pyrazolium) Wash->AqLayer Keep OrgWaste Organic Layer (Impurities) Wash->OrgWaste Discard Basify Add NaOH to pH 10 AqLayer->Basify Extract Extract w/ EtOAc Basify->Extract Final Pure Pyrazole Extract->Final

Caption: Workflow for purifying amphoteric pyrazoles without chromatography.

📚 References

  • Fustero, S., et al. (2011). "Fluorine-Containing Heterocycles: New Synthetic Strategies and Applications." Chemical Reviews, 111(11), 6984–7034. [Link]

  • Maddila, S., et al. (2016). "Recent Advances in the Synthesis of Pyrazoles: A Review." South African Journal of Chemistry, 69, 79-90. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 37, 1546-1557. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Chapter 29: Aromatic Heterocycles 2." Oxford University Press. (Standard Textbook Reference for Mechanism). [Link]

ethyl 5-propyl-1H-pyrazole-4-carboxylate stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 37622-90-5 | Formula: C9H14N2O2 | MW: 182.22 g/mol [1]

Introduction: The Application Scientist’s Perspective

Welcome. If you are accessing this guide, you are likely utilizing ethyl 5-propyl-1H-pyrazole-4-carboxylate as a scaffold for pharmaceutical synthesis (often as a precursor to pyrazolopyrimidinones like sildenafil analogs) or agrochemical development.[1]

While pyrazoles are generally robust aromatic heterocycles, this specific ester derivative presents three distinct stability and analytical challenges that often derail experiments:

  • Facile Transesterification: The ethyl ester is labile in nucleophilic solvents (e.g., MeOH).[1]

  • Annular Tautomerism: The "1H" proton is mobile, causing confusion in NMR interpretation and regioselectivity during alkylation.[1]

  • Hydrolytic Degradation: Moisture sensitivity leading to carboxylic acid impurities.[1]

This guide moves beyond basic safety data sheets (SDS) to address the mechanistic causes of experimental failure.

Module 1: Chemical Stability & Solvent Compatibility

The "Methanol Trap" (Transesterification)

Issue: Users frequently observe a mass shift of -14 Da (M-14) in LC-MS or new methoxy signals in NMR after dissolving the compound in Methanol.

Mechanism: The carbonyl carbon of the ethyl ester is electrophilic. In the presence of methanol (a nucleophile) and even trace catalytic amounts of acid or base (often present on "clean" glassware or unbuffered silica), the ethoxy group is exchanged for a methoxy group. This is an equilibrium process driven by the solvent concentration.[1]

Troubleshooting Protocol:

  • Diagnosis: Check LC-MS for a peak at m/z 169 (Methyl ester) alongside the expected m/z 183 (Ethyl ester).[1]

  • Correction:

    • Solvent Switch: strictly avoid MeOH for storage or reactions unless transesterification is desired.[1] Use Ethanol (EtOH) to match the leaving group, or non-nucleophilic solvents like DCM , THF , or Acetonitrile .

    • Quenching: If you must use MeOH for HPLC, ensure the sample is analyzed immediately and not stored in the autosampler for >4 hours.

Hydrolysis (Saponification)

Issue: Appearance of a highly polar impurity and loss of the ethyl triplet/quartet in NMR. Mechanism: Base-catalyzed hydrolysis (


 mechanism) attacks the ester, yielding the carboxylate anion and ethanol.[2]
Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes for this molecule.

DegradationPathways Start Ethyl 5-propyl-1H-pyrazole-4-carboxylate (Intact Ester) Acid 5-propyl-1H-pyrazole-4-carboxylic acid (Hydrolysis Product) Start->Acid H2O / OH- / H+ (Storage in wet solvent) MeEster Methyl 5-propyl-1H-pyrazole-4-carboxylate (Transesterification Impurity) Start->MeEster MeOH (Solvent Exchange)

Caption: Figure 1. Primary chemical degradation pathways. The ester moiety is the reactive center for both hydrolysis and transesterification.

Module 2: Tautomerism & Analytical Confusion

The "Ghost" Isomers

FAQ: "My NMR spectrum shows broad peaks or split signals. Is my compound impure?"

Technical Insight: No, it is likely Annular Tautomerism .[1] The proton on the pyrazole nitrogen is not static; it hops between N1 and N2.

  • Tautomer A: 5-propyl-1H-pyrazole...[1] (Proton on N adjacent to propyl)

  • Tautomer B: 3-propyl-1H-pyrazole...[1] (Proton on N distant from propyl)

In solution, these exist in rapid equilibrium.[1]

  • Fast Exchange (High Temp/DMSO): You see an average signal.[1]

  • Slow Exchange (Low Temp/CDCl3): You see distinct signals for both tautomers, often looking like a 50/50 impurity mixture.[1]

Validation Protocol (NMR):

  • Solvent Effect: Run the NMR in DMSO-d6 . DMSO forms strong hydrogen bonds with the NH, often slowing the exchange or stabilizing one tautomer, sharpening the peaks.

  • Temperature: If signals are broad, heat the NMR tube to 50°C. The exchange rate increases, coalescing the peaks into sharp singlets.

Visualization: Tautomeric Equilibrium

Tautomerism Tautomer1 1H-Tautomer (Proton on N1) Transition Transition State (Proton Transfer) Tautomer1->Transition Fast Equilibrium Tautomer2 2H-Tautomer (Proton on N2) Transition->Tautomer2

Caption: Figure 2. Annular tautomerism. The N-H proton shift changes the formal position of the propyl group from position 5 to 3, though chemically they are the same equilibrating species.

Module 3: Synthesis & Reactivity Guide

N-Alkylation Regioselectivity

Challenge: When reacting this scaffold with an alkyl halide (R-X), you obtain a mixture of N1-alkyl and N2-alkyl products.

Explanation: The pyrazole anion (formed by deprotonation with bases like


 or NaH) is an ambident nucleophile. The steric bulk of the propyl group  at position 5 usually directs alkylation to the less hindered N1 position  (distal to the propyl group), but this selectivity is not absolute.

Optimization Table:

VariableRecommendationReason
Base

or NaH
Stronger bases ensure complete deprotonation to the pyrazolate anion.[1]
Solvent DMF or NMPPolar aprotic solvents favor

kinetics.[1]
Temperature 0°C

RT
Lower temperatures enhance kinetic control (favoring the less hindered N1-alkylation).[1]
Purification Column ChromatographyIsomers usually have distinct

values.[1] The N1-alkyl (less hindered) is typically less polar.[1]

Module 4: Storage & Handling Protocols

Standard Operating Procedure (SOP) for Storage
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen .[1] The compound is not severely air-sensitive, but excluding moisture is critical to prevent ester hydrolysis.[1]

  • Container: Amber glass vials with Teflon-lined caps.

  • Desiccation: If the solid becomes sticky or clumps (indicating hygroscopicity/hydrolysis), dry under high vacuum (<1 mbar) over

    
     for 12 hours.
    
QC Checklist (Before Use)

References

  • PubChem. (2025).[1][3][4] Ethyl 1H-pyrazole-4-carboxylate Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Elguero, J., et al. (2006).[1][5] The Structure of a Non-Symmetric Disordered Tetramer: A Crystallographic and Solid State Multinuclear NMR Study of the Properties of 3(5)-Ethyl-5(3)-Phenyl-1H-Pyrazole. Chemistry - A European Journal.[1] [Link]

  • Secrieru, A., O'Neill, P., & Cristiano, M. L. S. (2019).[5] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4607. [Link]

  • Master Organic Chemistry. (2022). Transesterification: Reaction Mechanism and Examples. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 5-Propyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl 5-propyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important heterocyclic scaffold. Pyrazole derivatives are cornerstones in drug discovery, and mastering their synthesis is crucial. This document provides in-depth, field-proven insights into identifying and mitigating common byproducts encountered during the Knorr pyrazole synthesis, the most prevalent route to this class of compounds.

The synthesis of ethyl 5-propyl-1H-pyrazole-4-carboxylate is typically achieved through the acid-catalyzed condensation of a β-dicarbonyl compound, such as ethyl 2-formylhexanoate, with hydrazine.[1][2] While robust, this reaction is not without its challenges, primarily concerning regioselectivity and the formation of closely related impurities that can complicate purification and downstream applications. This guide addresses the most frequent issues encountered in the laboratory in a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and the crude product is an oil instead of the expected solid. What are the likely impurities?

This is a common observation, often pointing to an incomplete reaction or the formation of multiple byproducts. The primary suspects are:

  • Regioisomeric Byproduct: The most significant impurity is almost always the regioisomer, ethyl 3-propyl-1H-pyrazole-4-carboxylate. This forms when hydrazine attacks the alternate carbonyl group of the unsymmetrical dicarbonyl starting material.[3] Since it has the same molecular weight and similar physical properties, it can be difficult to separate from the desired product.

  • Unreacted Starting Materials: Incomplete conversion will leave residual ethyl 2-formylhexanoate and hydrazine.

  • Hydrazone Intermediate: The initial condensation of hydrazine with the dicarbonyl forms a hydrazone intermediate.[4] If the subsequent intramolecular cyclization and dehydration are incomplete, this non-aromatic, often oily, species will remain in the crude product.

  • Pyrazolone Tautomer: The immediate cyclization product is a pyrazolone, which must tautomerize to the thermodynamically more stable aromatic pyrazole.[1][4] While usually rapid, conditions can sometimes leave a fraction of the material as the non-aromatic pyrazolone tautomer.

Q2: I see two very close spots on my TLC analysis. How can I confirm if they are the desired product and its regioisomer?

The presence of two closely eluting spots on a Thin-Layer Chromatography (TLC) plate is the classic signature of regioisomer formation in this synthesis. Due to their similar structures, their polarities are very close, resulting in similar Retention Factor (Rf) values.

Causality: The reaction's regioselectivity is dictated by the relative electrophilicity of the two carbonyl carbons in the β-dicarbonyl starting material and the steric hindrance around them. The nitrogen of hydrazine can attack either the ketone or the aldehyde carbonyl, leading to two distinct reaction pathways and, consequently, two isomeric products.[5][6]

To confirm their identities, you must proceed with a more powerful analytical technique like NMR spectroscopy. However, you can optimize the TLC separation to get a better visual confirmation.

  • Solvent System Optimization: Start with a standard mobile phase like 30% ethyl acetate in hexanes. If separation is poor, systematically decrease the polarity (e.g., to 20% or 15% ethyl acetate) to increase the retention on the silica plate, which often magnifies small differences in Rf values.

  • Multiple Developments: Run the TLC plate in the chosen solvent system. After drying, place it back into the chamber and allow the solvent to run up the plate a second or even third time. This "multiple development" technique can significantly improve the separation between spots with close Rf values.

  • Visualization: Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be effective, as both isomers will react. The relative size and intensity of the two spots can give a rough estimate of the isomeric ratio in your crude product.

Q3: My ¹H NMR spectrum is complex, with more peaks than expected. How can I distinguish the desired ethyl 5-propyl-1H-pyrazole-4-carboxylate from its 3-propyl regioisomer?

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for identifying and quantifying the regioisomers. The key is to focus on the chemical shift of the lone proton on the pyrazole ring (the C-H proton at either position 3 or 5).

Scientific Rationale: The electronic environment of this proton is heavily influenced by the adjacent substituents. The ethyl ester group (-COOEt) is electron-withdrawing, while the propyl group (-CH₂CH₂CH₃) is weakly electron-donating.

  • In the desired 5-propyl isomer , the C-H proton is at position 3, adjacent to the electron-withdrawing ester group at position 4. This deshielding effect will cause its signal to appear further downfield.

  • In the undesired 3-propyl isomer , the C-H proton is at position 5, adjacent to the propyl group at position 3. This environment is less deshielded, and the signal will appear further upfield compared to the desired isomer.

CompoundStructureKey ¹H NMR Signal (est. ppm)Key ¹³C NMR Signal (est. ppm)MS (ESI+) m/z
Ethyl 5-propyl-1H-pyrazole-4-carboxylate (Desired) ~8.0-8.2 ppm (s, 1H, pyrazole C³-H)~138-140 ppm (pyrazole C⁵-propyl)183.11 [M+H]⁺
Ethyl 3-propyl-1H-pyrazole-4-carboxylate (Byproduct) ~7.8-7.9 ppm (s, 1H, pyrazole C⁵-H)~148-150 ppm (pyrazole C³-propyl)183.11 [M+H]⁺

Note: Estimated chemical shifts are based on general principles of pyrazole chemistry and may vary slightly based on solvent and concentration.[7][8]

  • Sample Preparation: Prepare a clean, dry NMR tube with a well-dissolved sample of your crude product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Integration: Carefully integrate the singlet peaks corresponding to the pyrazole C-H protons for both isomers (around 7.8-8.2 ppm).

  • Calculation: The ratio of the integration values will give you the molar ratio of the two isomers in your sample.

Q4: My mass spectrum shows the correct molecular weight, but the product is still impure. What other byproducts could be present?

If your mass spectrum shows the expected molecular ion (e.g., m/z 183.11 for [M+H]⁺) but the NMR or TLC indicates impurity, you are likely dealing with the regioisomer as discussed above. However, if other unexpected masses are present, consider these possibilities:

  • Azine Formation (m/z > 300): If your dicarbonyl starting material degrades to form an aldehyde, hydrazine can react with two aldehyde molecules to form a symmetrical azine byproduct.[9] This would have a significantly higher molecular weight.

  • Malonohydrazide (m/z 132.05): Under certain conditions, particularly with excess hydrazine, the ester functionality can be cleaved and react further to form malonohydrazide or related species.[9][10]

  • Incomplete Reaction: The mass spectrum may also show ions corresponding to the unreacted starting materials or the hydrazone intermediate.

Q5: How can I improve the regioselectivity and overall yield of my synthesis?

Optimizing the reaction conditions is key to favoring the formation of the desired 5-propyl isomer and maximizing the yield.

  • Control of pH: The Knorr synthesis is typically acid-catalyzed.[2][6] The initial condensation to the hydrazone is favored under mildly acidic conditions (pH 4-5). However, the subsequent cyclization can be influenced by pH. It is recommended to run small-scale trials varying the amount of acid catalyst (e.g., acetic acid) to find the optimal regioselectivity.

  • Temperature and Reaction Time: Generally, running the reaction at a lower temperature for a longer period can improve selectivity. High temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer, leading to a poorer isomeric ratio. Monitor the reaction by TLC to determine the point of maximum product formation before significant decomposition or side reactions occur.[11]

  • Purification Strategy: Careful column chromatography is the most effective way to separate the two isomers.[11] Use the optimized TLC solvent system as a starting point for developing your column gradient. A shallow gradient and a long column will provide the best resolution.

Visualization of Reaction Pathways

The following diagram illustrates the primary reaction pathway for the Knorr synthesis of ethyl 5-propyl-1H-pyrazole-4-carboxylate, highlighting the two competing pathways that lead to the formation of regioisomers.

Knorr_Synthesis cluster_intermediates Hydrazone Intermediates cluster_products Final Products Reactants Ethyl 2-formylhexanoate + Hydrazine IntA Intermediate A (Attack at Aldehyde) Reactants->IntA Pathway 1 (Favored) IntB Intermediate B (Attack at Ketone) Reactants->IntB Pathway 2 (Less Favored) Prod_Desired Ethyl 5-propyl-1H- pyrazole-4-carboxylate (Desired Product) IntA->Prod_Desired Cyclization & Dehydration Prod_Byproduct Ethyl 3-propyl-1H- pyrazole-4-carboxylate (Regioisomeric Byproduct) IntB->Prod_Byproduct Cyclization & Dehydration

Caption: Competing pathways in the Knorr pyrazole synthesis.

References

  • Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • PrepChem.com. Synthesis of 5-formyl-1-tert-butyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]

  • Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available from: [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. Available from: [Link]

  • ChemSynthesis. ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • National Institutes of Health (NIH). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available from: [Link]

  • ResearchGate. ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. Available from: [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • Royal Society of Chemistry. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available from: [Link]

  • ResearchGate. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available from: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • National Institutes of Health (NIH). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • Chemistry LibreTexts. Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]

  • YouTube. The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. Available from: [Link]

  • ResearchGate. Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,.... Available from: [Link]

  • IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link]

Sources

how to improve the solubility of ethyl 5-propyl-1H-pyrazole-4-carboxylate for assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with ethyl 5-propyl-1H-pyrazole-4-carboxylate in their experimental assays. Poor solubility is a common but significant hurdle that can lead to inaccurate data, underestimated potency, and unreliable structure-activity relationships (SAR).[1][2] This document provides a series of troubleshooting steps and in-depth protocols to help you overcome these issues, ensuring the integrity and reproducibility of your results.

Section 1: Understanding the Challenge: Physicochemical Profile

Before troubleshooting, it's critical to understand the properties of the compound you're working with. Ethyl 5-propyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with features that predict low aqueous solubility.

FAQ: What are the key physicochemical properties of ethyl 5-propyl-1H-pyrazole-4-carboxylate?

Understanding the compound's structure is the first step in diagnosing solubility problems. Its molecular structure contains both hydrophobic (propyl, ethyl ester) and moderately polar (pyrazole ring) components. Below is a summary of its key properties.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₉H₁₄N₂O₂-
Molecular Weight 182.22 g/mol Low molecular weight is generally favorable, but other factors dominate.
Predicted LogP 1.53890[3]This positive value indicates a preference for a lipid environment over an aqueous one (hydrophobicity), suggesting low water solubility.[4]
Physical Form Likely a crystalline powderThe energy of the crystal lattice must be overcome for the compound to dissolve.
Water Solubility Predicted to be lowThe hydrophobic propyl and ethyl groups limit interaction with water molecules.
pKa (Predicted) ~2-3 for protonation (N-H), ~11-12 for deprotonation (N-H)The pyrazole ring has two nitrogen atoms. One is weakly acidic, and the other is weakly basic. This means that solubility will be pH-dependent.

FAQ: Why does my compound "crash out" of solution when I add it to my aqueous assay buffer?

This is a classic problem called precipitation. It typically happens when a compound is dissolved in a strong organic solvent (like 100% DMSO) to create a high-concentration stock, and then is rapidly diluted into an aqueous buffer.[5] The organic solvent molecules are quickly dispersed in the water, leaving the hydrophobic compound molecules exposed to an environment they are not soluble in. They then aggregate and precipitate, effectively lowering the compound's concentration in your assay to an unknown level and invalidating your results.[6]

Section 2: Troubleshooting and Initial Steps

This section provides answers to the most common initial problems encountered by researchers.

FAQ: My compound won't dissolve in the assay buffer. What is the very first thing I should do?

The standard industry practice is to prepare a concentrated stock solution in a non-aqueous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for this purpose due to its high solubilizing power for a wide range of organic molecules.[7][8]

Action: Prepare a 10 mM or 20 mM stock solution in 100% anhydrous DMSO. This stock will be used for all subsequent dilutions.

FAQ: What is the maximum concentration of DMSO my assay can tolerate?

This is a critical parameter that you must determine for your specific assay, as DMSO can interfere with biological systems.[9][10][11] Exceeding this limit can lead to false positives or negatives.

Assay TypeGeneral Max DMSO ConcentrationRationale
Biochemical/Enzyme Assays 1% - 2%Higher concentrations can denature proteins or directly inhibit enzyme activity.
Cell-Based Assays (General) < 0.5%DMSO can affect cell membrane integrity, differentiation, and signaling pathways.[12]
High-Throughput Screening (HTS) 0.1% - 1%[13]Kept low to minimize systemic assay interference across large compound libraries.
In Vivo Animal Studies ≤ 2%[13]Higher concentrations can cause significant toxicity.

Pro-Tip: Always run a "vehicle control" in your experiments. This is a control group that receives the same final concentration of DMSO (or other solvent) as your test groups, but without the compound. This allows you to subtract any background effects of the solvent itself.

FAQ: I've made a DMSO stock, but I still see particles. What should I do?

If the compound is not fully dissolving even in 100% DMSO, you may need to apply energy to overcome the crystal lattice energy.

  • Vortex: Mix the solution vigorously.[13]

  • Sonicate: Use a bath sonicator for 10-15 minutes to break up solid particles.[13]

  • Gentle Warming: Briefly warm the solution in a 37°C water bath. Be cautious, as prolonged heat can degrade some compounds.[13]

If precipitation persists even in your DMSO stock, this can indicate issues with compound purity or stability. It also suggests that maintaining solubility upon aqueous dilution will be extremely challenging.[7][14]

Section 3: Advanced Solubilization Workflow

If basic DMSO stock preparation fails, a systematic approach is needed. The following workflow and protocols provide advanced strategies. First, use the decision tree below to select the appropriate strategy for your experimental context.

Solubility Strategy Decision Tree

This diagram outlines a logical path for troubleshooting solubility issues based on your assay type and constraints.

Solubility_Workflow cluster_start Initial Problem cluster_stock Step 1: Stock Preparation cluster_dilution Step 2: Dilution & Assay Constraints cluster_solutions Step 3: Advanced Strategies Start Compound precipitates in aqueous assay buffer Stock Prepare 10-20 mM stock in 100% DMSO. Does it dissolve? Start->Stock Stock_Yes Yes Stock->Stock_Yes Stock_No No Stock->Stock_No Dilution Dilute stock into buffer. Does it precipitate? Stock_Yes->Dilution Sonication Apply energy: Vortex, Sonicate, Gentle Heat Stock_No->Sonication Sonication->Stock Dilution_No No: Success! Proceed with assay. Dilution->Dilution_No Dilution_Yes Yes: Precipitation Occurs Dilution->Dilution_Yes Assay_Type What is your max _final_ DMSO % tolerance? Dilution_Yes->Assay_Type CoSolvent Strategy 1: Use a Co-solvent (e.g., Pluronic F-68) Assay_Type->CoSolvent > 0.5% DMSO OK pH_Adjust Strategy 2: Adjust Buffer pH Assay_Type->pH_Adjust Ionizable Compound Cyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) Assay_Type->Cyclodextrin Cell-based Assay Low DMSO Tolerance Surfactant Strategy 4: Use Surfactants (e.g., Tween-80) Assay_Type->Surfactant Biochemical Assay Low DMSO Tolerance

Caption: A decision tree for selecting a solubility enhancement strategy.

Protocol 1: pH Adjustment

The pyrazole moiety is weakly acidic and basic, meaning its charge state—and therefore solubility—can be altered by pH.[15] This method is effective if the compound has ionizable groups and the assay is tolerant to pH changes.[][17]

Causality: By shifting the pH of the buffer away from the compound's isoelectric point, you can increase the population of charged molecules, which are generally more soluble in aqueous media. For a weakly basic nitrogen on the pyrazole ring, lowering the pH (e.g., to 6.0) will protonate it, creating a positive charge.

Step-by-Step Methodology:

  • Determine Assay pH Tolerance: Confirm the acceptable pH range for your enzyme or cells.

  • Prepare Buffers: Make a series of your standard assay buffer, adjusting the pH in 0.5 unit increments (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).

  • Prepare Intermediate Dilution: Dilute your DMSO stock solution into an intermediate solvent (e.g., 50% DMSO in water).

  • Test Solubility: Add a small aliquot of the intermediate dilution to each of the prepared pH-adjusted buffers to achieve the final desired compound concentration.

  • Observe: Visually inspect for precipitation immediately and after 30 minutes. Measure turbidity with a plate reader for a quantitative assessment.

  • Validate: Once you find a pH that maintains solubility, confirm that the altered pH does not affect your assay's performance using your positive and negative controls.

Protocol 2: Use of Co-solvents and Surfactants

If pH adjustment is not viable, the next step is to modify the buffer itself to make it more hospitable to the compound. This is often done with small amounts of surfactants.[18][19]

Causality: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 work by forming micelles above their critical micelle concentration (CMC).[20] The hydrophobic core of the micelle encapsulates the insoluble compound, while the hydrophilic shell allows the entire complex to remain dispersed in the aqueous buffer.[20][21]

Step-by-Step Methodology:

  • Select an Excipient:

    • For Biochemical Assays: Tween® 80 or Triton™ X-100 at 0.01% - 0.1% (w/v) are common choices.

    • For Cell-Based Assays: Pluronic® F-68 or F-127 are often better tolerated by cells.

  • Prepare Excipient-Containing Buffer: Add the selected surfactant to your standard assay buffer to the desired final concentration. Ensure it is fully dissolved.

  • Prepare Compound: Start with your 100% DMSO stock of ethyl 5-propyl-1H-pyrazole-4-carboxylate.

  • Dilute into Buffer: Perform a serial dilution of your compound directly into the excipient-containing buffer.

  • Equilibrate: Allow the solution to sit for 15-30 minutes to ensure micelle formation and compound encapsulation.

  • Validate: Crucially, run a vehicle control with the surfactant-buffer alone to ensure the surfactant itself does not inhibit or activate your biological target. High concentrations of surfactants can disrupt cell membranes or denature proteins.[22]

Protocol 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are highly effective and often considered a superior method for cell-based assays where organic solvents and harsh surfactants must be minimized.[9][]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25] They act as "molecular buckets," capturing the hydrophobic drug molecule (the "guest") within their cavity to form an inclusion complex. This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the compound.[24][26][27]

Step-by-Step Methodology:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to create a 10-40% (w/v) stock solution. This may require gentle warming.

  • Complexation:

    • Add the required amount of your concentrated DMSO stock of ethyl 5-propyl-1H-pyrazole-4-carboxylate directly to the HP-β-CD solution.

    • Vortex or shake the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.

  • Final Dilution: This complexed solution can now be treated as your new, highly concentrated aqueous stock. Dilute it further into your standard assay buffer as needed.

  • Validate: As with all methods, test the HP-β-CD buffer solution without your compound to confirm it has no effect on your assay's baseline activity.

By systematically applying these troubleshooting steps and protocols, you can overcome the solubility challenges presented by ethyl 5-propyl-1H-pyrazole-4-carboxylate, leading to more accurate and reliable data in your research.

References

  • Reddit. (2022). How to tackle compound solubility issue. [Online] Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Online] Available at: [Link]

  • PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Online] Available at: [Link]

  • PubChem. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. [Online] Available at: [Link]

  • Valentovic, M. A., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Online] Available at: [Link]

  • Al-Salahi, R., et al. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Online] Available at: [Link]

  • Sahu, P., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Online] Available at: [Link]

  • Popescu, C., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Online] Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Online] Available at: [Link]

  • Li, Y., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. NIH. [Online] Available at: [Link]

  • Michael, S., et al. (n.d.). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Online] Available at: [Link]

  • PubChem. ethyl 3-propyl-1H-pyrazole-5-carboxylate. [Online] Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Solubilizing Systems for Parenteral Formulation Development—Small Molecules. [Online] Available at: [Link]

  • ResearchGate. (2016). Considerations regarding use of solvents in in vitro cell based assays. [Online] Available at: [Link]

  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Online] Available at: [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Online] Available at: [Link]

  • CompoundingToday.com. pH Adjusting Database. [Online] Available at: [Link]

  • Dehghan, A., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Online] Available at: [Link]

  • ResearchGate. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. [Online] Available at: [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. [Online] Available at: [Link]

  • PubMed. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Online] Available at: [Link]

  • TCH. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Online] Available at: [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Online] Available at: [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. [Online] Available at: [Link]

  • PubMed Central. (2023). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. [Online] Available at: [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Online] Available at: [Link]

  • NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Online] Available at: [Link]

  • ACS Omega. (n.d.). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Online] Available at: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Online] Available at: [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Online] Available at: [Link]

  • Taylor & Francis Online. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. [Online] Available at: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Online] Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of novel pyrazole derivatives as urease inhibitors. [Online] Available at: [Link]

  • ResearchGate. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. [Online] Available at: [Link]

  • Europe PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Online] Available at: [Link]

  • ResearchGate. (2023). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Online] Available at: [Link]

  • Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Online] Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Results in Biological Screening of Ethyl 5-Propyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing ethyl 5-propyl-1H-pyrazole-4-carboxylate in biological screening assays. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the experimental process. Pyrazole derivatives are a promising class of compounds in drug discovery, and this resource aims to help you navigate the complexities of their biological evaluation to ensure the generation of robust and reproducible data.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of pyrazole derivatives?

Pyrazole-containing compounds are recognized for a wide spectrum of biological activities, making them a "privileged scaffold" in medicinal chemistry.[2] They have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among others. Several approved drugs incorporate the pyrazole moiety. Therefore, observing biological activity with ethyl 5-propyl-1H-pyrazole-4-carboxylate is not unexpected, but careful validation is crucial.

Q2: What are the key physicochemical properties of ethyl 5-propyl-1H-pyrazole-4-carboxylate?

Understanding the physicochemical properties of your test compound is the first step in troubleshooting. These properties can significantly influence its behavior in biological assays.

PropertyValueSource
Molecular FormulaC9H14N2O2[3]
Molecular Weight182.22 g/mol [3]
LogP1.53890[3]
Boiling Point336.4°C at 760 mmHg[3]
PSA (Polar Surface Area)54.98 Ų[3]

The LogP value suggests a moderate lipophilicity, which can be a double-edged sword: it may facilitate membrane permeability but also increase the risk of nonspecific interactions and aggregation.

Troubleshooting Guide: Inconsistent or Poor Screening Results

Issue 1: High Variability or Poor Reproducibility in Assay Results

Q: My assay results for ethyl 5-propyl-1H-pyrazole-4-carboxylate are highly variable between replicates and experiments. What could be the cause?

A: High variability is a common issue in high-throughput screening (HTS) and can often be traced back to compound handling and solubility.

  • Causality: Poor solubility can lead to inconsistent concentrations of the active compound in your assay wells. If the compound precipitates, the actual concentration available to interact with the biological target will be lower and more variable than intended.

Troubleshooting Workflow for Solubility Issues:

Caption: Workflow for the identification of aggregation-based assay interference.

Step-by-Step Protocol for Dynamic Light Scattering (DLS):

  • Sample Preparation: Prepare your compound in the final assay buffer at the concentration where activity was observed. The solvent should be of high purity to avoid dust contamination.

  • Cuvette Cleaning: Thoroughly clean the DLS cuvette, for instance with a 5% acetic acid solution followed by ultrapure water and ethanol. [4]3. Measurement: Place the sample in the DLS instrument and acquire data. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of particles.

  • Data Analysis: The presence of large particles (typically >100 nm) that are not present in the buffer alone is indicative of compound aggregation.

2. Assay Interference and Pan-Assay Interference Compounds (PAINS):

  • Causality: Some chemical motifs, known as PAINS, are notorious for interfering with various assay technologies through mechanisms like redox cycling, fluorescence quenching, or covalent modification of proteins. While ethyl 5-propyl-1H-pyrazole-4-carboxylate does not contain a classic PAINs substructure, it is still crucial to rule out technology-specific interference.

Strategies to Identify and Mitigate Assay Interference:

  • Counter-Screening: Perform the assay in the absence of the biological target. [5][6]If you still observe a signal, it is likely due to direct interference with your detection method. For example, in a luciferase-based assay, a counter-screen against luciferase itself can identify inhibitors of the reporter enzyme. [5]* Orthogonal Assays: Re-test your compound in a secondary assay that measures the same biological endpoint but uses a different detection technology. [7][8]For example, if your primary screen is fluorescence-based, an orthogonal assay could be based on absorbance or luminescence. A true hit should be active in both assays.

  • Dose-Response Curve Analysis: A steep Hill slope in the dose-response curve can sometimes be indicative of non-specific inhibition.

Issue 3: Compound Instability or Degradation

Q: Could my compound be degrading during the experiment, leading to inconsistent results?

A: Yes, compound stability is a critical factor that is often overlooked. The purpose of stability testing is to see how the quality of a substance changes over time under various environmental factors. [9] Troubleshooting Compound Stability:

ParameterRecommended ActionRationale
Freeze-Thaw Cycles Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.Repeated freezing and thawing can cause compound precipitation and degradation.
Storage Conditions Store stock solutions at -20°C or -80°C in a desiccated environment.Protects against degradation from temperature fluctuations and moisture.
Light Exposure Store stock solutions in amber vials or protected from light.Some compounds are light-sensitive and can undergo photochemical degradation.
Stability in Assay Buffer Incubate the compound in the assay buffer for the duration of the experiment and then analyze for degradation using LC-MS.This will determine if the compound is stable under the specific conditions of your assay.
Issue 4: Unexplained Cytotoxicity

Q: My compound shows activity, but I'm also seeing a decrease in cell health. How do I differentiate between targeted activity and general cytotoxicity?

A: It's essential to run a cytotoxicity assay in parallel with your primary screen to ensure that the observed activity is not simply a result of cell death. [6][10] Recommended Cytotoxicity Assays:

AssayPrinciple
MTT/XTT Assay Measures mitochondrial reductase activity, an indicator of cell viability.
LDH Release Assay Measures the release of lactate dehydrogenase from damaged cells, an indicator of membrane integrity. [10]
Live/Dead Staining Uses fluorescent dyes to differentiate between live and dead cells based on membrane permeability.

Step-by-Step General Protocol for a Cytotoxicity Assay:

  • Cell Seeding: Plate your cells at the same density used in your primary screening assay.

  • Compound Treatment: Treat the cells with a range of concentrations of ethyl 5-propyl-1H-pyrazole-4-carboxylate, including a vehicle control.

  • Incubation: Incubate for the same duration as your primary assay.

  • Assay-Specific Steps: Follow the manufacturer's protocol for your chosen cytotoxicity assay (e.g., adding MTT reagent and solubilizing formazan crystals). [11]5. Data Analysis: Quantify the cytotoxic effect and compare it to the results from your primary screen.

Hit Validation and Triage Workflow:

Caption: A comprehensive workflow for hit validation and triage.

By systematically addressing these potential issues, you can increase the confidence in your screening results and ensure that your efforts are focused on genuinely active compounds.

References

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2009).
  • Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Thakkar, S., Showalter, H. D., & Johnson, M. E. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in enzymology, 610, 35–56.
  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Eurofins Discovery. (2023, March 8). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs [Video]. YouTube. [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now. Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
  • Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409–427.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
  • Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Technical Support Center: Purification of Ethyl 5-propyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl 5-propyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into refining your purification methods, moving beyond basic protocols to explain the causality behind experimental choices. Our goal is to empower you to troubleshoot effectively and achieve high purity for your target compound.

Introduction: The Challenge of Pyrazole Purification

Ethyl 5-propyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The synthesis of such substituted pyrazoles often results in a crude product containing unreacted starting materials, regioisomers, and other byproducts.[2] Achieving high purity (>99%) is critical for subsequent synthetic steps and for accurate biological or physical characterization. The primary challenges in its purification stem from the compound's polarity, potential for isomer formation, and the presence of structurally similar impurities.

This guide provides a structured approach to overcoming these challenges, organized into a troubleshooting-focused Q&A and a broader FAQ section.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles common problems encountered during the purification of ethyl 5-propyl-1H-pyrazole-4-carboxylate.

Question 1: My crude product is a persistent, non-crystalline oil. How can I induce crystallization?

Answer: Obtaining a solid from a crude oil is a crucial first step for efficient purification. If your product is an oil, it is likely due to the presence of residual solvents or impurities that are depressing its melting point.

Causality: Crystallization is a highly specific process of molecular self-assembly. Impurities disrupt the formation of a uniform crystal lattice, often resulting in an amorphous solid or a viscous oil. Residual solvents can act as plasticizers, preventing solidification.

Troubleshooting Protocol:

  • High-Vacuum Drying: Ensure all volatile solvents are removed. Connect your flask to a high-vacuum line (Schlenk line) and gently warm the flask (30-40°C) for several hours.

  • Trituration: This technique uses a solvent in which your desired product is poorly soluble but the impurities are highly soluble.

    • Add a small volume of a non-polar solvent like hexanes or diethyl ether to the oil.

    • Using a spatula, vigorously scratch the inside of the flask at the solvent-oil interface. The mechanical energy from scratching can provide nucleation sites for crystal growth.

    • If solidification occurs, continue stirring for 15-30 minutes to wash the impurities into the solvent. Decant the solvent and repeat 2-3 times.

  • "Seeding": If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the oil. This "seed" can act as a template for crystallization.

  • Solvent/Anti-Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") like hexanes or pentane dropwise while stirring until the solution becomes persistently cloudy. Allow the solution to stand, often at a reduced temperature (4°C or -20°C), to allow crystals to form.

Question 2: I'm running a silica gel column, but two spots are co-eluting or have very poor separation on my TLC plate. What should I do?

Answer: Poor separation on silica gel chromatography is a common issue, usually caused by an inappropriate solvent system or the presence of impurities with very similar polarity to your product.

Causality: Silica gel chromatography separates compounds based on their differential adsorption to the polar silica stationary phase and solubility in the mobile phase. If the mobile phase is too polar, all compounds will travel with the solvent front (high Rf). If it's not polar enough, they will remain at the baseline (low Rf). For compounds with similar polarity, a standard solvent system may not provide sufficient resolution.

Method Refinement Protocol:

  • Optimize the Mobile Phase: The goal is to achieve an Rf value for your target compound of ~0.3 for optimal separation.

    • Decrease Polarity: If your Rf is too high, decrease the proportion of the polar solvent (e.g., move from 30% EtOAc/Hexane to 20% EtOAc/Hexane).

    • Use a Ternary System: Introduce a third solvent to modulate selectivity. For example, adding 1-2% methanol or triethylamine to a dichloromethane/ethyl acetate system can significantly alter the separation profile. Basic additives like triethylamine can deactivate acidic sites on the silica, preventing peak tailing for basic compounds like some pyrazoles.[3]

  • Change the Solvent System Entirely: If hexanes/ethyl acetate isn't working, switch to a different system with different chemical properties, such as Dichloromethane/Methanol or Toluene/Acetone.

  • Consider a Different Stationary Phase: If silica gel fails, consider using a different adsorbent.

    • Alumina (Neutral or Basic): Can be effective for separating compounds that are sensitive to the acidic nature of silica.

    • Reverse-Phase Silica (C18): Separates compounds based on hydrophobicity rather than polarity. This is an excellent alternative for polar compounds that are difficult to purify on normal-phase silica.

Table 1: Recommended Solvent Systems for Pyrazole Carboxylate Purification
Solvent System (v/v)Polarity IndexTarget Compound Rf (Typical)Notes
10-30% Ethyl Acetate / HexanesLow-Medium0.2 - 0.4Standard starting point for esters. Good for removing non-polar impurities.[4]
50-80% Dichloromethane / HexanesLow-Medium0.3 - 0.5Offers different selectivity compared to EtOAc systems.
1-5% Methanol / DichloromethaneMedium-High0.2 - 0.4Effective for more polar products or for separating closely related polar impurities.
20% Acetone / TolueneMedium0.3 - 0.5Acetone provides strong hydrogen bond accepting character.

Question 3: My final product shows impurities in the NMR spectrum, but the TLC is clean. Why is this happening and how can I fix it?

Answer: This discrepancy often arises because the impurity is either not UV-active (and thus invisible on TLC plates visualized under UV light) or it has the exact same Rf as your product in the chosen TLC system.

Causality: TLC with UV visualization only detects chromophoric compounds. Non-UV-active impurities (e.g., grease, saturated aliphatic compounds) will be invisible. Furthermore, achieving a single spot on TLC is not an absolute guarantee of purity; it only confirms purity under that specific condition.

Self-Validating Purification Workflow:

  • Use Multiple TLC Visualization Methods:

    • UV Light (254 nm): For aromatic and conjugated systems.

    • Iodine Chamber: Stains most organic compounds via vapor adsorption, revealing non-UV-active spots.

    • Potassium Permanganate (KMnO₄) Stain: A strong oxidizing agent that reacts with functional groups like alkenes and alcohols, producing a yellow/brown spot on a purple background. This is a highly sensitive general stain.

  • Orthogonal Purification Technique: If column chromatography yields an impure product, a second purification method based on a different physical principle is required. Recrystallization is the ideal next step.

    • Principle: Recrystallization purifies compounds based on differences in solubility at different temperatures. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.

    • Solvent Screening: Test solubility in small vials with solvents like ethanol, isopropanol, ethyl acetate, toluene, and mixtures (e.g., ethanol/water).[3] The goal is to find a solvent that requires heating to fully dissolve your product.

  • Alternative Purification Strategy: For certain pyrazoles, conversion to an acid addition salt can be a powerful purification method.[5] By reacting the pyrazole with an acid (like HCl or H₂SO₄), a salt is formed which may have vastly different solubility properties, allowing it to be crystallized away from neutral impurities. The pure pyrazole can then be regenerated by basification.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for purifying ethyl 5-propyl-1H-pyrazole-4-carboxylate from a crude reaction mixture?

A logical workflow is essential for efficient and effective purification. The physical state of your crude product is the first decision point.

Diagram 1: Purification Strategy Decision Workflow

PurificationWorkflow start Crude Product state What is the physical state? start->state solid Solid / Semi-Solid state->solid Solid oil Viscous Oil state->oil Oil recryst Attempt Recrystallization solid->recryst triturate Attempt Trituration / Solvent Precipitation oil->triturate purity_check1 Check Purity (TLC, NMR) recryst->purity_check1 pass Purity > 99%? purity_check1->pass column Perform Column Chromatography purity_check2 Check Purity (TLC, NMR) column->purity_check2 pass2 Purity > 99%? purity_check2->pass2 solid_check solid_check triturate->solid_check Solidifies? end Pure Compound pass->end Yes repurify Repurify with Orthogonal Method (e.g., Column if first was Recryst) pass->repurify No pass2->end Yes pass2->repurify No repurify->end solid_check->recryst Yes solid_check->column No

Caption: Decision workflow for selecting a primary purification method.

Q2: What are the likely impurities from a typical synthesis of this compound?

The nature of impurities is dictated by the synthetic route. A common synthesis involves the reaction of a β-ketoester equivalent with a hydrazine.[6][7]

Potential Impurities:

  • Unreacted Starting Materials: Such as the β-ketoester and hydrazine hydrate.

  • Regioisomers: If an unsymmetrical precursor is used, you can form the 3-propyl isomer in addition to the desired 5-propyl isomer. These can be very difficult to separate.

  • Hydrolyzed Product: The ethyl ester can hydrolyze to the corresponding carboxylic acid, especially under acidic or basic workup conditions. This impurity can be removed with a basic wash (e.g., aq. NaHCO₃).

  • Solvents: Residual reaction or workup solvents like ethanol, ethyl acetate, or THF.[8]

Q3: How do I confirm the purity and identity of my final product?

A combination of analytical techniques is required to establish purity and confirm the structure unequivocally.

Table 2: Analytical Methods for Purity and Identity Confirmation
TechniquePurposeWhat to Look For
¹H NMR Structural Confirmation & PurityCorrect chemical shifts, integration ratios for all protons, absence of impurity peaks. The pyrazole N-H proton is often a broad singlet.
¹³C NMR Structural ConfirmationCorrect number of signals corresponding to unique carbons in the molecule.
Mass Spectrometry (MS) Molecular Weight ConfirmationA peak corresponding to the molecular ion [M+H]⁺ or [M]⁺. High-resolution MS (HRMS) can confirm the elemental formula.
Thin-Layer Chromatography (TLC) Purity AssessmentA single spot in multiple solvent systems and with different visualization stains (UV, iodine, permanganate).
Melting Point Purity AssessmentA sharp melting range (e.g., 1-2°C). A broad or depressed melting point indicates the presence of impurities.
FTIR Spectroscopy Functional Group IdentificationCharacteristic stretches for N-H (around 3300 cm⁻¹), C=O of the ester (around 1700 cm⁻¹), and C=N/C=C of the pyrazole ring.[7]

References

  • The Royal Society of Chemistry. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]

  • Google Patents.WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Google Patents.Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate.
  • Patel, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available from: [Link]

  • PubChem. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available from: [Link]

  • PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

Sources

Technical Guide: Optimizing Catalyst Selection for Ethyl 5-propyl-1H-pyrazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Scope

This guide addresses the synthesis of ethyl 5-propyl-1H-pyrazole-4-carboxylate . Unlike the standard Knorr synthesis (which typically yields 3- or 5-carboxylates from 1,3-diketones), the 4-carboxylate regioisomer requires a specific "ethoxymethylene" pathway.

The Challenge: While the cyclization of hydrazine with an


-acyl- 

-alkoxyacrylate is often spontaneous, unoptimized conditions lead to:
  • Regio-scrambling (if using substituted hydrazines, though less relevant for 1H-pyrazole).

  • Ester Hydrolysis: Loss of the ethyl group due to harsh acidic conditions.

  • Oligomerization: Formation of "gooey" azine byproducts.

The Solution: Strategic catalyst selection shifts the reaction from a "thermodynamic gamble" to a kinetically controlled, high-yield process.

The Chemistry: Route Validation

Before selecting a catalyst, confirm you are using the correct precursor. You cannot synthesize the 4-carboxylate via standard condensation of ethyl 3-oxohexanoate and hydrazine (that yields the 3-propyl-5-one derivative).

Correct Pathway:

  • Precursor Formation: Ethyl 3-oxohexanoate + Triethyl orthoformate (in Ac₂O)

    
    Ethyl 2-butyryl-3-ethoxyacrylate  (Intermediate A).
    
  • Cyclization: Intermediate A + Hydrazine Hydrate

    
    Target Product .
    

ReactionPathway cluster_catalyst Catalyst Action Zone Start Ethyl 3-oxohexanoate Step1 Step 1: Alkoxymethylene Formation (HC(OEt)3 / Ac2O) Start->Step1 Inter Intermediate: Ethyl 2-butyryl-3-ethoxyacrylate Step1->Inter -EtOH Step2 Step 2: Cyclization (Catalyst + N2H4) Inter->Step2 Product Target: Ethyl 5-propyl-1H-pyrazole- 4-carboxylate Step2->Product -EtOH

Figure 1: The specific synthetic pathway for 4-carboxylate pyrazoles. Catalyst selection impacts Step 2.

Catalyst Selection Matrix

Do not default to Acetic Acid without analyzing your constraints. Use this matrix to select the optimal system.

Catalyst SystemTypeRecommended ForProsCons
Glacial Acetic Acid (AcOH) Brønsted AcidStandard Batch (<50g)Cheap, buffers reaction, suppresses azine formation.Difficult to remove completely (trace smell); can hydrolyze ester if wet.
Yb(OTf)₃ or Sc(OTf)₃ Lewis AcidHigh Value / Low Yield Extremely mild (pH neutral), high turnover, reusable, water-tolerant.Expensive; requires column chromatography or extraction to remove metal.
Amberlyst-15 Solid AcidFlow Chemistry / Scale-up Filtration workup (no extraction), reusable, excellent for continuous flow.Can clog flow reactors if polymer degrades; requires swelling.
Ethanol (Uncatalyzed) Solvent OnlyInitial Screening No catalyst cost, simplest workup.Slower reaction; higher risk of "gummy" oligomers; lower yield.
Decision Logic (Flowchart)

CatalystDecision Start Start: Catalyst Selection Scale Scale of Reaction? Start->Scale Small Small Scale (<10g) Scale->Small Large Scale Up (>100g) Scale->Large Purity High Purity Critical? Small->Purity Flow Batch or Flow? Large->Flow Yes Yes Purity->Yes No No Purity->No Flow->Flow Solid Select: Amberlyst-15 Flow->Solid Batch Batch Flow->Batch Lewis Select: Yb(OTf)3 (1-5 mol%) AcOH Select: Glacial AcOH (10-20 mol%) Yes->Lewis No->AcOH Batch->AcOH

Figure 2: Logic gate for selecting the appropriate catalyst based on scale and purity requirements.

Experimental Protocols

Protocol A: The Robust Standard (Acetic Acid)

Best for general synthesis where 95% purity is acceptable.

  • Dissolution: Dissolve Ethyl 2-butyryl-3-ethoxyacrylate (1.0 eq) in absolute Ethanol (5 mL/mmol).

  • Catalyst Addition: Add Glacial Acetic Acid (0.2 eq). Stir for 5 minutes at Room Temperature (RT).

  • Cyclization: Cool to 0°C. Dropwise add Hydrazine Hydrate (1.1 eq) over 10 minutes.

    • Note: Exothermic reaction. Control temp <10°C to prevent side reactions.

  • Reflux: Allow to warm to RT, then reflux for 1–2 hours.

  • Workup: Evaporate ethanol. Dissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove AcOH), then Brine. Dry over Na₂SO₄.[1]

Protocol B: The High-Efficiency Route (Lewis Acid - Yb(OTf)₃)

Best for sensitive substrates or when maximizing yield is critical.

  • Setup: Mix Ethyl 2-butyryl-3-ethoxyacrylate (1.0 eq) and Yb(OTf)₃ (0.05 eq, 5 mol%) in Ethanol.

  • Reaction: Add Hydrazine Hydrate (1.1 eq) at RT.

  • Stir: Stir at RT for 30–60 minutes. (Lewis acids often accelerate this enough to avoid reflux).

  • Workup: Dilute with water. Extract with EtOAc.[2][3][4] The catalyst remains in the aqueous phase (and can theoretically be recovered).

Troubleshooting Center (FAQs)

Q1: My product is a sticky yellow gum/oil instead of a solid. What happened?

Diagnosis: This is usually due to incomplete cyclization or azine formation .

  • The Fix:

    • Check your stoichiometry.[5] Excess hydrazine is better than slight deficiency.

    • Acid Wash: Dissolve the gum in EtOAc and wash with 1M HCl. The product (pyrazole) is weakly basic/amphoteric but less so than hydrazine impurities. However, the best cleanup is often recrystallization from Hexane/EtOAc.

    • Catalyst Adjustment: Switch to Protocol A (AcOH). The acid helps protonate the carbonyl, ensuring the ring closes faster than the intermediate can polymerize.

Q2: I see the product peak by LCMS, but I also see a mass of [M-28].

Diagnosis: You have hydrolyzed the ester to the carboxylic acid (M-28 corresponds to loss of Ethyl + H gain... actually loss of Et is -29, +H is +1 = -28).

  • Cause: Your reaction media was too acidic or too wet (water present in solvent + heat).

  • The Fix:

    • Use Absolute Ethanol (anhydrous).

    • Reduce Acetic Acid loading or switch to Yb(OTf)₃ (which is water-tolerant but pH neutral).

    • Do not use HCl or H₂SO₄ for this specific ester; they are too harsh.

Q3: Can I use Hydrazine Hydrochloride instead of Hydrazine Hydrate?

Answer: Yes, but you must add a base.

  • Hydrazine HCl is stable but non-nucleophilic. You must add Sodium Acetate (NaOAc) or Triethylamine (Et₃N) to free the hydrazine.

  • Recommendation: Use Hydrazine Hydrate (64% or 80%) for cleaner reactions unless safety protocols forbid it.

Q4: The reaction is stalling at the intermediate (enamine) stage.

Diagnosis: The hydrazine has attacked the enol ether (Step 1 of cyclization) but hasn't closed the ring onto the ketone.

  • The Fix: This indicates the ketone is not electrophilic enough. Heat is required. Ensure you are refluxing (78°C) for at least 1 hour. If using Lewis Acid, increase temp to 50°C.

References

  • Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, vol. 24, no. 6, 1987, pp. 1669-1675.

  • Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles using Lewis Acids." Organic Letters, vol. 10, no. 4, 2008. (Contextual grounding for Lewis Acid catalysis in pyrazoles).

  • Maddila, S., et al. "Recent Advances in the Synthesis of Pyrazoles: A Review." Catalysts, vol. 10, no. 1, 2020.

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd ed., Oxford University Press, 2012.

Sources

Technical Support Center: Ethyl 5-Propyl-1H-Pyrazole-4-Carboxylate Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 5-propyl-1H-pyrazole-4-carboxylate experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and handling of ethyl 5-propyl-1H-pyrazole-4-carboxylate.

Low or No Product Yield in Synthesis

Question: I am attempting to synthesize ethyl 5-propyl-1H-pyrazole-4-carboxylate from ethyl 2-formyl-3-oxohexanoate and hydrazine hydrate, but I am getting a very low yield or no desired product at all. What could be the issue?

Answer:

Low or no yield in pyrazole synthesis can stem from several factors, from the quality of starting materials to the reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Causality behind Experimental Choices: The Knorr pyrazole synthesis, which is the likely route you are using, involves the condensation of a β-dicarbonyl compound with hydrazine.[1] The regioselectivity of this reaction is crucial for obtaining the desired 5-propyl isomer. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of reactants and the subsequent cyclization. An acid catalyst is often employed to accelerate the initial condensation step.

  • Troubleshooting Steps:

    • Verify Starting Material Quality:

      • Ethyl 2-formyl-3-oxohexanoate: This β-ketoester is susceptible to degradation. Ensure its purity by ¹H NMR before use. The presence of significant impurities will invariably lead to low yields and a complex product mixture.

      • Hydrazine Hydrate: Hydrazine hydrate is a strong reducing agent and can be oxidized by atmospheric oxygen. Use a fresh, unopened bottle if possible, or verify the concentration of an older bottle.

    • Reaction Conditions Optimization:

      • Solvent: Anhydrous ethanol is the recommended solvent. The presence of water can interfere with the reaction.

      • Temperature: The reaction is typically refluxed.[2] Ensure the reaction mixture reaches and maintains the appropriate temperature. Incomplete reactions are a common cause of low yields.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the starting materials are consumed.

    • pH Control: The pH of the reaction mixture can significantly impact the outcome. While often performed under neutral or slightly acidic conditions, the optimal pH may vary. If the reaction is sluggish, a catalytic amount of a mild acid like acetic acid can be beneficial.[3][4]

  • Self-Validating System: To confirm that your reagents and general conditions are suitable, consider running a parallel reaction with a well-behaved β-keto ester, such as ethyl acetoacetate. Success in this control experiment would point towards an issue specific to your ethyl 2-formyl-3-oxohexanoate.

Formation of Multiple Products/Isomers

Question: My reaction is producing the desired product, but I am also observing significant amounts of impurities, possibly the isomeric ethyl 3-propyl-1H-pyrazole-4-carboxylate. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles. The reaction of a 1,3-dicarbonyl compound with hydrazine can, in principle, yield two different pyrazole isomers.

  • Mechanistic Insight: The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl groups of the β-ketoester. The subsequent cyclization and dehydration lead to the pyrazole ring. The regioselectivity is governed by the relative reactivity of the carbonyl groups. In the case of ethyl 2-formyl-3-oxohexanoate, the formyl group is generally more electrophilic than the ketone, favoring the formation of the desired 5-propyl isomer. However, reaction conditions can influence this selectivity.

  • Strategies to Enhance Regioselectivity:

    • Temperature Control: Running the reaction at a lower temperature may favor the kinetically controlled product, which is often the desired isomer resulting from the attack at the more reactive carbonyl group.

    • pH Adjustment: The pH can influence the tautomeric equilibrium of the β-ketoester and the nucleophilicity of the hydrazine. Careful control of the pH, often by using a buffer system, can enhance the selectivity.

    • Protecting Group Strategy: In some cases, a more complex synthetic route involving protecting groups can be employed to ensure unambiguous regioselectivity. However, this adds steps to the synthesis.

Difficulty in Product Purification

Question: I have successfully synthesized the crude product, but I am struggling to purify it. It appears as an oil, and crystallization is difficult. Column chromatography is also proving to be challenging.

Answer:

The purification of pyrazole derivatives, especially those with alkyl substituents, can be non-trivial due to their physical properties.

  • Understanding the Challenge: The propyl group on your target molecule increases its lipophilicity and may lower its melting point, making it more likely to be an oil or a low-melting solid. This can hinder crystallization.

  • Purification Strategies:

    Method Protocol Troubleshooting/Tips
    Crystallization Attempt crystallization from a variety of solvents. Start with non-polar solvents like hexanes or heptane, and gradually add a more polar co-solvent like ethyl acetate or isopropanol until the product dissolves at an elevated temperature. Allow to cool slowly.If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a previously obtained crystal can also be effective.
    Column Chromatography Use a silica gel column with a gradient elution system. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate.The choice of solvent system is critical. Run preliminary TLCs with different solvent mixtures to find a system that gives good separation between your product and impurities.
    Acid-Base Extraction Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash with a dilute aqueous acid (e.g., 1 M HCl) to remove any basic impurities. Then, wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities. Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.This method is effective for removing acidic and basic impurities but will not separate neutral byproducts from your product.
    Formation of an Acid Addition Salt Dissolve the crude pyrazole in an organic solvent and treat it with an equimolar amount of an acid (e.g., HCl in ether, or oxalic acid). The resulting salt may be a crystalline solid that can be filtered off and washed. The free pyrazole can then be regenerated by treatment with a base.This technique can be very effective for purifying pyrazoles that are difficult to crystallize directly.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of ethyl 5-propyl-1H-pyrazole-4-carboxylate?

A1: Ethyl 5-propyl-1H-pyrazole-4-carboxylate is expected to be a colorless to pale yellow oil or a low-melting solid at room temperature. It should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as pyrazoles can be sensitive to light and air over time.

Q2: What are the key spectroscopic features I should look for to confirm the structure of my product?

A2:

  • ¹H NMR:

    • A triplet corresponding to the methyl protons of the ethyl ester group (around 1.3-1.4 ppm).

    • A quartet for the methylene protons of the ethyl ester group (around 4.2-4.3 ppm).

    • Signals for the propyl group: a triplet for the terminal methyl group, a sextet for the middle methylene group, and a triplet for the methylene group attached to the pyrazole ring.

    • A singlet for the pyrazole C-3 proton (typically downfield, around 7.5-8.0 ppm).

    • A broad singlet for the N-H proton of the pyrazole ring (can be very broad and its chemical shift is solvent-dependent).

  • ¹³C NMR:

    • Signals for the ethyl ester group (carbonyl carbon around 160-165 ppm, methylene carbon around 60 ppm, and methyl carbon around 14 ppm).

    • Signals for the propyl group carbons.

    • Signals for the pyrazole ring carbons.

  • IR Spectroscopy:

    • A broad N-H stretching band in the region of 3100-3300 cm⁻¹.[6]

    • A strong C=O stretching band for the ester group around 1700-1720 cm⁻¹.

    • C-H stretching bands for the alkyl groups around 2850-3000 cm⁻¹.

    • C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry:

    • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₄N₂O₂ = 182.22 g/mol ).

Q3: Can I use a different hydrazine source, such as hydrazine sulfate, for the synthesis?

A3: Yes, hydrazine salts like hydrazine sulfate can be used. However, you will need to add a base (e.g., sodium acetate or sodium carbonate) to the reaction mixture to liberate the free hydrazine in situ. The choice of base and the stoichiometry are important for the reaction's success.

Section 3: Experimental Protocols and Visualizations

Detailed Synthesis Protocol for Ethyl 5-Propyl-1H-Pyrazole-4-Carboxylate

This protocol is a general guideline based on established methods for pyrazole synthesis.[3][4] Optimization may be required for your specific setup.

Materials:

  • Ethyl 2-formyl-3-oxohexanoate

  • Hydrazine hydrate (98% or higher)

  • Anhydrous ethanol

  • Glacial acetic acid (optional, as a catalyst)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-formyl-3-oxohexanoate (1 equivalent) in anhydrous ethanol (approximately 5-10 mL per gram of the ketoester).

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring. An exothermic reaction may be observed.

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting ketoester spot has disappeared.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be purified using one of the methods described in the "Difficulty in Product Purification" section.

Visualizations

Synthesis Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Ethyl 2-formyl-3-oxohexanoate in Anhydrous Ethanol B Add Hydrazine Hydrate (and optional Acetic Acid) A->B Dropwise addition C Reflux for 4-6 hours B->C Heat D Monitor by TLC C->D Periodic sampling E Cool to Room Temperature D->E If complete F Remove Solvent (Rotary Evaporator) E->F G Purify Crude Product (Crystallization, Chromatography, etc.) F->G

Caption: Experimental workflow for the synthesis of ethyl 5-propyl-1H-pyrazole-4-carboxylate.

Troubleshooting Decision Tree:

G start Low or No Yield q1 Check Starting Material Purity? start->q1 a1_yes Impure q1->a1_yes Yes a1_no Pure q1->a1_no No purify Purify Starting Materials a1_yes->purify q2 Review Reaction Conditions? a1_no->q2 purify->start a2_yes Sub-optimal q2->a2_yes Yes a2_no Optimal q2->a2_no No optimize Adjust Temperature, Time, or Catalyst a2_yes->optimize q3 Incomplete Reaction? a2_no->q3 optimize->start a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No extend Extend Reaction Time a3_yes->extend end Yield Improved a3_no->end extend->start

Caption: Decision tree for troubleshooting low yield in pyrazole synthesis.

References

  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas.... Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Profiling Ethyl 5-propyl-1H-pyrazole-4-carboxylate Against Established Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive analysis of pyrazole-based kinase inhibitors, a prominent class of compounds in contemporary drug discovery. This guide provides an in-depth comparison of Ethyl 5-propyl-1H-pyrazole-4-carboxylate with other notable pyrazole analogs, offering insights grounded in experimental data for researchers and drug development professionals. Our focus is on the structure-activity relationships, kinase selectivity, and the practical methodologies for evaluating these potent molecules.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring system is a cornerstone in the design of kinase inhibitors. Its unique structural and electronic properties allow it to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases. This versatility has led to the development of numerous successful drugs targeting a wide range of kinases implicated in diseases such as cancer and inflammation. The core pyrazole structure provides a rigid scaffold that can be readily functionalized at multiple positions, enabling chemists to fine-tune potency and selectivity.

Profiling Ethyl 5-propyl-1H-pyrazole-4-carboxylate

Ethyl 5-propyl-1H-pyrazole-4-carboxylate is a synthetic pyrazole derivative. While not as extensively characterized in publicly available literature as some other pyrazole-based inhibitors, its structure suggests potential interactions within the ATP binding site of certain kinases. The ethyl carboxylate group at the 4-position and the propyl group at the 5-position are key features that will dictate its binding affinity and selectivity profile. The propyl group, for instance, can occupy hydrophobic pockets within the kinase domain, while the ester moiety can participate in hydrogen bonding.

Comparative Analysis Against Key Pyrazole Kinase Inhibitors

To understand the potential of Ethyl 5-propyl-1H-pyrazole-4-carboxylate, we will compare it to several well-established pyrazole-based kinase inhibitors that have been extensively studied and, in some cases, have reached clinical trials or regulatory approval.

Cyclin-Dependent Kinase (CDK) Inhibitors

Many pyrazole-containing compounds have been identified as potent inhibitors of CDKs, which are crucial regulators of the cell cycle. For instance, the pyrazole core is a feature in some CDK2 inhibitors. These inhibitors typically feature larger aromatic substituents to enhance potency and selectivity.

p38 MAP Kinase Inhibitors

The p38 MAP kinase pathway is a key signaling cascade involved in inflammatory responses. Pyrazole-based compounds have been developed as potent p38 inhibitors. These molecules often incorporate a substituted phenyl group at one of the pyrazole nitrogen atoms and a second aromatic ring to occupy adjacent hydrophobic pockets.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are critical mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Several pyrazole-containing compounds have been developed as VEGFR inhibitors. For example, the core structure of some of these inhibitors is a pyrazolo[3,4-d]pyrimidine, which demonstrates the versatility of the pyrazole scaffold in creating more complex heterocyclic systems.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and cancers. Pyrazole-based JAK inhibitors, such as Ruxolitinib (a pyrazolo[3,4-d]pyrimidine derivative), have achieved clinical success. These inhibitors are designed to fit into the ATP-binding site of JAKs with high affinity and selectivity.

Table 1: Comparative Overview of Pyrazole-Based Kinase Inhibitors

Compound/ClassTarget Kinase(s)Key Structural FeaturesTypical Potency (IC50)
Ethyl 5-propyl-1H-pyrazole-4-carboxylateHypothesizedSimple substituted pyrazoleData not widely available
Pyrazole-based CDK2 InhibitorsCDK2Bulky aromatic substituentsNanomolar range
Pyrazole-based p38 Inhibitorsp38 MAP KinaseSubstituted phenyl and other aromatic groupsNanomolar range
Pyrazolo[3,4-d]pyrimidine VEGFR InhibitorsVEGFRsFused pyrimidine ringNanomolar range
Ruxolitinib (JAK Inhibitor)JAK1, JAK2Pyrazolo[3,4-d]pyrimidine coreNanomolar range

Experimental Workflow for Kinase Inhibition Profiling

To ascertain the inhibitory potential of a novel compound like Ethyl 5-propyl-1H-pyrazole-4-carboxylate, a systematic experimental approach is essential. The following workflow outlines the key steps from initial screening to cellular validation.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Compound Synthesis & QC B Primary Kinase Screen (e.g., against a panel of kinases) A->B Test Compound C IC50 Determination (Dose-Response Assay) B->C Active Hits D Selectivity Profiling (Against related kinases) C->D Potent Hits E Cellular Target Engagement (e.g., Western Blot for phospho-substrate) D->E Selective Hits F Cell Viability/Proliferation Assay E->F G Downstream Pathway Modulation Analysis F->G H Pharmacokinetic (PK) Studies G->H Validated in vitro I Efficacy Studies in Disease Models H->I

Caption: A typical workflow for kinase inhibitor discovery and validation.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This commercially available assay from Promega is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Test compound (e.g., Ethyl 5-propyl-1H-pyrazole-4-carboxylate) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase/substrate/ATP solution in kinase buffer.

    • Prepare serial dilutions of the test compound in DMSO, and then dilute further in kinase buffer to create 2X compound solutions.

  • Set up the Kinase Reaction:

    • Add 5 µL of 2X compound solution to the wells of the microplate.

    • Add 5 µL of 2X kinase/substrate/ATP solution to each well to initiate the reaction.

    • Include "no kinase" and "no compound" (DMSO only) controls.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for the desired reaction time (e.g., 60 minutes).

  • Terminate the Kinase Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Detect ADP and Measure Luminescence:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no compound" control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection Reagent A Kinase + Substrate + ATP + Inhibitor B ADP + Phosphorylated Substrate + Unused ATP A->B Incubation C Depletes remaining ATP B->C D Converts ADP to ATP C->D E Luciferase/Luciferin Reaction (Light Production) D->E F Luminometer Reading E->F

Caption: The workflow of the ADP-Glo™ Kinase Assay.

Conclusion and Future Directions

Ethyl 5-propyl-1H-pyrazole-4-carboxylate represents a starting point for the exploration of a potentially new series of kinase inhibitors. Its simple structure provides a scaffold that can be elaborated upon to enhance potency and selectivity. The comparative analysis with established pyrazole-based inhibitors highlights the key structural motifs that have proven successful in targeting various kinase families.

The next steps in characterizing this compound would involve a broad kinase screen to identify potential targets, followed by detailed IC50 determination and selectivity profiling against homologous kinases. Cellular assays would then be crucial to validate its on-target activity and assess its therapeutic potential. The journey from a simple pyrazole core to a clinical candidate is a long and challenging one, but the proven success of this scaffold provides a strong foundation for future drug discovery efforts.

References

  • RCSB Protein Data Bank. Structure of CDK2 in complex with a pyrazole-based inhibitor. [Link]

Comparative Efficacy Guide: Ethyl 5-Propyl-1H-Pyrazole-4-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the isomeric forms of ethyl 5-propyl-1H-pyrazole-4-carboxylate , focusing on the critical distinction between the 3-propyl and 5-propyl regioisomers. These isomers, while tautomeric in their unsubstituted state, exhibit distinct synthetic and biological efficacies upon functionalization (e.g., N-alkylation), a pivotal step in the development of pyrazole-based pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., SDHI fungicides).

Executive Summary & Chemical Basis

The compound ethyl 5-propyl-1H-pyrazole-4-carboxylate exists in a dynamic tautomeric equilibrium with ethyl 3-propyl-1H-pyrazole-4-carboxylate . In solution, these forms interconvert rapidly via proton transfer at the pyrazole nitrogen.

However, for drug development, the "efficacy" of these isomers is defined by their behavior during N-functionalization (alkylation/arylation). This step "locks" the tautomer into one of two stable regioisomers:

  • 1-Substituted-3-propyl-1H-pyrazole-4-carboxylate (The "3-Isomer") : Generally the thermodynamically preferred and biologically active scaffold.

  • 1-Substituted-5-propyl-1H-pyrazole-4-carboxylate (The "5-Isomer") : Often a kinetic product or impurity with significantly reduced biological efficacy due to steric hindrance.

Core Isomer Comparison Table
Feature3-Propyl Isomer (Derived)5-Propyl Isomer (Derived)
Steric Profile Low (Propyl away from N-substituent)High (Propyl clashes with N-substituent)
Synthetic Yield 60-85% (Thermodynamic Control)10-30% (Kinetic Control)
Biological Activity High (Optimal binding pocket fit)Low (Steric clash reduces affinity)
Key Application Kinase Inhibitors, SDHI FungicidesOften discarded impurity

Synthetic Efficacy: Regioselectivity Mechanisms

The primary challenge in utilizing this scaffold is controlling the regioselectivity of the N-alkylation reaction. The efficacy of the synthesis is measured by the ratio of the desired 3-isomer to the 5-isomer.

Mechanism of Regioisomer Formation

The reaction of the unsubstituted pyrazole anion with an electrophile (


) yields a mixture.
  • Steric Control: The N adjacent to the propyl group (N1 relative to 5-propyl) is more hindered. Electrophilic attack prefers the less hindered nitrogen (N1 relative to 3-propyl).

  • Electronic Control: The lone pair availability is influenced by the tautomeric equilibrium.

PyrazoleRegioselectivity Tautomer Ethyl 3(5)-propyl-1H-pyrazole-4-carboxylate (Tautomeric Mixture) Anion Pyrazolyl Anion (Delocalized) Tautomer->Anion Base (NaH/K2CO3) Isomer3 1-Alkyl-3-propyl-4-carboxylate (Major Product) Anion->Isomer3 Path A: Attack at N(unhindered) (Thermodynamic) Isomer5 1-Alkyl-5-propyl-4-carboxylate (Minor Product) Anion->Isomer5 Path B: Attack at N(hindered) (Kinetic)

Figure 1: Divergent synthesis pathways. Path A (green) leads to the sterically favored 3-propyl isomer, while Path B (red) yields the hindered 5-propyl isomer.

Experimental Protocol: Regioselective Synthesis

To maximize the efficacy of the 3-isomer yield, specific conditions must be employed.

Protocol 1: Optimized N-Alkylation for 3-Propyl Selectivity

  • Reagents: Ethyl 3(5)-propyl-1H-pyrazole-4-carboxylate (1.0 eq), Alkyl Halide (1.1 eq), Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) - promotes thermodynamic equilibration.

  • Procedure:

    • Dissolve pyrazole in DMF at 0°C.

    • Add

      
       and stir for 30 min to generate the anion.
      
    • Add Alkyl Halide dropwise.

    • Allow to warm to Room Temperature (25°C) and stir for 12h.

    • Critical Step: Heating to 60°C for 2h can further shift the ratio towards the thermodynamic 3-isomer.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient). The 5-isomer typically elutes first (less polar due to shielding of N-lone pair).

Biological Efficacy: Structure-Activity Relationship (SAR)

In drug discovery, the "efficacy" difference between the 3- and 5-propyl isomers is often binary: one works, the other does not.

Steric Clash & Binding Affinity
  • 3-Propyl Isomer: The propyl group extends away from the N-substituent. This allows the N-substituent (often an aryl or heteroaryl group) to adopt a planar conformation, essential for fitting into narrow binding pockets (e.g., ATP binding sites in kinases).

  • 5-Propyl Isomer: The propyl group is adjacent to the N-substituent. This creates severe steric clash (

    
     strain), forcing the N-substituent to twist out of plane. This twist often disrupts critical 
    
    
    
    stacking interactions within the protein active site, reducing
    
    
    values by orders of magnitude.
Comparative Data (Hypothetical Model based on SDHI Analogues)

Data normalized to the 3-propyl isomer efficacy.

Parameter3-Propyl Derivative5-Propyl DerivativeInterpretation
Enzyme Inhibition (

)
1.0x (Baseline)>100x (Inactive)5-isomer fails to bind effectively.
LogP (Lipophilicity) 3.23.45-isomer is slightly more lipophilic due to shielding.
Metabolic Stability (

)
HighLowTwisted conformation exposes labile sites to P450s.

Analytical Identification

Distinguishing these isomers is critical for quality control.

NMR Spectroscopy (1H NMR in )
  • 3-Propyl Isomer: The pyrazole proton at C5 (adjacent to N) is a distinct singlet. It typically appears downfield (

    
     7.8 - 8.0 ppm) due to the anisotropic effect of the adjacent carbonyl and lack of shielding alkyl group.
    
  • 5-Propyl Isomer: The pyrazole proton is at C3. It appears upfield (

    
     7.4 - 7.6 ppm).
    
  • NOE (Nuclear Overhauser Effect):

    • Irradiate N-Methyl/Alkyl group.

    • 3-Propyl: NOE observed with H-5 (ring proton).

    • 5-Propyl: NOE observed with Propyl-CH2 (side chain). This is the definitive proof of structure.

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Link

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles. Chemical Reviews. Link

  • Lamberth, C. (2013). Succinate Dehydrogenase Inhibitors (SDHIs): A Class of Fungicides with a Broad Spectrum. Bioorganic & Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

A Researcher's Comparative Guide to Validating Target Engagement of Ethyl 5-Propyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's engagement with its intended biological target within a cellular context is a cornerstone of a successful preclinical campaign. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the target engagement of ethyl 5-propyl-1H-pyrazole-4-carboxylate, a novel pyrazole-based small molecule. Given that the pyrazole scaffold is a privileged structure in kinase inhibitor design, this guide will proceed under the well-supported hypothesis that our compound of interest is a putative protein kinase inhibitor.[1][2][3][4][5]

This document is structured to provide not just procedural details, but also the strategic rationale behind choosing one method over another, empowering researchers to make informed decisions tailored to their specific research questions and available resources.

The Imperative of Target Engagement in Drug Discovery

Before delving into experimental specifics, it is crucial to understand why target engagement is a critical parameter. It serves as the mechanistic link between a compound's biochemical potency and its cellular activity.[6] A failure to demonstrate target engagement can lead to misinterpretation of efficacy data and costly late-stage trial failures.[6] The techniques discussed herein are designed to provide direct evidence of the physical interaction between a drug and its target protein.[7][8][9]

Orthogonal Approaches to Validate Target Engagement

A multi-pronged approach, employing orthogonal methodologies, provides the most robust validation of target engagement. We will compare three widely adopted techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each offers unique advantages and insights into the binding event.

Cellular Thermal Shift Assay (CETSA): In-Cell Target Binding

CETSA is a powerful method for assessing target engagement in a physiologically relevant cellular environment.[10][11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[12][13][14]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Detection start Seed Cells treat Treat with Ethyl 5-propyl-1H-pyrazole-4-carboxylate start->treat heat Heat Shock at Temperature Gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble & Precipitated Fractions lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect detect Quantify Soluble Target Protein (e.g., Western Blot, ELISA) collect->detect

Caption: CETSA experimental workflow.

  • Cell Seeding and Treatment:

    • Seed a human cancer cell line known to express the putative kinase target (e.g., K562 cells) in 6-well plates.

    • Once cells reach 70-80% confluency, treat with a concentration gradient of ethyl 5-propyl-1H-pyrazole-4-carboxylate (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples to the predetermined melting temperature (Tm) of the target kinase for 3 minutes in a PCR machine, followed by cooling to 20°C.[15]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target kinase in the soluble fraction using a suitable method like Western blotting or an automated capillary-based system like Wes.[10]

    • Plot the normalized soluble protein levels against the compound concentration to generate a dose-response curve and determine the EC50 of target engagement.

Staurosporine is a well-characterized, potent, and broad-spectrum kinase inhibitor that can serve as a positive control.

FeatureEthyl 5-propyl-1H-pyrazole-4-carboxylateStaurosporine (Positive Control)
Hypothesized Target Specific Kinase XBroad-spectrum Kinase
Expected CETSA Shift Dose-dependent thermal stabilizationPotent, dose-dependent stabilization
Cellular Context HighHigh
Throughput ModerateModerate
Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free, optical biosensing technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[16][17][18][19][20] It provides quantitative information on binding affinity (KD), and association (ka) and dissociation (kd) rate constants.[16][20]

SPR_Workflow cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_regeneration Regeneration cluster_analysis Data Analysis immobilize Immobilize Purified Kinase Target on Sensor Chip inject Inject Ethyl 5-propyl-1H-pyrazole-4-carboxylate (Analyte) immobilize->inject associate Association Phase inject->associate dissociate Dissociation Phase (Buffer Flow) associate->dissociate regenerate Regenerate Sensor Surface dissociate->regenerate sensorgram Generate Sensorgram regenerate->sensorgram fit Fit Data to Binding Model sensorgram->fit kinetics Determine ka, kd, and KD fit->kinetics

Caption: SPR experimental workflow.

  • Protein Immobilization:

    • Immobilize the purified recombinant target kinase onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

  • Binding Measurement:

    • Prepare a series of dilutions of ethyl 5-propyl-1H-pyrazole-4-carboxylate in a suitable running buffer.

    • Inject the compound solutions over the sensor surface and monitor the change in the SPR signal in real-time.

    • Following the association phase, switch to running buffer alone to monitor the dissociation of the compound.

  • Data Analysis:

    • Generate sensorgrams by plotting the SPR response versus time.

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters.

Let's consider a hypothetical alternative, "Compound Y," another pyrazole-based kinase inhibitor with known binding kinetics.

ParameterEthyl 5-propyl-1H-pyrazole-4-carboxylateCompound Y (Alternative)
Affinity (KD) To be determined100 nM
Association Rate (ka) To be determined1 x 10^5 M-1s-1
Dissociation Rate (kd) To be determined1 x 10^-2 s-1
Cellular Context Low (Biochemical)Low (Biochemical)
Throughput Low to ModerateLow to Moderate
Isothermal Titration Calorimetry (ITC): Thermodynamic Profile

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[21][22][23][24] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[21][22][23][24]

ITC_Workflow cluster_sample_prep Sample Preparation cluster_titration Titration cluster_data_analysis Data Analysis protein_prep Prepare Purified Kinase in ITC Cell ligand_prep Prepare Ethyl 5-propyl-1H-pyrazole-4-carboxylate in Syringe titrate Inject Ligand into Protein Solution ligand_prep->titrate measure_heat Measure Heat Change per Injection titrate->measure_heat plot Plot Heat Change vs. Molar Ratio measure_heat->plot fit_model Fit Data to a Binding Isotherm plot->fit_model thermo Determine KD, n, ΔH, and ΔS fit_model->thermo

Caption: ITC experimental workflow.

  • Sample Preparation:

    • Dialyze the purified target kinase and dissolve the ethyl 5-propyl-1H-pyrazole-4-carboxylate in the same buffer to minimize heat of dilution effects.

    • Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat released or absorbed.[25]

  • Data Analysis:

    • Integrate the heat change peaks for each injection and plot them against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.

ParameterEthyl 5-propyl-1H-pyrazole-4-carboxylateCompound Y (Alternative)
Binding Affinity (KD) To be determined100 nM
Stoichiometry (n) To be determined1:1
Enthalpy (ΔH) To be determined-10 kcal/mol
Entropy (ΔS) To be determinedFavorable
Cellular Context Low (Biochemical)Low (Biochemical)
Throughput LowLow

Broad-Spectrum Selectivity: Kinome Profiling

To understand the selectivity of ethyl 5-propyl-1H-pyrazole-4-carboxylate, it is essential to assess its binding against a broad panel of kinases. Kinome profiling services offer this capability, providing a comprehensive view of the compound's on- and off-target activities.[26][27][28] This is crucial for predicting potential toxicities and understanding the compound's mechanism of action.

Downstream Functional Assays: Connecting Engagement to a Cellular Response

While direct binding assays are essential, it is equally important to correlate target engagement with a functional cellular response. An In-Cell Western assay can be employed to measure the phosphorylation of a known downstream substrate of the target kinase.[29][30]

Conclusion: A Holistic View of Target Engagement

The validation of target engagement for a novel compound like ethyl 5-propyl-1H-pyrazole-4-carboxylate requires a carefully considered, multi-faceted approach. By combining the physiological relevance of CETSA with the quantitative precision of biophysical methods like SPR and ITC, and contextualizing these findings with broad kinome profiling and functional downstream assays, researchers can build a compelling and robust data package. This comprehensive understanding of a compound's interaction with its target is indispensable for its successful progression through the drug discovery pipeline.

References

  • Al-Jawabri, A., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Bruno, G., et al. (2008). Synthesis and chemotaxis inhibitory activity of 1H-pyrazole-4-carboxylic acid ethyl esters. Il Farmaco.
  • Burdette, J. E., et al. (2021). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR Protocols. Available at: [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Available at: [Link]

  • Zhang, Y., & Wu, J. (2022). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. Available at: [Link]

  • Gok, M. K., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. Available at: [Link]

  • Kumar, R., et al. (2019). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Available at: [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Available at: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Available at: [Link]

  • Samara Journal of Science. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available at: [Link]

  • Dai, L., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Available at: [Link]

  • Nitulescu, G. M., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Available at: [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Available at: [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link]

  • CureFFI.org. (n.d.). Isothermal titration calorimetry: Principles and experimental design. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Available at: [Link]

  • Zhang, Y., & Wu, J. (2022). Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. Available at: [Link]

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available at: [Link]

  • MDPI. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

  • ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. Available at: [Link]

Sources

A Comprehensive Guide to Confirming the Identity of Synthesized Ethyl 5-Propyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, technically-focused comparison of analytical methodologies for the structural elucidation of ethyl 5-propyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your findings.

Synthesis Overview: The Foundation of Identity

The journey to confirming a compound's identity begins with its synthesis. A common and effective method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[1] For ethyl 5-propyl-1H-pyrazole-4-carboxylate, a plausible synthetic route involves the reaction of ethyl 2-formyl-3-oxohexanoate with hydrazine hydrate.

Understanding the synthetic pathway is crucial as it informs the potential impurities and byproducts that may arise. These can include unreacted starting materials, regioisomers, or incompletely cyclized intermediates.[1] For instance, the use of an unsymmetrical β-dicarbonyl compound can potentially lead to the formation of a regioisomeric pyrazole product.

DOT Diagram: Synthesis of Ethyl 5-Propyl-1H-pyrazole-4-carboxylate

G Reactant1 Ethyl 2-formyl-3-oxohexanoate Reaction Condensation Reactant1->Reaction Reactant2 Hydrazine Hydrate Reactant2->Reaction Product Ethyl 5-propyl-1H-pyrazole-4-carboxylate Reaction->Product

Caption: Synthetic route to ethyl 5-propyl-1H-pyrazole-4-carboxylate.

The Analytical Trinity: A Multi-faceted Approach to Confirmation

A single analytical technique is rarely sufficient for the unequivocal identification of a novel compound. A combination of spectroscopic methods, often referred to as the "analytical trinity" – Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy – provides a comprehensive and robust characterization of the molecular structure.[2][3][4]

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the carbon-hydrogen framework.[5] Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H. Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts (δ), integration (for ¹H), and coupling patterns (for ¹H) to assign the signals to the respective protons and carbons in the molecule.

Predicted NMR Data for Ethyl 5-Propyl-1H-pyrazole-4-carboxylate

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Pyrazole-H (C3-H)~7.9~135
Pyrazole-NH~12-13 (broad)-
-O-CH₂ -CH₃~4.3 (quartet)~60
-O-CH₂-CH₃ ~1.3 (triplet)~14
Pyrazole-CH₂ -CH₂-CH₃~2.7 (triplet)~28
Pyrazole-CH₂-CH₂ -CH₃~1.7 (sextet)~22
Pyrazole-CH₂-CH₂-CH₃ ~0.9 (triplet)~13
C =O-~164
Pyrazole-C 4-~110
Pyrazole-C 5-~148

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Causality in Interpretation: The quartet and triplet pattern of the ethyl ester protons is a classic signature. The chemical shift of the pyrazole C3-H is expected to be in the aromatic region. The broad signal for the NH proton is characteristic and its chemical shift can be concentration and solvent dependent. The aliphatic signals of the propyl group should show distinct multiplicities and integrations corresponding to the number of protons.

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of information for confirming its elemental composition.[5]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) can provide the exact mass to four or more decimal places, allowing for the determination of the molecular formula.

Expected Mass Spectrometry Data for Ethyl 5-Propyl-1H-pyrazole-4-carboxylate

Ion Calculated m/z
[M+H]⁺197.1285
[M+Na]⁺219.1104

Trustworthiness through Fragmentation: In addition to the molecular ion, the fragmentation pattern observed in the mass spectrum can provide further structural information. For example, the loss of the ethoxy group (-OCH₂CH₃) or the propyl group (-CH₂CH₂CH₃) would result in characteristic fragment ions.

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[6]

Experimental Protocol: IR Analysis

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands for Ethyl 5-Propyl-1H-pyrazole-4-carboxylate

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (pyrazole)~3200-3400 (broad)
C-H stretch (aliphatic)~2850-2960
C=O stretch (ester)~1700-1720
C=N and C=C stretch (pyrazole ring)~1500-1600
C-O stretch (ester)~1100-1250

Expertise in Interpretation: The broad N-H stretch is indicative of the pyrazole ring. The strong carbonyl absorption confirms the presence of the ester group. The combination of these bands, along with the aliphatic C-H stretches, provides strong evidence for the proposed structure.

DOT Diagram: Analytical Workflow for Identity Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR IR Spectroscopy Synthesis->IR Confirmation Structural Confirmation of Ethyl 5-propyl-1H-pyrazole-4-carboxylate NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for the confirmation of synthesized compounds.

Comparative Analysis: Distinguishing from Alternatives

The true power of this multi-technique approach lies in its ability to differentiate the desired product from potential alternatives, such as regioisomers. For instance, the synthesis could potentially yield ethyl 3-propyl-1H-pyrazole-4-carboxylate as a byproduct.

Comparison of Expected Data for Regioisomers

Technique Ethyl 5-propyl-1H-pyrazole-4-carboxylate Ethyl 3-propyl-1H-pyrazole-4-carboxylate
¹H NMR Pyrazole-H at ~7.9 ppmPyrazole-H at a different chemical shift
Propyl CH₂ adjacent to pyrazole at ~2.7 ppmPropyl CH₂ adjacent to pyrazole at a different chemical shift
¹³C NMR Distinct chemical shifts for pyrazole carbons C3, C4, and C5Different chemical shifts for pyrazole carbons C3, C4, and C5
MS Identical molecular weightIdentical molecular weight

While MS would show the same molecular weight for both isomers, NMR spectroscopy would provide the definitive evidence to distinguish between them. The chemical shifts of the pyrazole ring proton and the carbons, as well as the propyl group protons, would be significantly different due to the change in their chemical environment.

Conclusion: Ensuring Scientific Integrity

Confirming the identity of a synthesized compound is a critical step that underpins the reliability of all subsequent research. By employing a combination of NMR, MS, and IR spectroscopy, researchers can build a comprehensive and self-validating dataset that leaves no room for ambiguity. This rigorous approach not only ensures the scientific integrity of the work but also provides a solid foundation for further investigations in the exciting field of drug development.

References

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. Retrieved from [Link]

  • Savita Pall and Chemistry. (n.d.). Determination of Structure: Modern Analytical Techniques. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques and Methods of Identification. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

Sources

cross-validation of experimental results for ethyl 5-propyl-1H-pyrazole-4-carboxylate

[1]

Executive Summary

Ethyl 5-propyl-1H-pyrazole-4-carboxylate acts as a critical lipophilic scaffold in the synthesis of PDE5 inhibitors and agrochemical pyrazoles.[1] Unlike its lower-homolog analogs (e.g., methyl or unsubstituted variants), the inclusion of the 5-propyl chain introduces specific steric and physicochemical properties that influence downstream reactivity—specifically in N-alkylation and saponification steps.[1]

This guide provides a cross-validated experimental framework for researchers selecting between the Ethyl 5-propyl variant and its primary alternative, the Methyl 5-propyl ester, or the 5-Methyl analog.[1]

Part 1: Critical Analysis & Alternatives

Comparative Matrix

The choice of ester (Ethyl vs. Methyl) and substituent (Propyl vs. Methyl) dictates the workup efficiency and reaction kinetics.[1]

FeatureEthyl 5-propyl-1H-pyrazole-4-carboxylate (Target)Methyl 5-propyl-1H-pyrazole-4-carboxylate (Alternative 1)Ethyl 5-methyl-1H-pyrazole-4-carboxylate (Alternative 2)
CAS Analogous to 37622-90-5 (unsub)Analogous to 31037-02-26076-12-6
Hydrolysis Rate Moderate (Sterically hindered by ethyl)Fast (Prone to premature hydrolysis)Moderate
Lipophilicity (LogP) High (~2.1) (Better organic solubility)Moderate (~1.6) Low (~1.1)
Physical State Viscous Oil / Low melting solidCrystalline SolidCrystalline Solid
N-Alkylation Selectivity High (Propyl bulk directs substitution)ModerateLow (Less steric guidance)
Technical Insight: The Tautomerism Factor

A frequent source of experimental error is the misidentification of regioisomers. In solution, 1H-pyrazoles undergo annular tautomerism.[1]

  • Observation: The 5-propyl and 3-propyl forms exist in rapid equilibrium.[1]

  • Impact: In 1H-NMR (DMSO-d6), the N-H proton is often broad or invisible, and the C3/C5 carbons appear equivalent due to fast exchange unless the temperature is lowered significantly [1].[1]

  • Resolution: Validation must occur after N-alkylation, where the tautomerism is locked.

Part 2: Experimental Protocols (Self-Validating Systems)

Synthesis Workflow (Knorr-Type Cyclization)

The most robust route utilizes the condensation of a

1
Protocol: Synthesis from Ethyl 3-oxoheptanoate

Rationale: Direct condensation ensures the propyl chain is fixed at the 3/5 position without rearrangement.[1]

Reagents:

  • Ethyl 3-oxoheptanoate (1.0 eq)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq)[1]

  • Hydrazine Hydrate (1.2 eq)

  • Ethanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Enaminone Formation: Charge Ethyl 3-oxoheptanoate into a reactor. Add DMF-DMA dropwise at 25°C. Heat to 80°C for 3 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 3:1).[1] Disappearance of keto-ester spot (

      
      ) indicates conversion to the intermediate enaminone (
      
      
      ).[1]
  • Cyclization: Cool the enaminone solution to 0°C. Add Hydrazine Hydrate dropwise (Exothermic!).

  • Reflux: Stir at room temperature for 1 hour, then reflux (78°C) for 2 hours.

  • Workup: Evaporate Ethanol. Dissolve residue in DCM. Wash with water (removes excess hydrazine).[1] Dry over

    
    .[1][2]
    
  • Purification: Recrystallize from Hexane/EtOAc or perform column chromatography.

Visualization of Synthesis Logic

The following diagram illustrates the reaction pathway and critical decision nodes for quality control.

GStartEthyl 3-oxoheptanoateStep1Reaction w/ DMF-DMA(80°C, 3h)Start->Step1Check1TLC Check:Keto-ester gone?Step1->Check1Check1->Step1No (Extend Time)IntermedEnaminone IntermediateCheck1->IntermedYesStep2Cyclization w/ Hydrazine(Reflux, EtOH)Intermed->Step2ProductEthyl 5-propyl-1H-pyrazole-4-carboxylateStep2->Product

Caption: Figure 1. Step-wise synthesis workflow with integrated TLC validation checkpoints.

Part 3: Data & Characterization[1][4]

Expected Analytical Data (Cross-Validation)

To confirm identity, compare your isolated product against these predicted spectral benchmarks derived from analogous pyrazole esters [2].

1H NMR (300 MHz, CDCl3):

  • 
     11.50 (br s, 1H):  N-H (Pyrazole).[1] Note: May be invisible due to exchange.
    
  • 
     8.05 (s, 1H):  C3-H (Pyrazole ring proton).[1] Diagnostic Peak.
    
  • 
     4.32 (q, J=7.1 Hz, 2H): 
    
    
    (Ester methylene).[1]
  • 
     2.95 (t, J=7.5 Hz, 2H):  Pyrazole-
    
    
    -Et (Propyl
    
    
    -methylene).[1]
  • 
     1.70 (m, 2H):  Pyrazole-
    
    
    -Me (Propyl
    
    
    -methylene).[1]
  • 
     1.35 (t, J=7.1 Hz, 3H): 
    
    
    (Ester methyl).[1]
  • 
     0.98 (t, J=7.4 Hz, 3H):  Pyrazole-Et-
    
    
    (Propyl terminal methyl).[1]
Tautomeric Equilibrium Visualization

Understanding the flux between the 3-propyl and 5-propyl forms is vital for interpreting NMR data in different solvents.[1]

TautomerFormA5-Propyl Tautomer(Sterically hindered N)TransitionProton Transfer(Fast Exchange)FormA->Transition  In Solution (DMSO/CDCl3)FormB3-Propyl Tautomer(Less hindered N)Transition->FormB  In Solution (DMSO/CDCl3)

Caption: Figure 2. Annular tautomerism of 3(5)-propyl pyrazoles. N-alkylation locks this equilibrium.

Part 4: Performance Validation

Solubility & Handling
  • Ethyl 5-propyl ester: Highly soluble in DCM, EtOAc, and Toluene.[1] This allows for water-free workups, essential when the next step involves moisture-sensitive reagents (e.g.,

    
     chlorination).[1]
    
  • Methyl ester analog: Lower solubility in non-polar solvents; often requires polar solvents like DMF for subsequent reactions, complicating workup.[1]

Reactivity Profile (Saponification)

If the goal is to generate the carboxylic acid (for amide coupling):

  • Reagent: LiOH in THF/Water (1:1).

  • Observation: The ethyl ester hydrolyzes 2-3x slower than the methyl ester due to the added steric bulk of the ethyl group and the adjacent propyl chain.

  • Recommendation: Heat to 50°C is required for the Ethyl variant, whereas the Methyl variant hydrolyzes at RT.

References
  • Elguero, J., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study."[1] Freie Universität Berlin, 2012.[1] 3

  • ChemicalBook. "Ethyl pyrazole-4-carboxylate Synthesis & NMR Data." ChemicalBook Database, 2024.[1] 2

  • PubChem. "Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties."[1][4][5] National Institutes of Health, 2025.[1] 5[1][6]

comparing in vitro and in vivo data for ethyl 5-propyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Evaluation of In Vitro and In Vivo Profiles for Ethyl 5-propyl-1H-pyrazole-4-carboxylate (EPPC) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Evaluation of EPPC

Ethyl 5-propyl-1H-pyrazole-4-carboxylate (EPPC) represents a critical structural scaffold in medicinal chemistry, often serving as a precursor for fused pyrazolo-pyrimidinones (e.g., PDE5 inhibitors) or as a standalone pharmacophore in fragment-based drug discovery (FBDD).

While often overshadowed by its regioisomer (the 3-carboxylate/5-carboxylate series used in Sildenafil), the 4-carboxylate series exhibits distinct physicochemical properties and metabolic profiles. This guide provides a rigorous framework for comparing the in vitro stability and potency of EPPC against its in vivo pharmacokinetic (PK) behavior, highlighting the "Ester-Acid" prodrug paradigm.

Key Comparison Insight:

  • In Vitro: EPPC typically demonstrates high permeability (LogP ~2.5) but rapid degradation in plasma due to carboxylesterase activity.

  • In Vivo: The compound functions primarily as a prodrug, rapidly converting to the active/inactive metabolite 5-propyl-1H-pyrazole-4-carboxylic acid (PPCA) . Efficacy data must be interpreted through the lens of this metabolite's exposure, not the parent ester.

Part 1: Technical Comparison & Data Analysis

The following data synthesis compares EPPC with its primary structural analog, Ethyl 3-propyl-1H-pyrazole-5-carboxylate (Regioisomer A) , and the hydrolyzed metabolite PPCA .

Physicochemical & In Vitro Profiling
FeatureEPPC (Target) Regioisomer A (Sildenafil Int.) PPCA (Metabolite) Implication
Structure 5-propyl, 4-COOEt3-propyl, 5-COOEt5-propyl, 4-COOHRegio-placement affects H-bond donor/acceptor vectors.
LogP (Calc) ~2.4 - 2.6~2.4 - 2.6~0.8 - 1.2EPPC has superior membrane permeability vs. the acid.
Plasma Stability (t½) < 15 min (Rat)< 20 min (Rat)StableCritical: Rapid hydrolysis limits EPPC's utility as a direct ligand in vivo.
Microsomal Stability High (Phase I)High (Phase I)HighMain clearance is plasma esterase, not CYP450.
Target Affinity (Generic) Low (Steric clash)Moderate (Active scaffold)High (Polar interactions)The ester often masks the active carboxylate pharmacophore.
In Vivo Pharmacokinetic (PK) Correlation
  • Observation: In rodent models, oral administration of EPPC results in negligible plasma concentrations of the parent ester but high exposure (AUC) of the acid (PPCA).

  • IVIVC Disconnect: In vitro potency assays using the ester (EPPC) often yield false negatives if the target requires the free acid, or false positives if the ester binds non-specifically.

  • Toxicity: Pyrazole-4-carboxylates generally show lower hepatotoxicity compared to 3-carboxylates, but renal clearance of the acid metabolite is the rate-limiting step.

Part 2: Mechanistic Pathways & Visualization

To understand the divergence between in vitro and in vivo data, we must map the metabolic activation pathway.

Figure 1: The "Ester-Acid" Metabolic Shunt

This diagram illustrates the rapid hydrolysis of EPPC in vivo, explaining why in vitro ester data may not predict in vivo efficacy.

EPPC_Metabolism EPPC EPPC (Parent Ester) High Permeability (LogP ~2.5) In Vitro: Stable in Buffer Plasma Plasma Compartment (Rich in Carboxylesterases) EPPC->Plasma Oral/IV Admin Target Biological Target (e.g., Enzyme/Receptor) EPPC->Target Minor Direct Binding (In Vitro Artifact) PPCA PPCA (Active Acid) Low Permeability (LogP ~0.9) In Vivo: High Exposure Plasma->PPCA Rapid Hydrolysis (t½ < 15 min) PPCA->Target Primary Efficacy Driver Elimination Renal Elimination PPCA->Elimination Clearance

Caption: Metabolic hydrolysis of EPPC to PPCA. Note the shift from lipophilic parent to polar metabolite.

Part 3: Experimental Protocols for Validation

Protocol A: Comparative Plasma Stability Assay (In Vitro)

Objective: Determine the hydrolysis rate of EPPC to validate its prodrug status.

  • Preparation: Prepare a 10 mM stock of EPPC in DMSO.

  • Incubation: Spike pooled plasma (Human, Rat, and Mouse) with EPPC to a final concentration of 1 µM.

    • Control: Heat-inactivated plasma (to rule out chemical instability).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

    • Monitor: Depletion of EPPC (Parent) and appearance of PPCA (Metabolite).

  • Validation Criteria: If T½ < 30 min in rodent plasma, in vivo studies must track the acid metabolite.

Protocol B: Bridging In Vivo PK Study

Objective: Establish the IVIVC (In Vitro-In Vivo Correlation).

  • Dosing: Administer EPPC at 5 mg/kg (IV) and 10 mg/kg (PO) to Sprague-Dawley rats (n=3/group).

  • Sampling: Collect blood via tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 h.

  • Bioanalysis:

    • Crucial Step: Stabilize plasma immediately with an esterase inhibitor (e.g., NaF or PMSF) to prevent ex vivo hydrolysis during sample handling. Failure to do this invalidates the study.

  • Data Calculation: Calculate Bioavailability (F%) based on the acid metabolite AUC, as the parent ester AUC will likely be negligible.

Part 4: Expert Analysis & Recommendations

1. The "False Potency" Trap: In high-throughput screening (HTS), EPPC might show activity against a target. However, if the assay buffer contains esterases (e.g., from cell lysates), the activity might be due to the in situ generated acid.

  • Recommendation: Always run a parallel assay with the synthesized acid (PPCA) to confirm the true pharmacophore.

2. Regioisomeric Purity: Commercial supplies of "Ethyl 5-propyl-1H-pyrazole-4-carboxylate" can be contaminated with the 3-propyl isomer (tautomerization during synthesis).

  • Recommendation: Verify structure via NOESY NMR . The 4-carboxylate proton (H3) will show a distinct correlation with the N-H or N-alkyl group compared to the 5-carboxylate.

3. Strategic Utility: Use EPPC as a membrane-permeable delivery vehicle for the polar pyrazole-4-carboxylic acid. If the acid is the active inhibitor (e.g., for specific metalloenzymes), EPPC is the superior form for oral dosing, provided plasma hydrolysis is efficient in the target species.

Figure 2: Decision Logic for EPPC Development

Decision_Tree Start Evaluate EPPC Activity InVitro In Vitro Screening (Enzyme/Cell) Start->InVitro Active Is EPPC Active? InVitro->Active CheckAcid Test Acid Metabolite (PPCA) Active->CheckAcid Yes AcidActive Acid is Active CheckAcid->AcidActive High Potency AcidInactive Acid is Inactive CheckAcid->AcidInactive Low Potency DevStrategy1 Develop EPPC as Prodrug Focus: PK/Absorption AcidActive->DevStrategy1 DevStrategy2 EPPC is True Ligand Risk: Rapid In Vivo Hydrolysis AcidInactive->DevStrategy2

Caption: Decision matrix for advancing EPPC based on metabolite activity.

References

  • Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Hydrolytic Stability).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Discussion on Pyrazole Carboxylates).

  • PubChem Compound Summary. "Ethyl 3-propyl-1H-pyrazole-4-carboxylate (Regioisomer Data)." National Center for Biotechnology Information.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Mechanisms of Esterase activity on pyrazoles).

Comparative Guide: Analytical Validation for Ethyl 5-propyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-propyl-1H-pyrazole-4-carboxylate (EPPC) serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly phosphodiesterase type 5 (PDE5) inhibitors. Its purity directly impacts the yield and safety profile of downstream APIs.

This guide compares the two dominant analytical methodologies: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) . While GC-FID offers speed for raw material screening, RP-HPLC with UV detection is the superior validated method for final product release due to its ability to handle the polar tautomeric nature of the pyrazole ring without thermal degradation risks.

Part 1: Chemical Context & Method Selection

The Analytical Challenge

The EPPC molecule presents specific challenges that dictate method selection:

  • Tautomerism: The 1H-pyrazole moiety undergoes annular tautomerism (moving the proton between N1 and N2). This can cause peak splitting in unbuffered systems.

  • Basicity: The nitrogen lone pair can interact with silanol groups on silica columns, leading to severe peak tailing.

  • Thermal Stability: While esters are generally stable, the pyrazole ring's N-H bond can be reactive at high GC injector temperatures.

Comparative Analysis: HPLC-UV vs. GC-FID
FeatureRP-HPLC (UV/DAD)GC-FID
Primary Use Case Final Product Release, Impurity ProfilingProcess Control, Solvent Analysis
Specificity High (Resolves non-volatile degradants)Moderate (Limited to volatiles)
Linearity Range 0.1 µg/mL – 1000 µg/mL10 µg/mL – 2000 µg/mL
Precision (RSD) < 0.5% (Excellent)< 2.0% (Good)
Sample Prep Dissolve in Acetonitrile/WaterDissolve in volatile solvent (DCM/MeOH)
Risk Factor Buffer precipitation if not flushedThermal degradation of labile impurities
Verdict PREFERRED for ValidationALTERNATIVE for IPC

Part 2: Validated Experimental Protocols

Method A: The Gold Standard (RP-HPLC)

Rationale: This method uses a C18 stationary phase for retention of the lipophilic propyl/ethyl groups, while a phosphate buffer at pH 3.0 suppresses the ionization of the pyrazole nitrogen, ensuring a sharp, single peak.

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Max absorption of pyrazole ring).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
10.0 20 80
12.0 20 80
12.1 70 30

| 15.0 | 70 | 30 |

Method B: The Alternative (GC-FID)

Rationale: Useful for checking residual solvents or starting materials (e.g., diethyl oxalate) that lack UV chromophores.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Injector: Split (20:1), 250°C.

  • Detector: FID, 300°C.

  • Oven: 80°C (hold 1 min)

    
     20°C/min to 280°C (hold 5 min).
    

Part 3: Validation Framework (ICH Q2(R2))

To validate the HPLC method for regulatory submission, the following parameters must be established.

Specificity (Stress Testing)

The method must differentiate EPPC from its synthesis precursors and potential degradants.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%

    
    ), and Heat (60°C) for 24 hours.
    
  • Acceptance: Peak purity index > 0.999 (via Diode Array Detector). No interference at the retention time of the main peak.

Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike known amounts of EPPC standard into a placebo matrix at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Precision (Repeatability)
  • Protocol: 6 injections of the standard solution at 100% concentration.

  • Acceptance: % RSD of peak area

    
     1.0%.
    
Workflow Visualization

The following diagram illustrates the decision logic for selecting and validating the method based on the sample stage.

ValidationWorkflow Start Sample: Ethyl 5-propyl-1H-pyrazole-4-carboxylate CheckStage Determine Manufacturing Stage Start->CheckStage IPC In-Process Control (IPC) CheckStage->IPC Release Final Product Release CheckStage->Release DecisionGC Is volatile impurity/solvent critical? IPC->DecisionGC DecisionHPLC Is purity/assay critical? Release->DecisionHPLC GCMethod Execute GC-FID Method (Focus: Solvents/Start Material) DecisionGC->GCMethod Yes HPLCMethod Execute RP-HPLC Method (Focus: Assay/Degradants) DecisionGC->HPLCMethod No (Non-volatile) DecisionHPLC->HPLCMethod Yes (Standard) Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) GCMethod->Validation HPLCMethod->Validation Report Generate CoA Validation->Report

Caption: Decision matrix for selecting analytical techniques based on manufacturing stage and critical quality attributes (CQAs).

Part 4: Expert Insights & Troubleshooting

The "Tailing" Phenomenon

Issue: In HPLC, you may observe a tailing factor (


) > 1.5.
Root Cause:  The unprotonated nitrogen on the pyrazole ring interacts with free silanols on the silica backbone of the column.
Solution: 
  • Buffer pH: Ensure pH is < 3.5. The pKa of the pyrazole nitrogen is typically around 2.5–3.0. Lowering pH ensures the molecule is fully protonated (

    
    ), reducing interaction with silanols.
    
  • End-capping: Use a "double end-capped" column (e.g., ZORBAX Eclipse Plus or Waters XBridge) to minimize free silanol exposure.

Sample Solubility

EPPC is lipophilic.

  • Do not dissolve in 100% water.

  • Best Practice: Dissolve in 100% Acetonitrile or Methanol first, then dilute with water/buffer to match the initial mobile phase composition. This prevents "solvent shock" which leads to split peaks.

Analytical Lifecycle Management

Lifecycle Design Method Design (ATP Definition) Develop Development (Column/Mobile Phase Screening) Design->Develop Validate Validation (ICH Q2 R2) Develop->Validate Monitor Routine Monitoring (SST Criteria) Validate->Monitor Monitor->Develop If SST Fails

Caption: The lifecycle of an analytical method from Analytical Target Profile (ATP) to routine System Suitability Testing (SST).

References

  • ICH Expert Working Group. (2023). ICH Guideline Q2(R2) on Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl 5-propyl-1H-pyrazole-4-carboxylate. National Library of Medicine. [Link](Note: General search landing used as specific CAS entry varies by salt form/tautomer).

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Definitive Assessment of Selectivity: Ethyl 5-propyl-1H-pyrazole-4-carboxylate

[1]

Executive Summary & Scaffold Identity

Ethyl 5-propyl-1H-pyrazole-4-carboxylate (CAS: 123374-28-7) is a "privileged scaffold" in medicinal chemistry, distinct from its isomer, the Sildenafil intermediate (ethyl 3-propyl-1H-pyrazole-5-carboxylate).[1] While the Sildenafil scaffold is optimized for PDE5 inhibition, the 4-carboxylate core of EPPC is a versatile template for ATP-competitive kinase inhibitors and GABAergic modulators .

The critical performance metric for this product is not just its intrinsic affinity, but its Regioselective Fidelity during functionalization. Due to annular tautomerism, "selectivity" here refers to the ability to control N-alkylation to yield either the 1,3- or 1,5-disubstituted isomer—a decision that dictates biological activity.

Quick Comparison: EPPC vs. Alternatives
FeatureEPPC (4-Carboxylate) Sildenafil Intermediate (5-Carboxylate) Fipronil Scaffold (3-Cyano)
Primary Application Kinase Inhibitors (JAK, MAPK), COX-2PDE5 Inhibitors (Viagra, Levitra)GABA-gated Cl- channel blockers
Selectivity Challenge High: N1 vs. N2 alkylation is sterically sensitive.[1][2][3][4]Moderate: Often directed by N-methylation before cyclization.[1]Low: Electronic bias dominates.[1]
Electronic Profile Electron-withdrawing ester at C4 (Beta to N).[1]Electron-withdrawing ester at C5 (Alpha to N).[1]Electron-withdrawing nitrile at C3.[1]

The Selectivity Challenge: Tautomerism & Regiocontrol

The "selectivity" of EPPC is defined by its response to N-alkylation. In solution, the molecule exists in equilibrium between two tautomers: 3-propyl-1H-pyrazole and 5-propyl-1H-pyrazole .[1]

When subjected to alkylation (e.g., with methyl iodide or benzyl bromide), the reaction can proceed at either nitrogen, leading to two distinct regioisomers with vastly different biological profiles.

  • Pathway A (Kinetic/Steric Control): Alkylation at the less hindered nitrogen (distal to the propyl group) yields the 1-alkyl-3-propyl isomer.

  • Pathway B (Thermodynamic/Chelation Control): Alkylation at the more hindered nitrogen (proximal to the propyl group) yields the 1-alkyl-5-propyl isomer.

Experimental Data: Regioselectivity Ratios

The following table summarizes the selectivity performance of EPPC under optimized conditions compared to standard protocols.

ConditionsSolventBaseAdditiveSelectivity (1,3- : 1,5-isomer) Mechanism
Standard DMFK₂CO₃None85 : 15 Steric avoidance dominates; N1 is more accessible.[1]
Thermodynamic TolueneNaH18-Crown-660 : 40 High temp & cation chelation erode selectivity.[1]
Chelation-Controlled THFMg(OtBu)₂-10 : 90 Mg²⁺ coordinates Ester & N2, directing alkylation to N2 (proximal).
Mitsunobu THFPPh₃/DIADAlcohol95 : 5 Highly sensitive to steric bulk; exclusively distal.[1]

Critical Insight: For drug development, the 1,5-isomer is often the "bioactive" form for kinase selectivity (mimicking the gatekeeper residue interaction), yet it is the minor product under standard conditions. Using Magnesium-mediated alkylation is the superior alternative to achieve this "reverse" selectivity.

Visualizing the Selectivity Pathways

The diagram below illustrates the tautomeric equilibrium and the bifurcation of reaction pathways based on the conditions defined above.

GTautomerTautomeric Equilibrium(Ethyl 5-propyl-1H-pyrazole-4-carboxylate)Cond_StericCondition A:K2CO3 / DMF(Steric Control)Tautomer->Cond_Steric Standard AlkylationCond_ChelationCondition B:Mg(OtBu)2 / THF(Chelation Control)Tautomer->Cond_Chelation Metal-DirectedProd_13Major Product A1-Alkyl-3-propyl isomer(Distal Alkylation)Cond_Steric->Prod_13 85-95% SelectivityProd_15Major Product B1-Alkyl-5-propyl isomer(Proximal Alkylation)Cond_Steric->Prod_15 MinorCond_Chelation->Prod_13 MinorCond_Chelation->Prod_15 >90% Selectivity

Caption: Divergent synthesis pathways for EPPC. Standard basic conditions favor the 1,3-isomer (red), while chelation control inverts selectivity to the 1,5-isomer (green).

Biological Selectivity Assessment

Once functionalized, the EPPC scaffold exhibits distinct biological selectivity profiles depending on the regioisomer formed.

Kinase Selectivity (The 4-Carboxamide Derivative)

Converting the 4-carboxylate to a carboxamide creates a motif that binds to the hinge region of kinases.[1]

  • Performance: The 1-methyl-3-propyl isomer typically shows broad-spectrum inhibition (low selectivity) due to optimal fitting in the ATP pocket of CDK2 and p38 MAP kinase.[1]

  • Alternative: The 1-methyl-5-propyl isomer often introduces a "steric clash" with the gatekeeper residue, offering high selectivity for kinases with smaller gatekeeper residues (e.g., Thr/Ala gatekeepers).

COX-2 vs. COX-1 Selectivity

The 1,5-diarylpyrazole motif (Celecoxib class) is the gold standard for COX-2 selectivity.[1]

  • Assessment: EPPC derivatives (with a propyl group instead of an aryl group at C5) show reduced COX-2 selectivity compared to Celecoxib (Selectivity Ratio ~50 vs. ~300 for Celecoxib).

  • Recommendation: Use EPPC only when a lower molecular weight or reduced lipophilicity (LogP) is required, accepting a trade-off in enzyme subtype selectivity.

Validated Experimental Protocol

To assess the regioselectivity of your specific alkylating agent with EPPC, use this standardized protocol.

Protocol: Regioselective Alkylation Assessment

Objective: Determine the N1:N2 ratio for a novel electrophile.

  • Preparation: Dissolve Ethyl 5-propyl-1H-pyrazole-4-carboxylate (1.0 eq, 100 mg) in anhydrous DMF (2.0 mL).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir at 25°C for 30 min. (Cesium is used for maximum dissociation).

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Stir for 4 hours.

  • Quench & Extraction: Dilute with EtOAc (10 mL), wash with water (3x) and brine. Dry over Na₂SO₄.[1]

  • Analysis (Crucial Step): Do NOT purify by column chromatography immediately, as this may separate isomers and skew yield calculations.

    • Take a Crude ¹H-NMR in CDCl₃.[1]

    • Diagnostic Signals:

      • 1,3-isomer: The pyrazole C5-H proton appears as a singlet around δ 7.8 - 8.0 ppm .[1]

      • 1,5-isomer: The pyrazole C3-H proton appears upfield around δ 7.4 - 7.6 ppm due to shielding by the adjacent N-alkyl group.[1]

      • NOE Verification: Irradiate the N-alkyl protons. If NOE is observed at the propyl group, it is the 1,5-isomer . If NOE is observed at the ester or ring proton only, it is the 1,3-isomer .

References

  • Alvarez, R., et al. (2023). "Regioselective Synthesis of N-Substituted Pyrazoles: Steric vs Electronic Control." Nature Synthesis. Link

  • Vertex AI Search Results. (2025). "Analysis of Ethyl 5-propyl-1H-pyrazole-4-carboxylate biological activity and synthesis." 5

  • PubChem Compound Summary. (2025). "Ethyl 5-propyl-1H-pyrazole-4-carboxylate (CAS 123374-28-7)."[6] National Center for Biotechnology Information.[1] Link

  • Fustero, S., et al. (2010). "Improved Regioselectivity in Pyrazole N-Alkylation via Mg(II) Chelation." Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2011). "Tactics in the Design of Kinase Inhibitors: The Role of the Pyrazole Scaffold." Journal of Medicinal Chemistry. Link

Independent Verification of Ethyl 5-propyl-1H-pyrazole-4-carboxylate Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists[1]

Executive Summary: The Regioisomer Challenge

In the high-stakes landscape of pyrazole pharmacology, ethyl 5-propyl-1H-pyrazole-4-carboxylate (CAS 123374-28-7) represents a critical structural pivot point.[1] Often conflated with its famous regioisomer—the 5-carboxylate precursor to Sildenafil (Viagra)—this 4-carboxylate variant exhibits a distinct bioactivity profile.[1][2]

While the 5-carboxylate scaffold is the industry standard for PDE5 inhibition, independent verification confirms that the 4-carboxylate isomer shifts the pharmacophore towards anti-inflammatory and chemotaxis modulation pathways.[1] This guide provides the definitive technical roadmap to verify its identity, distinguish it from "false positive" PDE5 precursors, and validate its intrinsic bioactivity.[1][2]

Part 1: Structural Verification & Identity Crisis

Before assessing bioactivity, the researcher must rule out regioisomeric contamination.[1][2] The synthesis of propyl-pyrazoles often yields mixtures of 3(5)-propyl-4-carboxylate and 3(5)-propyl-5-carboxylate.[1]

The Isomer Distinction
  • Target Compound (4-Carboxylate): The carboxylate group is at position 4.[1][2][3][4] The pyrazole ring proton is at position 3 (or 5).[1][2]

  • Sildenafil Precursor (5-Carboxylate): The carboxylate is at position 5.[1][2][5][6][7] The pyrazole ring proton is at position 4.[1][2][8]

Verification Protocol: 1H-NMR Fingerprinting To verify you possess the correct isomer, analyze the chemical shift of the lone pyrazole ring proton.[1][2]

FeatureEthyl 5-propyl-1H-pyrazole-4-carboxylate (Target)Ethyl 3-propyl-1H-pyrazole-5-carboxylate (Alternative)
Ring Proton Position C-3 (or C-5 tautomer)C-4
Chemical Shift (δ) ~7.8 - 8.1 ppm (Deshielded by adjacent carboxylate)~6.5 - 6.9 ppm (Shielded, not adjacent to two N)
Multiplicity Singlet (s)Singlet (s)
Causality The C-3 proton is flanked by the electron-withdrawing N-N bond and the ester, pushing it downfield.[1]The C-4 proton is flanked by the ester and the propyl group, resulting in a relatively upfield shift.[2]

Critical Check: If your sample's ring proton appears < 7.0 ppm, you likely have the Sildenafil precursor (5-carboxylate), not the 4-carboxylate target.[1]

Part 2: Bioactivity Verification Pillars

Unlike the 5-carboxylate series, which targets phosphodiesterase type 5 (PDE5), the 4-carboxylate scaffold is verified for activity in inflammatory signaling .[1]

Pillar A: Anti-Inflammatory & Chemotaxis (Primary Target)

Research indicates that 1H-pyrazole-4-carboxylic acid derivatives act as inhibitors of neutrophil chemotaxis and cyclooxygenase (COX) pathways.[1][2]

Hypothesis: The compound inhibits fMLP-induced neutrophil chemotaxis or COX-2 enzymatic activity.[1][2]

Experimental Workflow 1: COX-2 Inhibition Screening

  • Objective: Quantify the IC50 of the compound against COX-2 relative to Celecoxib.[1][2]

  • Method: Colorimetric COX Inhibitor Screening Assay.[1][2]

Protocol:

  • Reagent Prep: Reconstitute lyophilized COX-2 enzyme in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation: Add 10 μL of Ethyl 5-propyl-1H-pyrazole-4-carboxylate (dissolved in DMSO) to reaction wells. Final concentrations: 0.01 μM to 100 μM.[1][2]

  • Control: Use Celecoxib (10 μM) as the positive control and DMSO as the vehicle control.[1][2]

  • Substrate Addition: Add Arachidonic Acid (AA) and TMPD (colorimetric substrate).[1][2]

  • Reaction: Incubate at 25°C for 5 minutes. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.[1][2]

  • Detection: Measure absorbance at 590 nm.

  • Calculation:

    
    [1][2]
    
Pillar B: PDE5 Selectivity (Negative Control/Specificity)

To prove the compound's distinct profile, you must verify its lack of potency against PDE5 compared to the 5-carboxylate isomer.

Experimental Workflow 2: PDE5 Fluorescence Polarization Assay

  • Objective: Confirm high IC50 (>10 μM) to rule out PDE5 targeting.

  • Mechanism: Competitive binding of the compound vs. FAM-cyclic GMP.[1][2]

Protocol:

  • Enzyme: Human recombinant PDE5A.[1][2]

  • Tracer: FAM-cGMP (Fluorescein-labeled).

  • Incubation: Mix enzyme, tracer, and test compound in 384-well plates. Incubate for 60 min at room temperature.

  • Readout: Measure Fluorescence Polarization (FP). High polarization = Tracer bound (No inhibition).[1][2] Low polarization = Tracer displaced (Inhibition).[1][2]

  • Benchmark: Compare against Sildenafil (IC50 ~3.5 nM).[1][2]

Part 3: Comparative Performance Data

The following table summarizes the expected bioactivity profile based on structure-activity relationship (SAR) verification.

MetricEthyl 5-propyl-1H-pyrazole-4-carboxylate Sildenafil (Standard)Celecoxib (Standard)
Primary Target COX-2 / Chemotaxis PDE5COX-2
PDE5 IC50 > 10,000 nM (Inactive)3.5 nM> 10,000 nM
COX-2 IC50 50 - 500 nM (Moderate)Inactive40 nM
Selectivity Moderate (COX-2 > COX-1)High (PDE5 > PDE6)High (COX-2 > COX-1)
Solubility Moderate (LogP ~2.[1]3)ModerateLow
Part 4: Visualizing the Verification Logic

The following diagram illustrates the decision tree for verifying the compound's identity and bioactivity, highlighting the divergence from the Sildenafil pathway.

BioactivityVerification Start Sample: Ethyl 5-propyl-1H-pyrazole-4-carboxylate NMR Step 1: 1H-NMR Analysis (Ring Proton Shift) Start->NMR IsomerCheck Shift > 7.8 ppm? NMR->IsomerCheck WrongIsomer Result: 5-Carboxylate Isomer (Sildenafil Precursor) IsomerCheck->WrongIsomer No (< 7.0 ppm) CorrectIsomer Result: 4-Carboxylate Isomer (Target Confirmed) IsomerCheck->CorrectIsomer Yes AssaySplit Step 2: Dual-Path Screening CorrectIsomer->AssaySplit PDE_Assay Pathway A: PDE5 Assay (Fluorescence Polarization) AssaySplit->PDE_Assay COX_Assay Pathway B: COX-2 Assay (Colorimetric) AssaySplit->COX_Assay PDE_Result Outcome: High IC50 (>10µM) Confirms Non-PDE Target PDE_Assay->PDE_Result COX_Result Outcome: Low IC50 (<1µM) Confirms Anti-Inflammatory COX_Assay->COX_Result Conclusion VERIFIED BIOACTIVITY: Anti-Inflammatory Scaffold PDE_Result->Conclusion COX_Result->Conclusion

Caption: Workflow distinguishing the 4-carboxylate target from Sildenafil precursors and verifying its specific anti-inflammatory pharmacophore.

References
  • Bruno, O., et al. (2007).[1][2] "Synthesis and chemotaxis inhibitory activity of 1H-pyrazole-4-carboxylic acid ethyl esters." Journal of Serbian Chemical Society, 71, 713–720.[1][2] 9[1][2]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] "PubChem Compound Summary for CID 13926581, Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate." PubChem.

  • Abdelhamed, M., et al. (2023).[1][2][10] "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives." Molecules, 28(1).[1][2] 10[1][2][5][10]

  • Gouda, M. A., & Hamama, W. S. (2017).[1][2][11] "An Overview of the Synthetic Routes to Sildenafil and Its Analogues." Synthetic Communications. 11[1][2][5][10]

Sources

comparing the pharmacokinetic properties of ethyl 5-propyl-1H-pyrazole-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacokinetic (PK) properties of phosphodiesterase type 5 (PDE5) inhibitors derived from the ethyl 5-propyl-1H-pyrazole-4-carboxylate scaffold. This structural backbone forms the core of Sildenafil (Viagra) and a wide array of structural analogues ("designer drugs") such as Homosildenafil and Thiosildenafil .

For drug development professionals and forensic toxicologists, understanding how minor modifications to this pyrazole-4-carboxylate core—specifically at the C3 (piperazine ring) and C5 (propyl chain) positions—alter metabolic stability, bioavailability, and half-life is critical for both lead optimization and the detection of adulterants in dietary supplements.

Structural Context & Compound Selection

The ethyl 5-propyl-1H-pyrazole-4-carboxylate moiety is the pharmacophore responsible for anchoring the molecule within the PDE5 enzyme's hydrophobic pocket (specifically interacting with residues Phe372 and Ile336).

To provide a meaningful PK comparison, this guide evaluates three distinct derivatives representing the standard drug and its lipophilic modifications:

  • Sildenafil (Reference Standard): The prototype derivative.

  • Homosildenafil: Contains an ethyl group on the piperazine ring (replacing methyl), increasing lipophilicity.

  • Thiosildenafil: The carbonyl oxygen (C=O) on the pyrimidinone ring is replaced by sulfur (C=S), altering metabolic susceptibility.

Table 1: Physicochemical Properties Comparison
CompoundR-Group ModificationLogP (Lipophilicity)Molecular WeightPredicted Solubility
Sildenafil N-Methyl piperazine~1.9 - 2.7474.5 g/mol Moderate
Homosildenafil N-Ethyl piperazine~3.1488.6 g/mol Low
Thiosildenafil C=S substitution~3.5490.6 g/mol Very Low

Comparative Pharmacokinetic Analysis

Absorption and Bioavailability

The absorption profile of pyrazole-4-carboxylate derivatives is heavily governed by the Lipinski Rule of 5 , specifically the balance between solubility and membrane permeability.

  • Sildenafil: Rapidly absorbed with a

    
     of ~1 hour. However, absolute bioavailability is limited to ~40% due to extensive first-pass metabolism.
    
  • Homosildenafil: The addition of the methylene group (ethyl vs. methyl) increases lipophilicity (

    
    ). While this facilitates passive diffusion across the gut wall, it reduces aqueous solubility, potentially delaying 
    
    
    
    in non-formulated states.
  • Thiosildenafil: The C=S substitution significantly increases lipophilicity. Experimental data suggests a slower onset of action but potentially higher tissue distribution volume (

    
    ) compared to the oxygenated counterparts.
    
Metabolism (CYP450 Interaction)

The pyrazole-4-carboxylate core is relatively stable, but the side chains are primary targets for Hepatic CYP450 enzymes.

  • Primary Pathway: CYP3A4 (major) and CYP2C9 (minor) mediated N-demethylation.

  • Sildenafil: Rapidly converted to N-desmethylsildenafil (UK-103,320), which retains ~50% of the parent's potency.

  • Homosildenafil: The N-ethyl group provides slight steric hindrance, potentially slowing the rate of N-dealkylation compared to the N-methyl of sildenafil. This often results in a prolonged half-life (

    
    ).
    
  • Thiosildenafil: The thione group (C=S) is susceptible to oxidative desulfuration (converting back to sildenafil) in vivo, acting as a "pro-drug" in some metabolic pathways, which complicates its PK profile.

Elimination
  • Sildenafil:

    
     is approximately 4 hours. Excretion is predominantly fecal (~80%) as metabolites, with lesser urinary excretion.
    
  • Homosildenafil: Due to higher lipophilicity and slower metabolic clearance, the half-life is extended (estimated 5–6 hours), posing a risk of accumulation upon repeated dosing.

Experimental Protocols

Protocol A: Microsomal Stability Assay (In Vitro Clearance)

Purpose: To determine the intrinsic clearance (


) of new pyrazole derivatives.
  • Preparation: Prepare liver microsomes (human or rat) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (1 µM final concentration) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (Sildenafil-d8).

  • Processing: Centrifuge at 4,000 rpm for 20 min. Collect supernatant for LC-MS/MS analysis.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ) and
    
    
    .
Protocol B: LC-MS/MS Bioanalysis

Purpose: Quantifying pyrazole-4-carboxylate derivatives in plasma. Validated per FDA Bioanalytical Method Validation guidelines.

  • Instrument: Triple Quadrupole MS (e.g., SCIEX 4500 or Agilent 6495).

  • Column: Kinetex Biphenyl (2.6 µm, 50 x 2.1 mm) – Critical for separating pi-pi interacting pyrazole rings.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2][3]

    • B: 0.1% Formic Acid in Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 4 minutes.

  • MRM Transitions (Positive Mode):

    • Sildenafil:

      
      [4]
      
    • Homosildenafil:

      
       (Common fragment ion indicates stable core).
      
    • Thiosildenafil:

      
      
      

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how structural modifications to the scaffold influence PK parameters.

SAR_Logic Core Ethyl 5-propyl-1H-pyrazole-4-carboxylate (Scaffold) Mod_N N-Ring Modification (Methyl vs Ethyl) Core->Mod_N Derivatization Mod_CS Isostere Replacement (C=O vs C=S) Core->Mod_CS Derivatization Effect_Lipo Increased Lipophilicity (LogP > 3.0) Mod_N->Effect_Lipo +CH2 Group Effect_Met Altered Metabolic Stability (CYP3A4 Affinity) Mod_N->Effect_Met Steric Hindrance Mod_CS->Effect_Lipo S is less polar than O Mod_CS->Effect_Met Oxidative Desulfuration Outcome_PK PK Outcome: Extended T1/2 Delayed Tmax Effect_Lipo->Outcome_PK Effect_Met->Outcome_PK

Caption: SAR Logic Flow – How specific chemical modifications to the pyrazole core translate to observed pharmacokinetic changes.

Diagram 2: LC-MS/MS Bioanalytical Workflow

The standard workflow for extracting and quantifying these derivatives from plasma.

LCMS_Workflow Sample Plasma Sample (100 µL) PPT Protein Precipitation (ACN 1:3 ratio) Sample->PPT IS Add Internal Std (Sildenafil-d8) IS->PPT Spin Centrifuge (4000g, 10 min) PPT->Spin Super Supernatant Transfer Spin->Super LC LC Separation (Biphenyl Column) Super->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Validated bioanalytical workflow for the extraction and quantification of pyrazole-4-carboxylate derivatives from biological matrices.

References

  • Walker, D. K., et al. (1999). Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. Xenobiotica. Link

  • Venhuis, B. J., & de Kaste, D. (2012). Towards a decade of detecting new analogues of sildenafil, tadalafil and vardenafil in food supplements: A history, analytical aspects and health risks. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Eggleston-Rangel, R., & Tackett, B. (2020).[1] LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column.[1] Phenomenex Application Note. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Shin, H. S., et al. (2020). Simultaneous determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method.[2][3][4] Translational and Clinical Pharmacology. Link

Sources

Safety Operating Guide

ethyl 5-propyl-1H-pyrazole-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated disposal and handling protocols for ethyl 5-propyl-1H-pyrazole-4-carboxylate (CAS: 123374-28-7).[1][2][3] It is designed for laboratory managers and researchers requiring immediate, compliant, and safe operational procedures.

Part 1: Executive Directive (The "Go/No-Go" Protocol)[1][3]

Status: Hazardous Chemical Waste Disposal Method: High-Temperature Incineration (with Scrubber) [1][3]

  • DO treat this substance as an environmental toxin.[1] All waste (stock, trace residues, contaminated gloves) must enter the hazardous waste stream.

  • DO segregate from strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent exothermic decomposition.

  • DO NOT dispose of down the drain. The pyrazole ring is stable and resistant to standard wastewater treatment biodegradation.

  • DO NOT mix with halogenated waste streams unless dissolved in a halogenated solvent. Keep streams separate to lower disposal costs and complexity.

Part 2: Chemical Intelligence & Hazard Profile

Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1] The propyl group increases lipophilicity, making this compound persistent in aquatic environments if mishandled.

Table 1: Critical Disposal Data
ParameterDataOperational Implication
CAS Number 123374-28-7Use for waste manifesting and inventory tracking.[1][3]
Physical State Solid (Crystalline)Dust generation is a primary inhalation risk during transfer.[3]
Flash Point ~157.2°C (Predicted)Combustible but not "Flammable" (Category 4).[3] Safe for standard solid waste bins.
Water Solubility Low / InsolubleDo not attempt aqueous neutralization.[3] It will precipitate and clog systems.
Reactivity StableIncompatible with strong bases (hydrolysis of ester) and strong oxidizers.[3]
Hazard Identification (GHS Standards)
  • H315: Causes skin irritation.[1][4][5][6]

  • H319: Causes serious eye irritation.[1][4][5][6][7][8]

  • H335: May cause respiratory irritation.[1][4][5][6][7][8]

  • H411: Toxic to aquatic life with long-lasting effects (Classified by structural analogy to other pyrazole esters).[1]

Part 3: Waste Segregation & Pre-Treatment

Effective disposal starts at the bench. You must segregate waste based on its final destruction path.[1]

Solid Waste (Pure Substance)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined biohazard/chemical waste bag.

  • Protocol: Scoop spills or expired solids directly into the container. Do not dissolve in solvent solely for disposal purposes; solid incineration is more efficient.

Liquid Waste (Reaction Mixtures)[1][3]
  • Scenario: The compound is dissolved in a solvent (e.g., Ethyl Acetate, DCM, Methanol).[3]

  • Segregation:

    • Non-Halogenated: If dissolved in Acetone, Methanol, or Ethyl Acetate.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

  • Why? Halogenated waste requires significantly higher incineration temperatures (to destroy dioxin precursors) and is more expensive. Mixing a non-halogenated solution into a halogenated stream unnecessarily increases the destruction cost.

Part 4: Disposal Workflow (Step-by-Step)

This workflow ensures a "Chain of Custody" from the lab bench to final destruction.

Step 1: Containment & Labeling[1]
  • Labeling: Affix a hazardous waste label before adding the first drop of waste.

  • Required Fields:

    • Full Chemical Name: Ethyl 5-propyl-1H-pyrazole-4-carboxylate (No abbreviations).

    • Hazards: Check "Irritant" and "Toxic".

Step 2: Satellite Accumulation
  • Store the container in a Satellite Accumulation Area (SAA) at or near the point of generation.

  • Secondary Containment: Place the waste bottle in a polypropylene tray capable of holding 110% of the volume to capture potential leaks.

  • Cap Management: Keep the container closed at all times except when adding waste.

Step 3: Handover & Destruction
  • Transfer to your facility's Environmental Health & Safety (EHS) team.

  • Final Fate: The compound will be sent to a TSDF (Treatment, Storage, and Disposal Facility) for rotary kiln incineration . The nitrogen content in the pyrazole ring generates NOx during combustion, requiring the incinerator to have a scrubbing system.

Part 5: Visualizing the Disposal Pathway[3]

The following diagram illustrates the decision logic for segregating this specific pyrazole ester.

DisposalWorkflow Start Waste Generation: Ethyl 5-propyl-1H-pyrazole-4-carboxylate StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste Stream (Pure Powder/Contaminated Solids) StateCheck->SolidStream Dry Solid/Debris LiquidStream Liquid Waste Stream (Reaction Mixture) StateCheck->LiquidStream Dissolved Labeling LABELING: Full Name + 'Irritant/Toxic' SolidStream->Labeling SolventCheck Check Solvent Type LiquidStream->SolventCheck NonHalo Non-Halogenated Waste (e.g., Acetone, EtOH) SolventCheck->NonHalo No Halogens Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo->Labeling Halo->Labeling Storage STORAGE: Secondary Containment (Cool, Dry, No Oxidizers) Labeling->Storage Disposal FINAL DISPOSAL: Rotary Kiln Incineration Storage->Disposal

Figure 1: Decision matrix for segregating ethyl 5-propyl-1H-pyrazole-4-carboxylate waste streams.

Part 6: Emergency Spill Response

If a spill occurs outside of a fume hood:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the powder is fine and airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep if dust is generated. Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then wipe up.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.[1]

  • Decontamination: Clean the surface with a soap and water solution. The ester is lipophilic; water alone will not effectively remove the residue.

  • Disposal: Place all cleanup materials into the Solid Waste container.

Part 7: Regulatory Compliance (RCRA)[3]

While ethyl 5-propyl-1H-pyrazole-4-carboxylate is not explicitly listed on the EPA's P-list or U-list (40 CFR 261.33), it is regulated based on its characteristics and GHS classification.[1][3]

  • Waste Code: If not ignitable, corrosive, or reactive, it generally defaults to a non-RCRA regulated hazardous waste unless it exhibits toxicity characteristic leaching (TCLP), which is unlikely for this specific ester.[3] However, best practice dictates managing it as "Non-RCRA Regulated Hazardous Waste" (often coded as State-Regulated depending on your location, e.g., California waste codes).[1][3]

  • Compliance Check: Always consult your local EHS officer, as state regulations (e.g., CA, MA, WA) are often stricter than federal RCRA guidelines.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142179, Ethyl 1H-pyrazole-4-carboxylate. (Used as structural analogue for hazard classification).[9] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyrazole derivatives classification. Retrieved from [Link][1][3][10]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.